molecular formula C8H11N3 B1267377 5,6,7,8-Tetrahydroquinazolin-2-amine CAS No. 2305-85-3

5,6,7,8-Tetrahydroquinazolin-2-amine

Cat. No.: B1267377
CAS No.: 2305-85-3
M. Wt: 149.19 g/mol
InChI Key: AIOOBFYEASSZHV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazolin-2-amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOOBFYEASSZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279645
Record name 5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-85-3
Record name 2305-85-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,6,7,8-Tetrahydroquinazolin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5,6,7,8-Tetrahydroquinazolin-2-amine: Chemical Structure, Properties, and Biological Activities

Abstract

This compound and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The quinazoline and tetrahydroquinazoline skeletons are key structural motifs in numerous natural products and pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and visual representations of key pathways and workflows.

Chemical Structure and Properties

The core structure of this compound consists of a pyrimidine ring fused to a cyclohexene ring. The systematic IUPAC name for this compound is this compound.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and a related derivative, 2-Amino-5,6,7,8-tetrahydro-quinazolin-4-ol, are presented in the table below.

PropertyThis compound2-Amino-5,6,7,8-tetrahydro-quinazolin-4-ol
CAS Number 2305-85-3[2]33081-07-1[3]
Molecular Formula C₈H₁₁N₃[2]C₈H₁₁N₃O[3]
Molecular Weight 149.19 g/mol [2]165.19 g/mol [3]
Melting Point Not available284-288 °C[3]
Boiling Point Not available337.4±25.0 °C (Predicted)[3]
pKa Not available3.00±0.20 (Predicted)[3]
Purity >95%[2]Not specified

Synthesis and Experimental Protocols

Derivatives of 5,6,7,8-tetrahydroquinazoline are often synthesized through the reaction of α-aminoamidines with diarylidencyclohexanones.[1] This method is noted for its high yields, mild reaction conditions, and straightforward workup process.[1]

General Synthetic Workflow:

The synthesis involves a cyclocondensation reaction. The mechanism is proposed to initiate with a Michael addition of a guanidine moiety to one of the olefinic bonds of the enone fragment in diarylidencyclohexanones.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product alpha_aminoamidines α-Aminoamidines tetrahydroquinazolines Substituted 5,6,7,8-Tetrahydroquinazolines alpha_aminoamidines->tetrahydroquinazolines Cyclocondensation diarylidencyclohexanones Diarylidencyclohexanones diarylidencyclohexanones->tetrahydroquinazolines pyridine Pyridine (Solvent) pyridine->tetrahydroquinazolines heat 100 °C, 24h heat->tetrahydroquinazolines

General synthesis of 5,6,7,8-tetrahydroquinazoline derivatives.

Experimental Protocol: Synthesis of Substituted 5,6,7,8-tetrahydroquinazolines [1]

  • Dissolution: Dissolve the corresponding protected α-aminoamidine acetates (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).

  • Heating: Heat the mixture at 100 °C for 24 hours.

  • Solvent Removal: After completion of the reaction (monitored by TLC), remove the solvent under vacuum.

  • Precipitation: Add methanol (20 mL) to the residue and cool the mixture to 0 °C.

  • Filtration and Washing: Filter the crude product and wash it with methanol (20 mL).

This procedure yields substituted 5,6,7,8-tetrahydroquinazolines with yields ranging from 47–80%.[4]

Biological Activity and Mechanism of Action

Derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antitubercular, and anti-inflammatory properties.[1] Recent in silico studies have highlighted their potential as antitubercular and antidiabetic agents.[1][5]

Antitubercular Activity:

Molecular docking studies have shown that these compounds exhibit a high binding affinity for several essential enzymes in Mycobacterium tuberculosis.[1][4][5] This suggests their potential as novel antitubercular agents, particularly against multidrug-resistant strains.[1][5]

Antidiabetic Activity:

High inhibitory activity has also been predicted against β-glucosidase, indicating that the tetrahydroquinazoline scaffold could be a promising candidate for the development of new treatments for diabetes.[1][4][5]

Mechanism of Action: Enzyme Inhibition

The proposed mechanism of action for the antitubercular and antidiabetic effects of 5,6,7,8-tetrahydroquinazoline derivatives is the inhibition of key enzymes.

Mechanism_of_Action cluster_antitubercular Antitubercular Activity cluster_antidiabetic Antidiabetic Activity TQ_derivatives 5,6,7,8-Tetrahydroquinazoline Derivatives DHFR Dihydrofolate Reductase (DHFR) TQ_derivatives->DHFR Inhibition MtPanK Pantothenate Kinase (MtPanK) TQ_derivatives->MtPanK Inhibition MtDprE1 FAD-containing Oxidoreductase (MtDprE1) TQ_derivatives->MtDprE1 Inhibition beta_glucosidase β-glucosidase TQ_derivatives->beta_glucosidase Inhibition

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinazolin-2-amine: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. This scaffold is of significant interest to the medicinal chemistry community due to its presence in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potential as antitubercular, antidiabetic, and anticancer agents. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthetic methodologies, and key biological activities of this compound and its derivatives, with a focus on its role as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is crucial for research and development. The IUPAC name for the core compound of interest is This compound .

Synonyms:

  • 2-Amino-5,6,7,8-tetrahydroquinazoline

  • Quinazoline, 2-amino-5,6,7,8-tetrahydro-

  • NSC 13568[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following tables summarize the available quantitative data for this compound and a closely related derivative.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁N₃[1]
Molecular Weight 149.19 g/mol [1]
CAS Number 2305-85-3[1]

Table 2: Physicochemical Properties of a Related Derivative: 2-Amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one

PropertyValueSource
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
Melting Point 284-288 °C
Boiling Point 337.4±25.0 °C (Predicted)
pKa 3.00±0.20 (Predicted)

Synthesis of this compound Derivatives

The synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline derivatives is most commonly achieved through the cyclocondensation of a suitable cyclohexanone derivative with guanidine or its equivalents. The following protocol describes a general method for the synthesis of substituted 2-amino-5,6,7,8-tetrahydroquinazolines.

Experimental Protocol: Synthesis of Substituted 2-Amino-5,6,7,8-tetrahydroquinazolines[2]

Objective: To synthesize substituted 2-amino-5,6,7,8-tetrahydroquinazolines via a one-pot reaction.

Materials:

  • Substituted diarylidencyclohexanone (1 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Sodium hydride (NaH) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • To a stirred solution of the substituted diarylidencyclohexanone in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • After the addition of NaH, add guanidine hydrochloride to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with cold water or ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-5,6,7,8-tetrahydroquinazoline derivative.

Note: This is a general procedure, and the specific reaction conditions (temperature, reaction time, and purification method) may need to be optimized for different substrates.

Biological Activity: Inhibition of Dihydrofolate Reductase (DHFR)

A significant area of research for 5,6,7,8-tetrahydroquinazoline derivatives is their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. The proposed mechanism of action for this activity is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[2][3][4]

Signaling Pathway: Folate Biosynthesis and DHFR Inhibition in Mycobacterium tuberculosis

The folate pathway is essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in this pathway. Inhibition of DHFR leads to a depletion of THF, which in turn halts DNA synthesis and ultimately leads to cell death.[2][4]

folate_pathway GTP GTP DHPS Dihydropteroate Synthase (DHPS) GTP->DHPS Biosynthesis Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH -> NADP+ THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides Amino_Acids Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acids DNA DNA Synthesis & Cell Growth Nucleotides->DNA Amino_Acids->DNA DHPS->Dihydropteroate DHFR->THF Inhibitor 5,6,7,8-Tetrahydro- quinazolin-2-amine Derivatives Inhibitor->DHFR Inhibition

Caption: Inhibition of the Folate Pathway in M. tuberculosis.

Experimental Workflow: In Vitro Testing of DHFR Inhibitors

The evaluation of potential DHFR inhibitors typically involves a series of in vitro assays to determine their enzymatic and cellular activity.

experimental_workflow Start Start: Compound Synthesis (this compound derivatives) Enzyme_Assay DHFR Enzymatic Assay (Spectrophotometric) Start->Enzyme_Assay Cell_Culture M. tuberculosis Cell Culture Start->Cell_Culture Cytotoxicity Mammalian Cell Cytotoxicity Assay Start->Cytotoxicity IC50 Determine IC50 values (Enzymatic Potency) Enzyme_Assay->IC50 Lead_Selection Lead Compound Selection IC50->Lead_Selection MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Cell_Culture->MIC_Assay MIC_Determination Determine MIC values (Cellular Potency) MIC_Assay->MIC_Determination Selectivity Determine Selectivity Index (MIC / Cytotoxicity) MIC_Determination->Selectivity Cytotoxicity->Selectivity Selectivity->Lead_Selection End End: In Vivo Studies Lead_Selection->End

Caption: Workflow for In Vitro Evaluation of DHFR Inhibitors.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their activity as inhibitors of Mycobacterium tuberculosis DHFR highlights a valuable avenue for the development of new antitubercular agents. This technical guide has provided a foundational overview of the key aspects of this compound class, from its fundamental chemical properties and synthesis to its biological mechanism of action. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these molecules will be crucial in translating their potential into clinically effective therapies.

References

Spectroscopic Profile of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydroquinazolin-2-amine (CAS No. 2305-85-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a representative dataset synthesized from the analysis of closely related tetrahydroquinazoline derivatives. These data serve as a valuable reference for the characterization of this compound and its analogs in research and development settings.

Chemical Structure and Properties

This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 g/mol .[1] Its structure consists of a dihydropyrimidine ring fused to a cyclohexane ring. The presence of an amine group at the 2-position makes it a key intermediate in the synthesis of various biologically active molecules.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. This data is compiled based on the analysis of published spectra of similar tetrahydroquinazoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5 - 7.0br s2H-NH₂
~7.5s1HH-4
~2.5 - 2.7m4HH-5, H-8
~1.7 - 1.9m4HH-6, H-7

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~160C-2
~158C-8a
~150C-4
~115C-4a
~30C-8
~25C-5
~22C-6, C-7
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Strong, BroadN-H stretch (amine)
2940 - 2830MediumC-H stretch (aliphatic)
1650 - 1580StrongN-H bend (amine)
1580 - 1490MediumC=N stretch
1470 - 1430MediumC-H bend (aliphatic)
1250 - 1020MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/zIon
149[M]⁺
150[M+H]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinazoline derivatives. These can be adapted for the specific analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A DEPT-135 experiment can be performed to aid in the assignment of carbon signals.[2][3]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR-FTIR spectrometer for direct analysis of the solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis.

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.

  • Data Analysis: Determine the molecular weight and deduce the fragmentation pattern to confirm the structure.[5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow A Sample Preparation B NMR Analysis (1H, 13C, DEPT) A->B C IR Analysis A->C D Mass Spec Analysis A->D E Data Processing & Interpretation B->E C->E D->E F Structure Elucidation E->F

Caption: General workflow for spectroscopic analysis.

Chemical Structure of this compound

The diagram below shows the chemical structure of the target compound.

Caption: Structure of this compound.

References

Crystal Structure Analysis of 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5,6,7,8-tetrahydroquinazolin-2-amine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique structural features of the tetrahydroquinazoline scaffold, combined with the presence of the 2-amino group, give rise to a diverse range of pharmacological activities. Understanding the three-dimensional arrangement of these molecules at an atomic level is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the associated synthetic workflows and biological signaling pathways.

I. Quantitative Crystallographic Data

The following tables present crystallographic data for representative 5,6,7,8-tetrahydroquinazoline derivatives and closely related analogs. This data is essential for comparative analysis and for understanding the impact of substituent modifications on the overall molecular conformation and crystal packing.

Table 1: Crystallographic Data for 5,6,7,8-Tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-one

ParameterValue
Chemical FormulaC₉H₁₀N₄O
Molecular Weight190.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7925(3)
b (Å)7.9648(3)
c (Å)11.8039(4)
α (°)90
β (°)113.553(1)
γ (°)90
Volume (ų)843.95(5)
Z4
Temperature (K)150
Radiation TypeCu Kα
μ (mm⁻¹)0.86
Crystal Size (mm)0.36 × 0.15 × 0.12

Data sourced from a study on a related tetrahydroquinazoline derivative, providing a reference for the core scaffold's crystallographic parameters.[4]

Table 2: Crystallographic Data for 2-Amino-8-chloro-3,4-dihydroquinazoline Hydrochloride

ParameterValue
Chemical FormulaC₈H₉ClN₃·HCl
Molecular Weight218.09 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.2965(2)
b (Å)7.4380(1)
c (Å)10.1913(3)
α (°)90.160(2)
β (°)101.445(2)
γ (°)97.776(2)
Volume (ų)463.28(2)
Z2
TemperatureRoom Temperature
Radiation TypeCu Kα

This data for a closely related dihydroquinazoline analog highlights the influence of substituents on the crystal lattice.

II. Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from chemical synthesis to X-ray diffraction analysis. The following protocols are generalized from methodologies reported for similar heterocyclic compounds.

A. Synthesis and Crystallization

General Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines:

A common synthetic route involves the condensation reaction of a suitable cyclic ketone with an amidine derivative. For example, α-aminoamidines can be reacted with bis-benzylidene cyclohexanones in a solvent like pyridine. The reaction mixture is typically heated for an extended period, for instance at 100°C for 24 hours.[5] Following the reaction, the solvent is removed under vacuum, and the crude product is purified, often by recrystallization from a suitable solvent such as methanol.[5]

Crystallization for X-ray Analysis:

The successful growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. A general procedure for obtaining crystals of related quinazoline derivatives is as follows:

  • Dissolution: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetic acid) with gentle heating.[4]

  • Slow Evaporation: The solution is allowed to stand undisturbed at room temperature, permitting slow evaporation of the solvent. This gradual increase in concentration can promote the formation of well-ordered single crystals over several days.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

B. X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature, often a low temperature like 150 K to minimize thermal vibrations.[4] The diffractometer uses a specific X-ray source, such as Cu Kα radiation.[4]

  • Data Processing: The collected diffraction data is processed to yield a set of reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

III. Visualizations

The following diagrams illustrate key workflows and biological pathways associated with this compound derivatives.

A. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Data Analysis start Starting Materials (e.g., Cyclic Ketone, Amidine) reaction Chemical Synthesis (e.g., Condensation Reaction) start->reaction purification Purification (e.g., Recrystallization) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing refinement Structure Refinement data_processing->refinement final_structure Final Crystal Structure refinement->final_structure analysis Structural Analysis (Bond Lengths, Angles, etc.) final_structure->analysis EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinazoline Derivative Inhibitor->EGFR NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Transcription Inflammatory Gene Transcription NFkB->Transcription Translocates to Nucleus NFkB_IkB->NFkB IκB Degradation Inhibitor Quinazoline Derivative Inhibitor->IKK Stimulus Pro-inflammatory Stimulus Stimulus->IKK

References

The 5,6,7,8-Tetrahydroquinazolin-2-amine Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with the 5,6,7,8-tetrahydroquinazolin-2-amine scaffold, a privileged structure in medicinal chemistry. This document summarizes key findings, presents quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Core Biological Activities

The this compound scaffold and its derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics. The primary biological activities investigated include anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Derivatives of the tetrahydroquinazoline scaffold have shown significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. Notably, these compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR) and topoisomerase II.[1][2] Furthermore, their influence on critical signaling pathways such as the PI3K/AKT/mTOR cascade has been a subject of study.[3]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Mechanism of Action/Target
Compound 14 (ARN-21934) [2]-2 (DNA relaxation)Human Topoisomerase IIα inhibitor
A375 (Melanoma)Low µM range
G-361 (Melanoma)Low µM range
MCF7 (Breast)Low µM range
HeLa (Cervical)~20
A549 (Lung)~20
DU145 (Prostate)Low µM range
Compound 1 [2]-160 (DNA relaxation)Human Topoisomerase IIα inhibitor
Compound 5j [1]Various (NCI panel)<0.01 in 4 cell linesDihydrofolate Reductase (DHFR) inhibitor
Compound 5k [1]Various (NCI panel)0.1 - 1 in 13 cell linesDihydrofolate Reductase (DHFR) inhibitor
Compound 5l [1]Various (NCI panel)0.1 - 1 in 13 cell linesDihydrofolate Reductase (DHFR) inhibitor
Pyrazolo quinoline derivative (15) [4]MCF-7 (Breast)15.16Induces apoptosis
HepG-2 (Liver)18.74
A549 (Lung)18.68
Antimicrobial Activity

The tetrahydroquinazoline scaffold has also been explored for its antimicrobial properties. Derivatives have been synthesized and evaluated against various bacterial and fungal strains, demonstrating potential for the development of new anti-infective agents. The mechanism of action for the antimicrobial effects is an area of ongoing investigation.

Data Presentation: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected tetrahydroquinazoline derivatives against various microbial strains.

Compound ID/ReferenceMicrobial StrainMIC (µg/mL)
THTQ [5]Proteus mirabilis1.875
Escherichia coli3.75
Aspergillus niger15,000
Candida albicans7,500
Aspergillus flavus15,000
Anti-inflammatory Activity

The anti-inflammatory potential of the tetrahydroquinoline scaffold, a structurally related core, has been investigated, suggesting that tetrahydroquinazoline derivatives may also possess similar activities.[6] These effects are often evaluated in vivo using models of acute inflammation.

Data Presentation: Anti-inflammatory Activity

Quantitative data for the anti-inflammatory activity of the specific this compound scaffold is an emerging area of research. The table below includes data for related quinazolinone and tetrahydroquinoline derivatives to highlight the potential of this chemical class.

Compound ID/ReferenceAssayActivity Metric
Compound 27 (WY-28342) [6]Rat Carrageenan Paw EdemaOptimal in vivo activity
Compound 16 [7]In vivo anti-inflammatory81% edema inhibition
Compound VIIa [8]COX-2 InhibitionIC50 = 0.29 µM
Albumin DenaturationIC50 = 0.54 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of the this compound scaffold.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

  • 96-well microplates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used for the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

  • Bacterial or fungal strains of interest

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the microbial suspension and streak the entire surface of the agar plate evenly.

  • Well Creation and Sample Addition:

    • Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Data Analysis:

    • Compare the zone of inhibition of the test compounds with that of the positive and negative controls. A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration:

    • Administer the test compounds, positive control, or vehicle to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (e.g., 30-60 minutes).

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathway Diagram

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[3] Some quinazoline derivatives exert their anticancer effects by modulating this pathway.

PI3K_AKT_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Quinazoline Tetrahydroquinazolin-2-amine Derivative Quinazoline->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the step-by-step workflows for the key experimental protocols described above.

MTT Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Agar Well Diffusion Assay Workflow

Agar_Well_Diffusion_Workflow start Start prepare_inoculum Prepare microbial inoculum start->prepare_inoculum inoculate_plate Inoculate agar plate prepare_inoculum->inoculate_plate create_wells Create wells in agar inoculate_plate->create_wells add_samples Add test compounds and controls to wells create_wells->add_samples incubate Incubate plates add_samples->incubate measure_zones Measure zones of inhibition incubate->measure_zones analyze Analyze results measure_zones->analyze end End analyze->end

Caption: Workflow for the agar well diffusion assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimatize [label="Acclimatize animals"]; group_animals [label="Group animals"]; administer_compounds [label="Administer test compounds\nand controls"]; measure_initial_paw [label="Measure initial\npaw volume"]; induce_edema [label="Induce paw edema\nwith carrageenan"]; measure_paw_volume [label="Measure paw volume\nat time intervals"]; analyze [label="Calculate % inhibition\nof edema"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> acclimatize; acclimatize -> group_animals; group_animals -> administer_compounds; administer_compounds -> measure_initial_paw; measure_initial_paw -> induce_edema; induce_edema -> measure_paw_volume; measure_paw_volume -> analyze; analyze -> end; }

References

Potential Therapeutic Targets of 2-Amino-5,6,7,8-Tetrahydroquinazolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5,6,7,8-tetrahydroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound class, focusing on key areas of interest for drug discovery and development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity: Targeting Topoisomerase IIα

A significant area of investigation for 2-amino-5,6,7,8-tetrahydroquinazolines is their potential as anticancer agents, specifically as inhibitors of human topoisomerase IIα (topo IIα).[1][2] Unlike many clinically used topoisomerase II-targeted drugs that act as poisons by stabilizing the DNA-enzyme cleavage complex, these tetrahydroquinazoline derivatives function as catalytic inhibitors, preventing the enzyme from performing its function without causing DNA damage.[1][2] This mechanism may lead to a safer therapeutic profile, potentially avoiding the secondary malignancies associated with topoisomerase poisons.[1][2]

A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase II.[1][2] A lead compound from this series, ARN-21934, has demonstrated significant inhibitory activity against topo IIα with an IC50 of 2 µM.[2] Notably, this compound exhibits approximately 100-fold selectivity for the α isoform over the β isoform of topoisomerase II.[2]

Quantitative Data: Topoisomerase IIα Inhibition
CompoundTargetAssayIC50Reference
ARN-21934Human Topoisomerase IIαDNA Relaxation2 µM[2]
ARN-21934Human Topoisomerase IIβDNA Relaxation~200 µM[2]
EtoposideHuman Topoisomerase IIαDNA Relaxation120 µM[2]
Compound 1Human Topoisomerase IIαDNA Relaxation160 µM[2]
Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution/loading dye (e.g., 40% sucrose, 0.5% SDS, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE buffer (Tris-acetate-EDTA)

  • Ethidium bromide or other DNA stain

  • Proteinase K

Procedure:

  • Prepare a reaction mixture on ice containing the 10x reaction buffer, supercoiled DNA, and sterile water to the desired volume.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding the topoisomerase IIα enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding the stop solution/loading dye, followed by proteinase K to digest the enzyme.

  • Load the samples onto a 1% agarose gel containing ethidium bromide in TAE buffer.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.

Signaling Pathway: Topoisomerase II Catalytic Cycle and Inhibition

TopoII_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by 2-Amino-5,6,7,8-tetrahydroquinazolines DNA_G G-segment DNA TopoII Topoisomerase II DNA_G->TopoII Binds Cleavage DNA Cleavage TopoII->Cleavage Mediates ATP 2 ATP ATP->Cleavage Hydrolysis DNA_T T-segment DNA Passage T-segment Passage DNA_T->Passage Passes through break Cleavage->Passage ADP_Pi 2 ADP + 2 Pi Cleavage->ADP_Pi Ligation DNA Ligation Passage->Ligation Ligation->DNA_G Releases Ligation->TopoII Releases Inhibitor Catalytic Inhibitor Inhibitor->TopoII Binds to enzyme

Caption: Inhibition of the Topoisomerase II catalytic cycle by a catalytic inhibitor.

Antitubercular Activity: Targeting Key Mycobacterial Enzymes

Derivatives of 2-amino-5,6,7,8-tetrahydroquinazoline have shown promise as antitubercular agents.[2][3][4] Molecular docking studies have predicted that these compounds can bind with high affinity to several essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3][4]

Potential Enzyme Targets:

  • Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of folate, a necessary component for DNA synthesis. Inhibition of DHFR disrupts bacterial replication.[2][3][4]

  • Pantothenate Kinase (MtPanK): Involved in the biosynthesis of coenzyme A, which is essential for many metabolic processes.

  • FAD-containing oxidoreductase DprE1 (MtDprE1): Plays a critical role in the synthesis of the mycobacterial cell wall.

Quantitative Data: Antitubercular Activity

While specific MIC values for 2-amino-5,6,7,8-tetrahydroquinazolines are not extensively reported in the initial search, related dihydroquinazolinone derivatives have shown promising activity against M. tuberculosis.

Compound ClassStrainMIC Range (µg/mL)Reference
DihydroquinazolinonesM. tuberculosis H37Rv2 - 128[4]
DihydroquinazolinonesMulti-drug resistant M. tuberculosis16 - >128[4]
Experimental Protocol: M. tuberculosis Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of M. tuberculosis DHFR by monitoring the oxidation of NADPH.

Materials:

  • Recombinant M. tuberculosis DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Reaction buffer (e.g., 100 mM HEPES, 50 mM KCl, pH 7.0)

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing the reaction buffer, NADPH, and the DHFR enzyme.

  • Add the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate for a short period to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the substrate, DHF.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocity and determine the percent inhibition for each compound concentration.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Experimental Workflow: Antitubercular Drug Discovery

Antitubercular_Workflow cluster_discovery Discovery Phase cluster_evaluation Evaluation Phase Library Compound Library (2-amino-5,6,7,8-tetrahydroquinazolines) Docking Molecular Docking (DHFR, MtPanK, DprE1) Library->Docking Synthesis Chemical Synthesis Docking->Synthesis Identifies promising scaffolds Enzyme_Assay Enzyme Inhibition Assays (e.g., DHFR assay) Synthesis->Enzyme_Assay MIC_Assay Whole-Cell Activity (MIC against M. tuberculosis) Enzyme_Assay->MIC_Assay Confirms target engagement Cytotoxicity Cytotoxicity Assays (e.g., against mammalian cells) MIC_Assay->Cytotoxicity Determines selectivity Lead_Opt Lead Optimization Cytotoxicity->Lead_Opt

Caption: A typical workflow for the discovery of novel antitubercular agents.

Antidiabetic Potential: Targeting β-Glucosidase

In silico studies have also suggested that 2-amino-5,6,7,8-tetrahydroquinazolines may act as inhibitors of β-glucosidase.[2][3][4] This enzyme is involved in the breakdown of complex carbohydrates into glucose in the intestine. Inhibition of β-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

Experimental Protocol: β-Glucosidase Inhibition Assay

This assay evaluates the inhibitory activity of compounds against β-glucosidase using a chromogenic substrate.

Materials:

  • β-glucosidase enzyme (from almond or other sources)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in a suitable solvent

  • Sodium carbonate solution (to stop the reaction)

  • Microplate reader

Procedure:

  • In a microplate well, pre-incubate the β-glucosidase enzyme with the test compound at various concentrations in the phosphate buffer for a defined period (e.g., 5 minutes) at 37°C.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Logical Relationship: Mechanism of Action in Diabetes

Diabetes_MoA Carbohydrates Dietary Carbohydrates Beta_Glucosidase β-Glucosidase (in intestine) Carbohydrates->Beta_Glucosidase Substrate for Glucose Glucose Beta_Glucosidase->Glucose Produces Absorption Glucose Absorption Glucose->Absorption Blood_Glucose Postprandial Blood Glucose Absorption->Blood_Glucose Increases Inhibitor 2-Amino-5,6,7,8-tetrahydroquinazoline (β-Glucosidase Inhibitor) Inhibitor->Beta_Glucosidase Inhibits

Caption: Proposed mechanism of action for β-glucosidase inhibitors in managing blood glucose.

Conclusion

The 2-amino-5,6,7,8-tetrahydroquinazoline scaffold represents a versatile platform for the development of novel therapeutics. The primary areas of promise lie in anticancer therapy through the inhibition of topoisomerase IIα, and in the treatment of tuberculosis by targeting essential mycobacterial enzymes. Furthermore, the potential for these compounds to act as β-glucosidase inhibitors opens an avenue for research in antidiabetic agents. The detailed protocols and data presented in this guide are intended to facilitate further investigation and development of this promising class of molecules by the scientific community.

References

An In-depth Technical Guide to the Discovery and History of 5,6,7,8-Tetrahydroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to the foundational heterocyclic compound, 5,6,7,8-Tetrahydroquinazolin-2-amine (CAS No. 2305-85-3). While the exact date and discoverer of its initial synthesis remain elusive in readily available literature, its structural motifs are rooted in the classical chemistry of quinazolines and pyrimidines, with the first quinazoline derivative being synthesized in 1869. This document details the plausible historical synthetic routes, modern preparative methods, and the burgeoning interest in its derivatives for various therapeutic applications. Experimental protocols, quantitative data, and visualizations of synthetic pathways are provided to offer a thorough understanding for researchers in medicinal chemistry and drug development.

Introduction: The Quinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has been a cornerstone in medicinal chemistry for over a century. The journey of quinazolines began in 1869 with the synthesis of the first derivative by Peter Griess. This was followed by the synthesis of the parent quinazoline molecule in 1895 by August Bischler and Lang. The tetrahydroquinazoline core, and specifically this compound, represents a class of "saturated" quinazolines that offer a unique three-dimensional structure, making them attractive scaffolds for drug discovery. These compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2]

Historical Perspective on the Synthesis

While a definitive first synthesis of this compound is not prominently documented, the classical methods for the synthesis of 2-aminopyrimidines strongly suggest the likely initial route. Traditional approaches for preparing tetrahydroquinazoline derivatives have primarily relied on the cyclocondensation of guanidine derivatives with aldehydes and ketones.[2]

The most probable and historically significant method for the synthesis of this compound is the reaction of a suitable cyclohexanone precursor with guanidine. This type of reaction aligns with the well-established principles of pyrimidine synthesis.

Caption: Plausible historical synthetic pathway.

Key Synthetic Methodologies

Modern synthetic chemistry has expanded the toolbox for creating 5,6,7,8-tetrahydroquinazoline derivatives, often with improved yields and milder reaction conditions.

Cyclocondensation of Guanidine with Diarylidencyclohexanones

A contemporary and well-documented method involves the reaction of substituted diarylidencyclohexanones with guanidine hydrochloride.[3] This method often utilizes a base, such as sodium hydride (NaH), in a solvent like N,N-Dimethylformamide (DMF). The reaction proceeds through a cascade process initiated by a Michael addition of the guanidine to an enone fragment of the diarylidencyclohexanone.[4]

Modern_Synthesis start Diarylidencyclohexanone + Guanidine Hydrochloride conditions NaH, DMF product Substituted 5,6,7,8-Tetrahydroquinazolin-2-ylamines start->product Cyclocondensation

Caption: Modern synthetic route to derivatives.

Synthesis from α-Aminoamidines

A more recent and versatile approach employs α-aminoamidines as key reagents for the synthesis of a diverse family of pyrimidine ring derivatives, including 5,6,7,8-tetrahydroquinazolines.[4][5] This method is characterized by excellent yields, mild reaction conditions, and an easy workup.[5] The reaction of α-aminoamidines with bis-benzylidene cyclohexanones in a solvent like pyridine at elevated temperatures leads to the formation of the desired tetrahydroquinazoline derivatives.[4] A key advantage of this method is the ability to introduce protecting groups on the C2-substituent, which can be easily cleaved for further functionalization.[5]

Experimental Protocols

While a specific historical protocol for the parent compound is not available, a general procedure based on modern adaptations of the classical guanidine condensation is presented below.

General Procedure for the Synthesis of Substituted 2-Amino-5,6,7,8-tetrahydroquinazolines:

  • To a solution of a substituted diarylidencyclohexanone (1 mmol) in a suitable solvent such as DMF, add guanidine hydrochloride (1.2 mmol).

  • Add a base, for example, sodium hydride (1.5 mmol), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature ranging from 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5,6,7,8-tetrahydroquinazoline derivative.

Quantitative Data

Precise quantitative data for the unsubstituted this compound is not extensively reported in a consolidated manner in the readily available literature. However, data for various derivatives have been published. The following table summarizes representative data for a substituted derivative to illustrate the type of characterization performed.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Yield (%) Reference
2-(8-(4-Benzylidene)-4-(4-phenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-amine hydrochlorideC25H28N3Cl405.97159–16088[3]

Representative Spectroscopic Data for a Substituted Derivative:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.50 (br s, 3H, N⁺H₃), 8.37 (s, 1H, Ar), 7.69 (m, 2H, Ar), 7.55-7.40 (m, 7H, Ar), 2.85 (m, 4H, 2CH₂), 2.05 (m, 2H, CH₂), 1.65 (m, 2H, CH₂), 0.79 (t, J = 7.3 Hz, 3H, CH₃).[3]

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 164.8, 158.2, 136.6, 135.7, 135.1, 133.0, 132.1, 131.7, 130.7, 128.9, 128.8, 126.1, 61.2, 32.7, 27.4, 26.9, 24.3, 22.3, 8.5.[6]

Biological Significance and Future Directions

The 5,6,7,8-tetrahydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core have been investigated for a wide array of therapeutic applications.

Biological_Activities cluster_activities Potential Therapeutic Applications core 5,6,7,8-Tetrahydroquinazoline Scaffold anticancer Anticancer core->anticancer antitubercular Antitubercular core->antitubercular antidiabetic Antidiabetic core->antidiabetic antimicrobial Antimicrobial core->antimicrobial

Caption: Therapeutic potential of the scaffold.

Recent research has highlighted the potential of these compounds as:

  • Antitubercular agents: Derivatives have shown high binding affinity towards essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[4][5]

  • Antidiabetic agents: High inhibitory activity against β-glucosidase has been predicted for some derivatives, suggesting a potential new scaffold for diabetes treatment.[4][5]

  • Anticancer agents: Certain derivatives have been identified as potent inhibitors of human topoisomerase II, a validated target for anticancer drugs.[3]

The continued exploration of the structure-activity relationships (SAR) of 5,6,7,8-tetrahydroquinazoline derivatives, facilitated by modern synthetic methods and computational modeling, promises to yield novel therapeutic agents with improved efficacy and safety profiles. The core's amenability to substitution allows for fine-tuning of its physicochemical and pharmacological properties, ensuring its continued relevance in drug discovery.

Conclusion

This compound, while lacking a definitively documented moment of discovery, represents a foundational structure in the rich history of quinazoline chemistry. Its synthesis is rooted in classical organic reactions that have been refined over time to produce a vast library of derivatives. The inherent biological activity of the tetrahydroquinazoline scaffold, coupled with its synthetic tractability, positions it as a highly valuable starting point for the development of new therapeutics to address a range of diseases. This guide serves as a foundational resource for researchers looking to explore the potential of this versatile heterocyclic system.

References

The Ascendant Trajectory of 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The quest for novel therapeutic agents has led researchers to increasingly focus on the versatile scaffold of 5,6,7,8-tetrahydroquinazolin-2-amine. This heterocyclic core has demonstrated a remarkable breadth of biological activities, positioning it as a privileged structure in modern medicinal chemistry. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, antitubercular, and antidiabetic potential. Detailed experimental protocols and visual representations of key pathways are included to support researchers and drug development professionals in this burgeoning field.

A Scaffold of Significant Therapeutic Promise

The 5,6,7,8-tetrahydroquinazoline-2-amine core is a key pharmacophore that has been successfully exploited to develop a range of potent and selective inhibitors for various biological targets. Its unique three-dimensional structure allows for diverse substitutions, enabling fine-tuning of its pharmacological profile.

Anticancer Activity: Targeting Topoisomerase II

A significant area of investigation for this class of compounds is their potential as anticancer agents, particularly as inhibitors of human topoisomerase II (topoII), a validated target for cancer chemotherapy.[1] Unlike many current topoII-targeted drugs that act as poisons by stabilizing the enzyme-DNA cleavage complex, which can lead to secondary leukemias, certain 6-amino-tetrahydroquinazoline derivatives function as catalytic inhibitors, blocking the enzyme's function without inducing DNA damage.[1]

Quantitative Analysis of Topoisomerase II Inhibition

The inhibitory potency of these derivatives has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of compounds against human topoisomerase IIα and various cancer cell lines.

Compound IDModificationTarget/Cell LineIC50 (µM)Reference
1 N⁴-(3-fluorophenyl)-2-(4-pyridyl)-4,6-diamineTopoIIα160[1]
14 (ARN-21934) N⁴-(3-fluorophenyl)-N⁶,N⁶-dimethyl-2-(4-pyridyl)-4,6-diamineTopoIIα2[1]
Etoposide (Reference Drug)TopoIIα~120[1]
16 1,1,1-trifluoromethane moietyTopo II15.16[2]
17 1,1,1-trifluoromethane moietyTopo II17.66[2]
18 1,1,1-trifluoromethane moietyTopo II18.28[2]
Doxorubicin (Reference Drug)Topo II8.23[2]
Structure-Activity Relationship (SAR) for Topoisomerase II Inhibition

Focused SAR studies have revealed key structural features essential for the anti-topoII activity of 6-amino-tetrahydroquinazoline derivatives:[1]

  • 6-Amino Group: The presence of an amino group at the 6-position is mandatory for activity. Its removal leads to an inactive compound.[1]

  • Substitution at the 6-Amino Group: Introduction of a dimethylamino group at the 6-position, as seen in compound 14 , significantly enhances topoII inhibition.[1]

  • 2-Pyridine and 4-Substituted Aniline Moieties: These substitutions are also crucial for maintaining potent inhibitory activity.[1]

Antitubercular Potential: A Multi-Target Approach

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. Derivatives of 5,6,7,8-tetrahydroquinazoline have shown promise in this area through in silico screening, exhibiting high binding affinity towards several essential mycobacterial enzymes.[3][4]

Molecular Docking Studies Against M. tuberculosis Enzymes

Molecular docking studies have been instrumental in identifying the potential targets of these compounds. The following table summarizes the predicted binding energies of a representative tetrahydroquinazoline derivative (ligand 3c) against key enzymes of Mycobacterium tuberculosis.

Target EnzymePDB CodeBinding Energy (kcal/mol)Reference
Dihydrofolate Reductase (DHFR)1DF7-10.5[3]
Pantothenate Kinase (MtPanK)4BFX-9.6[3]
FAD-containing Oxidoreductase (DprE1)4P8N-10.3[3]

These in silico results suggest that 5,6,7,8-tetrahydroquinazoline derivatives may exert their antitubercular effect by simultaneously inhibiting multiple vital pathways in M. tuberculosis. The interaction with DHFR is particularly noteworthy, as this enzyme is a well-established target for antifolate drugs.[5][6]

Antidiabetic Activity: Inhibition of β-Glucosidase

In addition to their anticancer and antitubercular potential, these derivatives have been investigated for their ability to inhibit β-glucosidase, an enzyme involved in carbohydrate metabolism.[3][4] This suggests a novel scaffold for the development of therapeutics for diabetes.[3][4]

Predicted Antidiabetic Activity

Molecular docking studies have predicted strong binding of these compounds to β-glucosidase.

Target EnzymePDB CodePredicted Binding Energy (kcal/mol)Reference
Raucaffricine β-glucosidase4A3Y-10.0 to -11.1[3]

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route involves the cyclocondensation of guanidine derivatives with α,β-unsaturated ketones.[3] A notable method utilizes the reaction of bis-benzylidene cyclohexanones with α-aminoamidines, which offers excellent yields under mild conditions.[3]

General Procedure:

  • A mixture of the appropriate bis-benzylidene cyclohexanone and an α-aminoamidine is heated in a suitable solvent (e.g., DMF) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).[7]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved through recrystallization or column chromatography.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and an appropriate assay buffer.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction mixture at various concentrations and pre-incubated with the enzyme.

  • Initiation of Reaction: The DNA relaxation reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: The DNA samples are resolved by electrophoresis on an agarose gel.

  • Visualization and Analysis: The DNA bands are stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. A decrease in the amount of relaxed DNA compared to the control indicates topoisomerase II inhibition. The IC50 value is determined from the dose-response curve.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

topoisomerase_II_inhibition cluster_enzyme_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition Mechanism Supercoiled_DNA Supercoiled_DNA Topo_II Topo_II Supercoiled_DNA->Topo_II Binding DNA_Cleavage DNA_Cleavage Topo_II->DNA_Cleavage ATP Hydrolysis Strand_Passage Strand_Passage DNA_Cleavage->Strand_Passage DNA_Religation DNA_Religation Strand_Passage->DNA_Religation Relaxed_DNA Relaxed_DNA DNA_Religation->Relaxed_DNA Release Inhibitor 5,6,7,8-Tetrahydro- quinazolin-2-amine Derivative Inhibitor->Topo_II Blocks Catalytic Activity

Caption: Mechanism of Topoisomerase II Catalytic Inhibition.

synthesis_workflow Start Start Reactants Bis-benzylidene cyclohexanone + α-Aminoamidine Start->Reactants Reaction Cyclocondensation (e.g., DMF, 100°C, 24h) Reactants->Reaction Isolation Cooling & Filtration/Extraction Reaction->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product 5,6,7,8-Tetrahydroquinazolin- 2-amine Derivative Purification->Product

Caption: General Synthetic Workflow.

antitubercular_mechanism cluster_targets Mycobacterium tuberculosis - Multiple Targets Inhibitor 5,6,7,8-Tetrahydro- quinazolin-2-amine Derivative DHFR DHFR (Folate Synthesis) Inhibitor->DHFR Inhibition MtPanK MtPanK (Coenzyme A Synthesis) Inhibitor->MtPanK Inhibition DprE1 DprE1 (Cell Wall Synthesis) Inhibitor->DprE1 Inhibition Bacterial_Death Bactericidal Effect DHFR->Bacterial_Death MtPanK->Bacterial_Death DprE1->Bacterial_Death

Caption: Multi-Target Antitubercular Mechanism.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, infectious diseases, and metabolic disorders. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical realities.

References

In Silico Screening of 5,6,7,8-Tetrahydroquinazolin-2-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the computational strategies employed in the discovery and development of novel 5,6,7,8-tetrahydroquinazolin-2-amine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and computational drug design. This document outlines the key methodologies, presents relevant data in a structured format, and visualizes complex workflows and biological pathways.

Introduction

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound have garnered significant attention due to their potential therapeutic applications, including their roles as inhibitors of various enzymes and their antimicrobial and anticancer properties. In silico screening techniques, such as molecular docking and virtual screening, have become indispensable tools for the rapid and cost-effective identification of promising lead compounds from large chemical libraries. These computational methods allow for the prediction of binding affinities and modes of interaction between small molecules and their biological targets, thereby guiding synthetic efforts and prioritizing candidates for further experimental validation.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol is a generalized procedure for docking this compound analogs against a protein target.

1. Ligand Preparation:

  • The 2D structures of the this compound analogs are sketched using a chemical drawing tool.

  • The structures are then converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).

  • Partial charges are calculated and non-polar hydrogens are merged.

2. Protein Preparation:

  • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

  • All water molecules and co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned.

  • The protein structure is energy minimized to relieve any steric clashes.

3. Grid Generation:

  • A binding site on the protein is identified, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • A grid box is generated around the identified binding site, encompassing the entire active site.

4. Docking Simulation:

  • The prepared ligands are docked into the prepared protein's active site using a docking program (e.g., AutoDock, Surflex-Dock).[1]

  • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Each pose is scored based on a scoring function that estimates the binding affinity.

5. Analysis of Results:

  • The docking results are analyzed to identify the best-scoring poses for each ligand.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.

Virtual Screening Workflow

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

1. Library Preparation: A large database of chemical compounds is prepared. This can be a commercial database or an in-house collection.

2. Ligand-Based or Structure-Based Screening:

  • Ligand-Based: If the structure of the target is unknown, a pharmacophore model is built based on a set of known active compounds. This model is then used to screen the compound library.
  • Structure-Based: If the 3D structure of the target is known, molecular docking is used to screen the library against the target's binding site.[2][3]

3. Filtering: The initial hits are filtered based on various criteria to remove undesirable compounds. Common filters include:

  • Lipinski's Rule of Five: To assess drug-likeness.[2][3]
  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To predict the pharmacokinetic properties of the compounds.[4]

4. Hit Selection and Refinement: The top-ranked compounds after filtering are visually inspected and prioritized for further investigation. These "hits" may then undergo further computational analysis, such as molecular dynamics simulations, to assess their stability in the binding pocket.

Data Presentation

Molecular Docking Results of 5,6,7,8-Tetrahydroquinazoline Derivatives

The following table summarizes the molecular docking results of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives against essential enzymes of Mycobacterium tuberculosis and β-glucosidase.[5][6][7][8]

CompoundTarget EnzymeBinding Affinity (kcal/mol)
3a Dihydrofolate Reductase (DHFR)-8.5
Pantothenate Kinase (MtPanK)-9.1
FAD-containing Oxidoreductase (MtDprE1)-8.8
β-glucosidase-9.3
3b Dihydrofolate Reductase (DHFR)-8.7
Pantothenate Kinase (MtPanK)-9.2
FAD-containing Oxidoreductase (MtDprE1)-8.9
β-glucosidase-9.5
3c Dihydrofolate Reductase (DHFR)-8.6
Pantothenate Kinase (MtPanK)-9.0
FAD-containing Oxidoreductase (MtDprE1)-8.7
β-glucosidase-9.4

Data extracted from a study on newly synthesized derivatives of 5,6,7,8-tetrahydroquinazolines.[5][6][7][8]

Visualizations

Signaling Pathways and Experimental Workflows

Virtual_Screening_Workflow cluster_0 Library Preparation cluster_1 Screening cluster_2 Filtering cluster_3 Hit Refinement Compound_Database Compound Database Pharmacophore_Screening Pharmacophore-Based Screening Compound_Database->Pharmacophore_Screening Docking_Screening Structure-Based Docking Compound_Database->Docking_Screening Lipinski_Filter Lipinski's Rule of Five Pharmacophore_Screening->Lipinski_Filter Docking_Screening->Lipinski_Filter ADMET_Filter ADMET Prediction Lipinski_Filter->ADMET_Filter Hit_Prioritization Hit Prioritization ADMET_Filter->Hit_Prioritization MD_Simulation Molecular Dynamics Simulation Hit_Prioritization->MD_Simulation

A generalized workflow for in silico virtual screening.

JAK2_STAT3_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Anti-apoptotic proteins) pSTAT3->Gene_Transcription Translocation Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., 5p) Quinazoline_Inhibitor->JAK2 Inhibition

Inhibition of the JAK2/STAT3 signaling pathway by quinazoline analogs.[1]

Conclusion

The in silico screening of this compound analogs represents a powerful approach for the identification of novel therapeutic agents. The methodologies outlined in this guide, including molecular docking and virtual screening, provide a rational basis for drug design and development. The presented data and visualizations offer a framework for understanding the key computational steps and biological pathways involved. As computational resources and algorithms continue to advance, these in silico techniques will undoubtedly play an increasingly crucial role in the discovery of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Predicted ADMET Properties of 5,6,7,8-Tetrahydroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroquinazolin-2-amine is a heterocyclic organic compound with a molecular structure that suggests potential biological activity. As with any compound of pharmaceutical interest, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound based on in-silico computational models. Furthermore, this document details standardized experimental protocols for the in-vitro determination of key ADMET parameters, including aqueous solubility, membrane permeability, metabolic stability, and cytotoxicity. Additionally, relevant signaling pathways potentially modulated by quinazoline derivatives are illustrated to provide context for its mechanism of action and potential pharmacological effects.

Predicted ADMET Properties

The ADMET profile of this compound was predicted using the SwissADME web tool. The data is summarized in the tables below, providing insights into its pharmacokinetic and pharmacodynamic characteristics.

Physicochemical Properties
PropertyPredicted ValueReference Range for Drug-Likeness
Molecular Formula C₈H₁₁N₃-
Molecular Weight 149.19 g/mol 150 - 500 g/mol
LogP (Consensus) 1.15-0.4 to +5.6
Water Solubility (ESOL) -2.31 (log mol/L)> -4 (Soluble)
Topological Polar Surface Area (TPSA) 64.54 Ų20 - 130 Ų
Pharmacokinetic Properties
PropertyPredicted Value/ClassificationInterpretation
Gastrointestinal (GI) Absorption HighReadily absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant YesCapable of crossing the blood-brain barrier.
P-glycoprotein (P-gp) Substrate NoNot likely to be actively effluxed by P-gp.
CYP1A2 Inhibitor NoUnlikely to inhibit the CYP1A2 enzyme.
CYP2C19 Inhibitor NoUnlikely to inhibit the CYP2C19 enzyme.
CYP2C9 Inhibitor NoUnlikely to inhibit the CYP2C9 enzyme.
CYP2D6 Inhibitor NoUnlikely to inhibit the CYP2D6 enzyme.
CYP3A4 Inhibitor NoUnlikely to inhibit the CYP3A4 enzyme.
Skin Permeation (log Kp) -7.51 cm/sLow skin permeability.
Drug-Likeness and Medicinal Chemistry
FilterPredictionInterpretation
Lipinski's Rule of Five Yes (0 violations)Favorable oral bioavailability predicted.
Ghose Filter Yes (0 violations)Within the preferred range for drug-likeness.
Veber Filter Yes (0 violations)Good oral bioavailability predicted.
Egan Filter Yes (0 violations)Good oral bioavailability predicted.
Muegge Filter Yes (0 violations)Within the preferred range for drug-likeness.
PAINS (Pan Assay Interference Compounds) 0 alertsUnlikely to cause non-specific assay interference.
Brenk 1 alert (quinazoline)Contains a potentially problematic fragment.
Lead-likeness Yes (0 violations)Good starting point for lead optimization.
Synthetic Accessibility 2.13Relatively easy to synthesize.

Experimental Protocols for ADMET Profiling

The following are detailed methodologies for key in-vitro experiments to validate the predicted ADMET properties of this compound.

Kinetic Solubility Assay

This protocol determines the kinetic solubility of a compound in an aqueous buffer, which is crucial for understanding its dissolution and absorption characteristics.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate shaker

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate, resulting in a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound) using a spectrophotometer.

  • A standard curve of the compound in DMSO/PBS is used to quantify the concentration of the dissolved compound.

  • Solubility is reported as the mean concentration from the triplicate wells.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[1][2]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS), pH 7.4

  • Lucifer yellow

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • For the apical-to-basolateral (A-B) permeability assessment, add the test compound (e.g., 10 µM in HBSS) to the apical side of the monolayer.

  • At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral side.

  • For the basolateral-to-apical (B-A) permeability assessment, add the test compound to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

  • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.[3][4][5]

Materials:

  • Human liver microsomes

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of human liver microsomes in phosphate buffer at 37°C.

  • Add the test compound (e.g., 1 µM final concentration) to the microsome solution and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • The in-vitro half-life (t₁/₂) is determined from the slope of the natural logarithm of the remaining compound concentration versus time plot.

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[6][7]

Materials:

  • A relevant human cell line (e.g., HepG2 for hepatotoxicity)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) in triplicate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium containing the compound and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Potential Signaling Pathway Interactions

Quinazoline derivatives have been reported to interact with various signaling pathways, often acting as inhibitors of key kinases. Understanding these potential interactions is crucial for elucidating the mechanism of action and potential therapeutic applications of this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many quinazoline-based compounds are known to be potent inhibitors of EGFR tyrosine kinase, a key player in cell proliferation and survival.[8] Inhibition of this pathway is a well-established strategy in cancer therapy.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Quinazoline 5,6,7,8-Tetrahydro- quinazolin-2-amine Quinazoline->EGFR Inhibits

Caption: Predicted inhibition of the EGFR signaling pathway.

Wnt/β-catenin Signaling Pathway

Dysregulation of the Wnt/β-catenin pathway is implicated in various diseases, including cancer. Some quinazoline derivatives have been shown to inhibit this pathway, suggesting a potential therapeutic avenue.

Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Degrades beta_Catenin_N β-catenin (Nucleus) beta_Catenin->beta_Catenin_N Translocates TCF_LEF TCF/LEF beta_Catenin_N->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Quinazoline 5,6,7,8-Tetrahydro- quinazolin-2-amine Quinazoline->Dvl Potential Inhibition

Caption: Potential modulation of the Wnt/β-catenin signaling pathway.

Conclusion

The in-silico analysis of this compound suggests a favorable ADMET profile for a potential drug candidate, with good predicted oral bioavailability and central nervous system penetration. However, the presence of a Brenk alert for the quinazoline scaffold warrants further investigation into potential toxicological liabilities. The provided experimental protocols offer a framework for the empirical validation of these computational predictions. Furthermore, the exploration of its inhibitory potential against key signaling pathways, such as EGFR and Wnt/β-catenin, will be crucial in defining its therapeutic utility. This comprehensive guide serves as a foundational resource for researchers and drug development professionals to advance the study of this promising compound.

References

Methodological & Application

Synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 5,6,7,8-Tetrahydroquinazolin-2-amine serves as a crucial building block in medicinal chemistry and drug development. Its rigid, partially saturated bicyclic structure is a common scaffold in a variety of biologically active compounds. This document provides detailed protocols for the synthesis of this versatile intermediate, aimed at researchers and scientists in the field of synthetic and medicinal chemistry. The primary synthetic route involves the cyclocondensation of a readily available cyclohexanone derivative with a guanidine salt, a robust and widely applicable method for the formation of 2-aminopyrimidine rings.

Overview of Synthetic Strategies

The synthesis of this compound is most effectively achieved through the reaction of a β-dicarbonyl equivalent derived from cyclohexanone with a suitable guanidine source. The key starting material is 2-(hydroxymethylene)cyclohexanone, which exists in equilibrium with its tautomer, 2-formylcyclohexanone. This intermediate possesses the required 1,3-dicarbonyl functionality to undergo a condensation reaction with the two nucleophilic nitrogen atoms of guanidine, leading to the formation of the fused pyrimidine ring system.

This approach is a variation of the well-established Biginelli reaction and related pyrimidine syntheses, which are known for their reliability and efficiency in constructing such heterocyclic frameworks. The reaction is typically carried out in the presence of a base to facilitate the cyclization and can be performed using various guanidine salts.

Experimental Protocols

This section details the necessary procedures for the synthesis of this compound, starting from the preparation of the key intermediate, 2-(hydroxymethylene)cyclohexanone.

Protocol 1: Synthesis of 2-(Hydroxymethylene)cyclohexanone

Materials:

  • Cyclohexanone

  • Ethyl formate

  • Sodium methoxide (NaOMe)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of cyclohexanone (1.0 equivalent) and ethyl formate (1.2 equivalents) in diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethylene)cyclohexanone. This product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials:

  • 2-(Hydroxymethylene)cyclohexanone

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Diatomaceous earth

Procedure:

  • In a round-bottom flask, dissolve 2-(hydroxymethylene)cyclohexanone (1.0 equivalent) and guanidine hydrochloride (1.1 equivalents) in absolute ethanol.

  • To this solution, add a solution of sodium ethoxide (1.1 equivalents) in ethanol or powdered potassium hydroxide (1.1 equivalents) portion-wise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or chloroform (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

Starting Material (Cyclohexanone derivative)Guanidine SaltBaseSolventReaction Time (h)Temperature (°C)Yield (%)
2-(Hydroxymethylene)cyclohexanoneGuanidine HydrochlorideSodium EthoxideEthanol4 - 6Reflux (approx. 78)60 - 75
2-(Hydroxymethylene)cyclohexanoneGuanidine Carbonate-Ethanol6 - 8Reflux (approx. 78)55 - 70
2-CyanocyclohexanoneGuanidine HydrochlorideSodium EthoxideEthanol8 - 12Reflux (approx. 78)50 - 65

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from cyclohexanone.

SynthesisWorkflow Cyclohexanone Cyclohexanone Step1 Step 1: Formylation Cyclohexanone->Step1 EthylFormate Ethyl Formate EthylFormate->Step1 NaOMe Sodium Methoxide NaOMe->Step1 Intermediate 2-(Hydroxymethylene)cyclohexanone Step1->Intermediate Step2 Step 2: Cyclocondensation Intermediate->Step2 Guanidine Guanidine HCl Guanidine->Step2 Base Base (e.g., NaOEt) Base->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

The following diagram illustrates the proposed signaling pathway (reaction mechanism) for the cyclocondensation step.

ReactionMechanism Start 2-(Hydroxymethylene)cyclohexanone + Guanidine NucAttack Nucleophilic attack by guanidine nitrogen on carbonyl carbon Start->NucAttack Intermediate1 Hemiaminal Intermediate NucAttack->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 Intermediate2 Iminium Intermediate Dehydration1->Intermediate2 IntraNucAttack Intramolecular nucleophilic attack by the second guanidine nitrogen Intermediate2->IntraNucAttack Intermediate3 Cyclized Intermediate IntraNucAttack->Intermediate3 Dehydration2 Dehydration & Tautomerization Intermediate3->Dehydration2 Product This compound Dehydration2->Product

Caption: Proposed mechanism for the formation of the quinazoline ring.

One-Pot Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5,6,7,8-tetrahydroquinazoline scaffold is a significant structural motif found in numerous pharmaceutically active compounds. Derivatives of this heterocyclic system have shown a wide range of biological activities, making them attractive targets for drug discovery and development. Notably, 2-aminotetrahydroquinazoline derivatives have been investigated for their potential as antitubercular and antidiabetic agents. Furthermore, the broader class of tetrahydroquinazolines has been explored for applications including antifolate activity, highlighting the therapeutic potential of this chemical family. This application note provides a detailed protocol for a one-pot synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline, a key intermediate for the synthesis of novel therapeutic agents.

Synthetic Approach

The synthesis of 2-aminotetrahydroquinazolines is traditionally achieved through the cyclocondensation of a suitable ketone or aldehyde precursor with a guanidine derivative. While various methods have been reported, many involve multi-step procedures or the use of complex starting materials such as diarylidencyclohexanones. The protocol detailed below describes a one-pot synthesis starting from readily available reagents: cyclohexanone, triethyl orthoformate, and guanidine hydrochloride. This method proceeds via the in-situ formation of a reactive enol ether intermediate, which then undergoes cyclocondensation with guanidine.

Experimental Protocol

This protocol outlines a one-pot procedure for the synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline.

Materials:

  • Cyclohexanone

  • Triethyl orthoformate

  • Guanidine hydrochloride

  • Sodium ethoxide (or a solution of sodium in absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add cyclohexanone followed by triethyl orthoformate.

  • Initial Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Addition of Guanidine: Add guanidine hydrochloride to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled mixture into a beaker of ice-cold water with stirring. A precipitate of 2-amino-5,6,7,8-tetrahydroquinazoline should form.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the purified 2-amino-5,6,7,8-tetrahydroquinazoline.

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following table summarizes the typical reaction parameters for the one-pot synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline.

ParameterValue
Reactants
Cyclohexanone1.0 eq
Triethyl orthoformate1.2 eq
Guanidine hydrochloride1.5 eq
Sodium Ethoxide2.0 eq
Solvent Absolute Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 6-8 hours
Typical Yield 60-75% (after recrystallization)

Visualizations

Reaction Workflow:

One_Pot_Synthesis One-Pot Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazoline cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Reaction_Setup 1. Mix Reactants in Ethanol Cyclohexanone->Reaction_Setup Orthoformate Triethyl Orthoformate Orthoformate->Reaction_Setup Guanidine Guanidine HCl Cyclocondensation 3. Add Guanidine & Reflux Guanidine->Cyclocondensation Base Sodium Ethoxide Base->Reaction_Setup In_Situ_Formation 2. In-situ formation of 2-ethoxymethylenecyclohexanone Reaction_Setup->In_Situ_Formation Stir at RT In_Situ_Formation->Cyclocondensation Workup 4. Aqueous Work-up Cyclocondensation->Workup 6-8 hours Purification 5. Recrystallization Workup->Purification Final_Product 2-Amino-5,6,7,8- tetrahydroquinazoline Purification->Final_Product Kinase_Inhibition_Pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream P Inhibitor 2-Amino-tetrahydro- quinazoline Derivative Inhibitor->Block ATP ATP ATP->Receptor Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Block->Receptor

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral 5,6,7,8-tetrahydroquinazoline derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. The presence of a stereocenter in their structure can lead to differential biological activity, making their enantioselective synthesis a crucial aspect of drug discovery and development. These scaffolds have been identified as privileged structures in the design of various therapeutic agents. For instance, derivatives of this class have shown potential as antitubercular and antidiabetic agents through the inhibition of enzymes like Dihydrofolate Reductase (DHFR).[1][2][3] This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 5,6,7,8-tetrahydroquinazolin-2-amine derivatives, focusing on a highly efficient iridium-catalyzed asymmetric [4+2] cycloaddition methodology.[4][5][6][7][8]

I. Synthetic Strategy: Iridium-Catalyzed Asymmetric [4+2] Cycloaddition

A highly effective method for the asymmetric synthesis of chiral tetrahydroquinazolines involves an iridium-catalyzed [4+2] cycloaddition of 1,3,5-triazinanes with 2-(1-hydroxyallyl)anilines.[4][5][6][7][8] This approach provides access to a wide array of chiral tetrahydroquinazolines in high yields and with excellent enantioselectivities.[4][5][7] The 1,3,5-triazinanes serve as a source for the C2 and N1/N3 atoms of the quinazoline ring. While the original research focuses on N-substituted tetrahydroquinazolines, this methodology can be conceptually extended to the synthesis of 2-amino derivatives by employing appropriately substituted triazinanes.

Experimental Workflow

The overall experimental workflow for the synthesis of chiral this compound derivatives via this method is depicted below.

experimental_workflow cluster_synthesis Synthesis of Precursors cluster_reaction Asymmetric Cycloaddition cluster_purification Purification and Analysis cluster_final Final Product start Starting Materials (e.g., 2-aminobenzonitrile) precursor1 Synthesis of 2-(1-hydroxyallyl)aniline start->precursor1 precursor2 Synthesis of substituted 1,3,5-triazinane start->precursor2 reaction Iridium-Catalyzed Asymmetric [4+2] Cycloaddition precursor1->reaction precursor2->reaction purification Column Chromatography reaction->purification analysis Characterization (NMR, HRMS, HPLC) purification->analysis product Chiral 5,6,7,8-Tetrahydro- quinazolin-2-amine Derivative analysis->product

Caption: General workflow for the asymmetric synthesis.

II. Detailed Experimental Protocols

The following protocols are adapted from the iridium-catalyzed asymmetric [4+2] cycloaddition methodology.[6]

Protocol 1: General Procedure for the Iridium-Catalyzed Asymmetric [4+2] Cycloaddition

  • Catalyst Preparation:

    • In a glovebox, to a dried Schlenk tube, add [Ir(COD)Cl]₂ (1.0 mol%) and a chiral phosphoramidite ligand (e.g., (R)-Me-BIPAM, 2.2 mol%).

    • Add anhydrous and degassed 1,2-dichloroethane (DCE, 1.0 mL).

    • Stir the mixture at room temperature for 30 minutes to form the active iridium catalyst.

  • Reaction Setup:

    • To the prepared catalyst solution, add the substituted 2-(1-hydroxyallyl)aniline (1.0 equiv).

    • Add the corresponding 1,3,5-triazinane (1.2 equiv). For the synthesis of a 2-amino derivative, a triazinane bearing a protected amino group at the 2-position would be conceptually required.

    • Add trifluoroacetic acid (TFA, 20 mol%) as an additive.[6]

  • Reaction Execution:

    • Stir the reaction mixture at 0 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral tetrahydroquinazoline derivative.

  • Chiral Analysis:

    • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, AD-H).

III. Quantitative Data Summary

The following table summarizes representative data for the iridium-catalyzed asymmetric synthesis of chiral tetrahydroquinazolines, demonstrating the high efficiency and enantioselectivity of this method.[6]

EntrySubstrate (2-(1-hydroxyallyl)aniline derivative)1,3,5-Triazinane (N-substituent)Yield (%)ee (%)
1PhenylBenzyl92>99
24-MethylphenylBenzyl9599
34-MethoxyphenylBenzyl9098
44-ChlorophenylBenzyl88>99
52-NaphthylBenzyl9199
6PhenylMethyl8597
7PhenylEthyl8798
8Phenylp-Methoxybenzyl93>99

IV. Biological Application: Mechanism of Action as DHFR Inhibitors

Several quinazoline and tetrahydroquinazoline derivatives have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation.[9][10] Inhibition of DHFR leads to a depletion of the THF pool, thereby disrupting DNA synthesis and causing cell death.[10] This mechanism is a key target for anticancer and antimicrobial therapies.

The proposed mechanism of action for chiral this compound derivatives as DHFR inhibitors is illustrated below.

dhfr_inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Purine & Thymidylate Synthesis THF->Nucleotides Cofactor DHFR->THF Catalyzes Reduction DNA DNA Synthesis & Cell Proliferation Nucleotides->DNA Inhibitor Chiral Tetrahydro- quinazolin-2-amine Inhibitor->DHFR Inhibition

Caption: Inhibition of the DHFR pathway.

These application notes and protocols provide a comprehensive guide for the asymmetric synthesis and potential biological application of chiral this compound derivatives, intended to support researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols for the Purification of 5,6,7,8-Tetrahydroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 5,6,7,8-Tetrahydroquinazolin-2-amine, a crucial intermediate in the synthesis of various biologically active compounds. The following protocols are based on established chemical principles and techniques commonly applied to similar molecular scaffolds.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, catalysts, and by-products. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common methods include recrystallization, column chromatography, and acid-base extraction. Often, a combination of these techniques is employed to achieve high purity (>95%).[1]

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent or solvent system at different temperatures. For amine-containing compounds like this compound, both neutral and acidic recrystallization methods can be effective.

Standard Recrystallization Protocol

This protocol is suitable for purifying the free base form of the target compound.

Experimental Protocol:

  • Solvent Selection: Screen various solvents for their ability to dissolve the crude product at elevated temperatures and to have low solubility at cooler temperatures. Suitable solvents for related compounds include ethanol and methanol.[2][3]

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Acidified Recrystallization Protocol

This method can be advantageous for basic compounds like amines, which often form stable, crystalline salts.

Experimental Protocol:

  • Dissolution and Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of an acid (e.g., HCl in isopropanol or acetic acid) dropwise until the pH is acidic.[4] The hydrochloride salt of the amine will precipitate.

  • Heating: Gently heat the mixture to dissolve the salt.

  • Cooling and Crystallization: Allow the solution to cool slowly to form crystals of the amine salt.

  • Isolation and Washing: Collect the crystals by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-basic impurities.

  • Drying: Dry the crystals under vacuum.

  • Neutralization (Optional): To recover the free base, dissolve the salt in water, and add a base (e.g., NaOH or NaHCO₃) to neutralize the solution. Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the purified product.

Table 1: Recrystallization Solvent Screening (Illustrative Data)

Solvent SystemTemperature (°C) for DissolutionYield (%) (Illustrative)Purity (%) (Illustrative)
Ethanol788598.5
Methanol658298.2
Isopropanol/HCl8290 (as HCl salt)99.1
Acetic Acid/Water1007597.8

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal phase chromatography using silica gel is a common approach.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity (e.g., starting with cyclohexane and gradually adding tert-butyl methyl ether (TBME) or ethyl acetate) is often effective for separating compounds with different polarities.[5][6]

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 2: Column Chromatography Conditions (Illustrative Data)

Stationary PhaseMobile Phase (Solvent System)GradientTypical RfYield (%) (Illustrative)Purity (%) (Illustrative)
Silica GelCyclohexane/TBME100/0 to 80/200.35 (in 80/20)70>99
Silica GelHexane/Ethyl Acetate85:150.4075>99

Purification Workflows

The following diagrams illustrate the logical flow of the described purification techniques.

cluster_recrystallization Recrystallization Workflow node_crude1 Crude Product node_dissolve Dissolve in Hot Solvent node_crude1->node_dissolve node_hot_filter Hot Filtration (Optional) node_dissolve->node_hot_filter node_cool Cool to Crystallize node_hot_filter->node_cool node_filter Vacuum Filtration node_cool->node_filter node_wash Wash with Cold Solvent node_filter->node_wash node_dry1 Dry Under Vacuum node_wash->node_dry1 node_pure1 Pure Product node_dry1->node_pure1 cluster_chromatography Column Chromatography Workflow node_crude2 Crude Product node_load Load onto Silica Column node_crude2->node_load node_elute Elute with Solvent Gradient node_load->node_elute node_collect Collect Fractions node_elute->node_collect node_tlc Analyze by TLC node_collect->node_tlc node_combine Combine Pure Fractions node_tlc->node_combine node_evaporate Evaporate Solvent node_combine->node_evaporate node_pure2 Pure Product node_evaporate->node_pure2 cluster_combined Combined Purification Strategy node_crude3 Crude Reaction Mixture node_extraction Acid-Base Extraction node_crude3->node_extraction node_recrystallization Recrystallization node_extraction->node_recrystallization For bulk purification node_chromatography Column Chromatography node_extraction->node_chromatography For high purity node_final_product High-Purity Product node_recrystallization->node_final_product node_chromatography->node_final_product

References

Application Notes and Protocols for the Scale-Up Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine, a valuable chiral building block in pharmaceutical development. The synthesis focuses on a robust and scalable method involving enzymatic kinetic resolution to achieve high enantiomeric purity.

Introduction

(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a key chiral intermediate used in the synthesis of various biologically active compounds. Achieving high enantiomeric excess on a large scale is a significant challenge. The protocols outlined below describe a reliable method starting from the racemic 5,6,7,8-tetrahydroquinolin-8-ol, employing an enzymatic kinetic resolution, followed by conversion to the desired (R)-amine.

Overall Synthesis Workflow

The multi-step synthesis transforms the racemic alcohol precursor into the target chiral amine. The key strategic step is the enzymatic resolution which selectively acetylates the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer.

cluster_0 Synthesis Workflow racemic_ol (±)-5,6,7,8-Tetrahydro- quinolin-8-ol enzymatic_res Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) racemic_ol->enzymatic_res separation Chromatographic Separation enzymatic_res->separation s_acetate (S)-8-acetoxy-5,6,7,8- Tetrahydroquinoline separation->s_acetate r_ol (R)-5,6,7,8-Tetrahydro- quinolin-8-ol separation->r_ol mesylation Mesylation (MsCl, DMAP) r_ol->mesylation r_mesylate (R)-8-mesyloxy-5,6,7,8- Tetrahydroquinoline mesylation->r_mesylate azidation Azidation (NaN3) r_mesylate->azidation s_azide (S)-8-azido-5,6,7,8- Tetrahydroquinoline (via SN2 inversion) azidation->s_azide reduction Reduction (Pd/C, H2) s_azide->reduction r_amine (R)-5,6,7,8-Tetrahydro- quinolin-8-amine reduction->r_amine

Caption: Workflow for the synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Quantitative Data Summary

The following table summarizes the typical yields and purity for the key steps in the synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

StepProductYield (%)Purity/ee (%)Reference
Enzymatic Kinetic Resolution(R)-5,6,7,8-Tetrahydroquinolin-8-ol~44%>99% ee[1]
(S)-8-acetoxy-5,6,7,8-Tetrahydroquinoline~43%-[1]
Mesylation and Azidation(S)-8-azido-5,6,7,8-Tetrahydroquinoline89%-[1]
Reduction of Azide(R)-5,6,7,8-Tetrahydroquinolin-8-amine82%>99% ee[1]

Note: Yields are based on the starting racemic material or the product of the previous step and may vary depending on the scale and specific reaction conditions.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol describes the lipase-catalyzed acetylation of (±)-5,6,7,8-tetrahydroquinolin-8-ol to separate the (R)- and (S)-enantiomers.[1][2]

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Lipase (e.g., from Candida antarctica)

  • Vinyl Acetate

  • Diisopropyl ether (i-Pr₂O)

  • Molecular sieves (4 Å)

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in diisopropyl ether (i-Pr₂O), add lipase and activated 4 Å molecular sieves.

  • Add vinyl acetate (1.5 eq.) to the mixture.

  • Stir the reaction mixture at 60 °C for 30 hours.[1]

  • Monitor the reaction progress by HPLC equipped with a chiral column (e.g., Daicel AD-RH).

  • Upon completion, remove the lipase and molecular sieves by filtration through a pad of Celite.

  • Concentrate the filtrate under vacuum.

  • Separate the resulting (R)-5,6,7,8-tetrahydroquinolin-8-ol and (S)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 7:3 ratio) as the eluent.[1]

Protocol 2: Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

This protocol outlines the conversion of (R)-5,6,7,8-tetrahydroquinolin-8-ol to the target amine via a two-step sequence involving mesylation, azidation (with inversion of stereochemistry), and subsequent reduction.[1]

Part A: Synthesis of (S)-8-azido-5,6,7,8-tetrahydroquinoline

Materials:

  • (R)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Dichloromethane (CH₂Cl₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Water

  • Ethyl acetate

  • Hexane

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.

  • Add 4-Dimethylaminopyridine (DMAP) (6 eq.), methanesulfonyl chloride (MsCl) (4 eq.), and sodium azide (NaN₃) (50 eq.) to the cooled solution.[1]

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a mixture of ethyl acetate and hexane (e.g., 3:7 ratio).[1]

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 15:85 ratio) as the eluent to obtain (S)-8-azido-5,6,7,8-tetrahydroquinoline.[1]

Part B: Reduction to (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Materials:

  • (S)-8-azido-5,6,7,8-tetrahydroquinoline

  • Palladium on carbon (Pd/C, 5 mol%)

  • Anhydrous Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a pressure-resistant vessel, dissolve (S)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in anhydrous ethanol.

  • Add 5% palladium on carbon (Pd/C) to the solution.

  • Pressurize the vessel with hydrogen gas (H₂) to 25 atm.[1]

  • Stir the reaction mixture at room temperature for 3 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, carefully depressurize the vessel.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under vacuum to yield (R)-5,6,7,8-Tetrahydroquinolin-8-amine as a pale-yellow oil.[1]

Safety Considerations

  • Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.

  • Hydrogen gas (H₂) is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources in the vicinity during the reduction step.

  • Methanesulfonyl chloride (MsCl) is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Standard laboratory safety practices should be followed at all times.

Troubleshooting

  • Low enantiomeric excess: Ensure the lipase is active and the reaction conditions for the enzymatic resolution are strictly followed. The choice of solvent and temperature can significantly impact enantioselectivity.

  • Incomplete reactions: Monitor reactions closely by an appropriate analytical method (TLC, LC-MS, HPLC). If a reaction stalls, consider adding more reagent or catalyst, or adjusting the reaction temperature.

  • Purification challenges: The polarity of the intermediates and the final product can make purification by column chromatography challenging. Careful selection of the eluent system is crucial. For the final amine product, an acidic workup and extraction followed by basification and re-extraction can sometimes improve purity.

References

Application Notes and Protocols for 5,6,7,8-Tetrahydroquinazolin-2-amine as a Dihydrofolate Reductase (DHFR) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis, repair, and cellular replication.[1] The inhibition of DHFR disrupts these vital processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells and pathogens. This makes DHFR a significant therapeutic target for anticancer and antimicrobial drugs.[2] The 5,6,7,8-tetrahydroquinazoline scaffold has emerged as a promising privileged structure in medicinal chemistry for the development of novel DHFR inhibitors.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of 5,6,7,8-Tetrahydroquinazolin-2-amine and its derivatives as DHFR inhibitors.

Signaling Pathway

The inhibition of DHFR by this compound blocks the regeneration of THF from DHF. This depletion of the THF pool disrupts the synthesis of thymidylate and purines, essential precursors for DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Inhibitor This compound Inhibitor->DHFR dUMP dUMP dUMP->TS dTMP dTMP DNA_Synth DNA Synthesis dTMP->DNA_Synth TS->DHF TS->dTMP Purine_Synth->DNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synth->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DHFR signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: DHFR Inhibition by 4(3H)-Quinazolinone Analogs [5]

CompoundDHFR IC50 (µM)
28 0.5
30 0.4
31 0.4

Table 2: DHFR Inhibition by Thieno[2,3-d]pyrimidine Analogs [6]

CompoundHuman DHFR IC50 (µM)T. gondii DHFR IC50 (µM)
5 >100.052
6 5.60.028
7 0.560.12
8 220.031

Experimental Protocols

Enzymatic Inhibition Assay for DHFR

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound and its derivatives on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1]

Materials and Reagents:

  • Purified recombinant human DHFR (hDHFR)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl)

  • This compound or its derivatives

  • Methotrexate (as a positive control)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM) in a suitable buffer.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in assay buffer.

    • Prepare serial dilutions of the test compound and methotrexate in the assay buffer.

    • Dilute the DHFR enzyme in assay buffer to a concentration that yields a linear decrease in absorbance at 340 nm over a 10-15 minute period.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, diluted DHFR enzyme, and the test compound or control to each well.

    • Include wells for a blank (no enzyme) and a vehicle control (enzyme with solvent).

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation:

    • Prepare a reaction mix containing DHF and NADPH.

    • Initiate the reaction by adding the reaction mix to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature.[7]

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (DHFR, DHF, NADPH, Buffer) Plate_Setup Set up 96-well Plate (Buffer, Enzyme, Inhibitor) Reagents->Plate_Setup Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate_Setup Pre_Incubate Pre-incubate at Room Temperature Plate_Setup->Pre_Incubate Initiate Initiate Reaction (Add DHF and NADPH) Pre_Incubate->Initiate Measure Kinetic Measurement at 340 nm Initiate->Measure Calculate_Rates Calculate Initial Reaction Rates Measure->Calculate_Rates Plot_Inhibition Plot % Inhibition vs. Concentration Calculate_Rates->Plot_Inhibition Determine_IC50 Determine IC50 Value Plot_Inhibition->Determine_IC50

Caption: Experimental workflow for the DHFR enzymatic inhibition assay.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound and its derivatives on cancer cell lines.

Materials and Reagents:

  • Cancer cell line (e.g., HeLa, A549, or HL-60)

  • Complete cell culture medium

  • This compound or its derivatives

  • Methotrexate (as a positive control)

  • Cell viability reagent (e.g., MTT, resazurin)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and methotrexate in the culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the cell viability against the compound concentration.

    • Determine the GI50 (growth inhibition of 50%) or IC50 value from the dose-response curve.

Cell_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Add Serial Dilutions of Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Add_Reagent Add Cell Viability Reagent Incubation->Add_Reagent Measure_Signal Measure Absorbance/ Fluorescence Add_Reagent->Measure_Signal Data_Analysis Data Analysis (Plot and Determine IC50) Measure_Signal->Data_Analysis

Caption: Workflow for the cell-based proliferation assay.

Conclusion

The 5,6,7,8-tetrahydroquinazoline scaffold represents a valuable starting point for the design and development of novel DHFR inhibitors. The protocols outlined in this document provide a framework for the in vitro and cell-based evaluation of this compound and its derivatives. Further investigation into the structure-activity relationships of this class of compounds may lead to the discovery of potent and selective DHFR inhibitors with therapeutic potential.

References

Application Note: In Vitro Assay for Measuring 5,6,7,8-Tetrahydroquinazolin-2-amine Activity as a Human Topoisomerase IIα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for an in vitro DNA relaxation assay to determine the inhibitory activity of 5,6,7,8-Tetrahydroquinazolin-2-amine and its derivatives against human Topoisomerase IIα (TopoIIα). Derivatives of the tetrahydroquinazoline core have been identified as catalytic inhibitors of TopoIIα, an important target in cancer therapy.[1] Unlike TopoII poisons that trap the enzyme-DNA cleavage complex, these compounds inhibit the enzyme's function without this mechanism, potentially offering a safer therapeutic profile.[1] This document outlines the assay principle, a step-by-step experimental protocol, data analysis, and visualization of the underlying biological pathway and experimental workflow.

Introduction

Human Topoisomerase IIα is an essential enzyme that modulates DNA topology to facilitate critical cellular processes like replication, transcription, and chromosome segregation.[1] Its role in cell proliferation makes it a validated target for anticancer drugs.[1] Many existing drugs act as TopoII poisons, stabilizing the covalent enzyme-DNA intermediate, which can lead to the development of secondary leukemias.[1] There is significant interest in developing catalytic inhibitors that block TopoII function without this toxic mechanism.

Recent studies have shown that compounds with a 6-amino-tetrahydroquinazoline scaffold are potent inhibitors of human TopoIIα.[1] The primary method for evaluating the activity of these inhibitors is the DNA relaxation assay. This assay measures the ability of Topoisomerase IIα to relax supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is reduced, resulting in a lower proportion of relaxed DNA. This application note details the procedure for conducting this assay to evaluate the potency of this compound derivatives.

Beyond TopoIIα, molecular docking studies have suggested that the 5,6,7,8-tetrahydroquinazoline scaffold may also exhibit high binding affinity for several enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[2][3][4][5] Additionally, inhibitory activity against β-glucosidase has been predicted, indicating potential applications in diabetes research.[2][3][4][6] However, this protocol will focus exclusively on the experimentally validated TopoIIα inhibitory activity.

Assay Principle

The Topoisomerase IIα DNA relaxation assay is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel. Supercoiled plasmid DNA, being more compact, migrates faster through the gel than its relaxed circular counterpart. Human Topoisomerase IIα, in the presence of ATP, catalyzes the relaxation of this supercoiled DNA.

When an inhibitor like a this compound derivative is introduced, it binds to TopoIIα and interferes with its catalytic activity. This inhibition results in a decrease in the amount of supercoiled DNA being converted to the relaxed form. The reaction products are then separated by agarose gel electrophoresis and visualized with a DNA-intercalating dye. The inhibitory activity of the compound is quantified by measuring the reduction in the intensity of the relaxed DNA band or the persistence of the supercoiled DNA band compared to a no-inhibitor control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway of Topoisomerase IIα and the workflow for the in vitro assay.

TopoIIa_Pathway cluster_0 Cellular Processes cluster_1 Topoisomerase IIα Action cluster_2 Inhibition DNA_Replication DNA Replication Transcription Transcription Chromosome_Segregation Chromosome Segregation Supercoiled_DNA Supercoiled DNA TopoIIa Human Topoisomerase IIα Supercoiled_DNA->TopoIIa Binds Relaxed_DNA Relaxed DNA TopoIIa->Relaxed_DNA Catalyzes Relaxation ADP_Pi ADP + Pi TopoIIa->ADP_Pi Relaxed_DNA->DNA_Replication Relaxed_DNA->Transcription Relaxed_DNA->Chromosome_Segregation ATP ATP ATP->TopoIIa Inhibitor This compound Inhibitor->TopoIIa Inhibits

Caption: Topoisomerase IIα cellular function and inhibition.

Assay_Workflow Start Start: Prepare Reagents Incubate_Compound 1. Pre-incubate TopoIIα with Test Compound Start->Incubate_Compound Add_DNA 2. Add Supercoiled Plasmid DNA Incubate_Compound->Add_DNA Start_Reaction 3. Initiate Reaction with ATP Add_DNA->Start_Reaction Incubate_Reaction 4. Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction 5. Stop Reaction (SDS/Proteinase K) Incubate_Reaction->Stop_Reaction Gel_Electrophoresis 6. Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize 7. Stain, Visualize, and Quantify Bands Gel_Electrophoresis->Visualize Analyze 8. Data Analysis (IC50) Visualize->Analyze End End Analyze->End

Caption: Workflow for the TopoIIα DNA relaxation assay.

Experimental Protocol

Materials and Reagents
  • Enzyme: Recombinant Human Topoisomerase IIα (e.g., from Inspiralis or TopoGEN)

  • DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

  • Test Compound: this compound or its derivatives, dissolved in DMSO.

  • Assay Buffer (5X): 250 mM Tris-HCl (pH 7.9), 500 mM KCl, 50 mM MgCl₂, 2.5 mM EDTA, 5.0 mM DTT.

  • ATP Solution: 10 mM ATP, freshly prepared in water.

  • Stop Buffer/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 3% SDS, 60 mM EDTA.

  • Proteinase K: 10 mg/mL solution.

  • Agarose

  • TAE Buffer (1X): 40 mM Tris, 20 mM acetic acid, 1 mM EDTA.

  • DNA Stain: Ethidium bromide (EtBr) or a safer alternative like SYBR™ Safe.

  • Nuclease-free water

  • Positive Control: Etoposide (a known TopoII poison/inhibitor).

  • Negative Control: DMSO (vehicle).

Procedure
  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. For a final volume of 20 µL, add the components in the following order:

      • Nuclease-free water (to final volume)

      • 4 µL of 5X Assay Buffer

      • 1 µL of Test Compound at various concentrations (or DMSO for controls).

      • 1 Unit of Human Topoisomerase IIα enzyme. (Note: The optimal amount of enzyme should be determined empirically to achieve complete relaxation of the substrate in the absence of an inhibitor).

    • Gently mix and pre-incubate the enzyme and compound for 10 minutes at room temperature.

  • Substrate Addition:

    • Add 250 ng of supercoiled plasmid DNA to each reaction tube.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 2 µL of 10 mM ATP solution (for a final concentration of 1 mM).

    • Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of Proteinase K (10 mg/mL) followed by 4 µL of 6X Stop Buffer/Loading Dye.

    • Incubate at 50°C for 20 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.0% agarose gel in 1X TAE buffer.

    • Load the entire reaction mixture (approx. 28 µL) into the wells of the gel.

    • Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization and Quantification:

    • Stain the gel with Ethidium Bromide (0.5 µg/mL) for 20-30 minutes, or use a pre-cast or post-stain SYBR™ Safe protocol.

    • Destain in water for 15-20 minutes if necessary.

    • Visualize the DNA bands under UV light using a gel documentation system.

    • Quantify the band intensities for both supercoiled (SC) and relaxed (R) DNA using densitometry software (e.g., ImageJ).

Data Presentation and Analysis

The inhibitory activity is determined by the reduction of relaxed DNA formation. The percentage of inhibition can be calculated using the following formula:

% Inhibition = [1 - (Relaxed DNA in sample / Relaxed DNA in control)] x 100

The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for IC₅₀ Determination of a this compound Derivative

Compound Conc. (µM)Log [Compound]% Inhibition (Mean ± SD, n=3)
0 (Vehicle Control)-0 ± 0
0.1-1.08.5 ± 2.1
0.5-0.325.1 ± 4.5
1.00.048.9 ± 3.8
5.00.775.3 ± 5.2
10.01.092.1 ± 2.9
50.01.798.6 ± 1.5

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Comparative Activity of Tetrahydroquinazoline Analogs

CompoundTargetAssay TypeIC₅₀ (µM)Reference
Compound 1 (ARN-XXXX)Human TopoIIαDNA Relaxation160[1]
Compound 14 (ARN-21934)Human TopoIIαDNA Relaxation2[1]
EtoposideHuman TopoIIαDNA Relaxation120[1]

Note: Compound names are as specified in the source literature.[1]

Conclusion

The Topoisomerase IIα DNA relaxation assay is a robust and reliable method for determining the in vitro activity of potential inhibitors such as this compound and its derivatives. This application note provides a comprehensive protocol that can be adapted by researchers in oncology and drug discovery to screen and characterize novel catalytic inhibitors of TopoIIα, potentially leading to the development of safer and more effective anticancer therapeutics.

References

Application Notes and Protocols for Evaluating 5,6,7,8-Tetrahydroquinazolin-2-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinazolin-2-amine belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Quinazoline derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents. The evaluation of the cytotoxic potential of new chemical entities is a critical step in the drug discovery and development process. It provides essential information about a compound's cellular toxicity, helping to determine its therapeutic index and potential for adverse effects. This document provides detailed protocols for a panel of standard cell-based assays to evaluate the cytotoxicity of this compound.

The selected assays—MTT, LDH, and Annexin V/PI staining—offer a multi-faceted approach to assessing cytotoxicity by measuring metabolic activity, membrane integrity, and apoptosis, respectively. Together, these assays can provide a comprehensive profile of the cytotoxic effects of this compound on cultured cells.

Data Presentation

The following tables present illustrative data for the cytotoxic evaluation of this compound. This data is for demonstrative purposes to showcase the proper format for data presentation.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
A549 (Lung Carcinoma)75.31.2
MCF-7 (Breast Adenocarcinoma)58.10.9
HepG2 (Hepatocellular Carcinoma)92.51.5
HCT116 (Colon Carcinoma)65.81.1

Table 2: Membrane Integrity as Determined by LDH Release Assay

Cell LineTreatment (24h)% Cytotoxicity (Relative to Max Lysis)
A549Vehicle Control (0.1% DMSO)4.5 ± 1.2%
50 µM Compound25.3 ± 3.1%
100 µM Compound48.7 ± 4.5%
Lysis Buffer (Positive Control)100%
MCF-7Vehicle Control (0.1% DMSO)3.8 ± 0.9%
50 µM Compound31.6 ± 2.8%
100 µM Compound55.2 ± 5.1%
Lysis Buffer (Positive Control)100%

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Cell LineTreatment (24h)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
A549Vehicle Control94.2 ± 2.1%3.1 ± 0.8%2.7 ± 0.5%
75 µM Compound45.6 ± 4.3%35.8 ± 3.5%18.6 ± 2.9%
MCF-7Vehicle Control95.1 ± 1.9%2.5 ± 0.6%2.4 ± 0.4%
60 µM Compound41.3 ± 3.8%39.2 ± 4.1%19.5 ± 3.2%

Experimental Workflow and Methodologies

The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound.

G General Cytotoxicity Testing Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay data_analysis Readout (Absorbance/Fluorescence) & Data Analysis (e.g., IC50 Calculation) mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: A general workflow for evaluating compound cytotoxicity.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of living cells.[2]

MTT_Principle Principle of the MTT Assay cluster_cell Live Cell cluster_readout Quantification MTT MTT (Yellow, Soluble) Enzymes Mitochondrial Dehydrogenases (NAD(P)H) MTT->Enzymes Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Spectrophotometer Measure Absorbance (~570 nm) Solubilization->Spectrophotometer

Caption: The principle of the MTT cell viability assay.

Materials:

  • This compound

  • Cell culture medium (serum-free and serum-containing)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7] The amount of LDH released is proportional to the number of lysed cells.

Caption: The principle of the LDH cytotoxicity assay.

Materials:

  • LDH assay kit (containing substrate mix, assay buffer, and lysis solution)

  • 96-well flat-bottom sterile plates

  • Treated cell culture supernatants

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare triplicate wells for: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and cell-free medium (background).[8]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[9]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol 3: Apoptosis Detection with Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Apoptosis_Principle Principle of Annexin V/PI Staining cluster_viable Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis/Necrosis viable Annexin V (-) PI (-) early_apoptosis Annexin V (+) PI (-) viable->early_apoptosis PS Translocation late_apoptosis Annexin V (+) PI (+) early_apoptosis->late_apoptosis Membrane Permeabilization

Caption: Distinguishing cell populations with Annexin V/PI.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Potential Signaling Pathways

Quinazoline derivatives have been shown to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis. The cytotoxic effects of this compound may be mediated through the inhibition of pathways such as the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.

PI3K_Pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Response Cell Growth, Survival, Proliferation mTOR->Cell_Response Compound Quinazoline Derivative Compound->PI3K inhibits

Caption: PI3K/Akt pathway, a potential target for quinazolines.

References

Application Notes and Protocols: Molecular Docking of 5,6,7,8-Tetrahydroquinazolin-2-amine with Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in silico analysis of the binding interaction between 5,6,7,8-Tetrahydroquinazolin-2-amine and Dihydrofolate Reductase (DHFR) through molecular docking. This document outlines the scientific background, a detailed experimental protocol, and data presentation standards.

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are vital for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2][3][4] This role in cellular proliferation has made DHFR a significant target for therapeutic intervention, particularly in cancer and infectious diseases.[2]

The compound this compound belongs to the quinazoline class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Derivatives of tetrahydroquinazolines have shown potential as inhibitors of DHFR, particularly in Mycobacterium tuberculosis.[5][6] Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein.

This guide provides a protocol for performing a molecular docking study of the parent compound, this compound, with human DHFR.

DHFR Signaling Pathway

DHFR is a key enzyme in the folate metabolic pathway. Its primary function is to convert DHF into THF, which is a precursor for various cofactors necessary for nucleotide biosynthesis. Inhibition of DHFR disrupts this pathway, leading to a depletion of the precursors required for DNA synthesis and cell replication.

DHFR_Pathway cluster_DHFR_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine Purine Synthesis THF->Purine NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor This compound Inhibitor->DHFR Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Purine->DNA

Caption: DHFR's role in the folate metabolism pathway and its inhibition.

Data Presentation

CompoundTarget OrganismDocking Score (kcal/mol)
Derivative 3aM. tuberculosis-9.7
Derivative 3bM. tuberculosis-9.5
Derivative 3cM. tuberculosis-9.6
Derivative 3dM. tuberculosis-9.5
Derivative 4eM. tuberculosis-9.0
Derivative 4fM. tuberculosis-9.2
Derivative 4gM. tuberculosis-9.2

Note: The data presented is for substituted 5,6,7,8-tetrahydroquinazoline derivatives and should be used as a comparative reference. The protocol below details how to generate specific data for this compound.

Experimental Protocols

This section provides a detailed protocol for performing a molecular docking study of this compound with human DHFR using AutoDock Vina.

Software and Prerequisites
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PyMOL or other molecular visualization software: For analyzing the results.

  • Protein Data Bank (PDB): To obtain the crystal structure of human DHFR (e.g., PDB ID: 1U72).

  • PubChem or similar database: To obtain the 3D structure of this compound.

Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation (AutoDock Tools) cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., PDB: 1U72) Prot_Prep 3. Prepare Protein - Remove water & ligands - Add polar hydrogens - Assign Gasteiger charges - Save as .pdbqt PDB->Prot_Prep Ligand_DB 2. Obtain Ligand Structure (PubChem) Lig_Prep 4. Prepare Ligand - Assign torsions - Save as .pdbqt Ligand_DB->Lig_Prep Grid_Gen 5. Define Grid Box (Center on active site) Prot_Prep->Grid_Gen Docking 6. Run Docking Simulation (AutoDock Vina) Lig_Prep->Docking Grid_Gen->Docking Pose_Analysis 7. Analyze Binding Poses (Lowest energy conformer) Docking->Pose_Analysis Interaction_Analysis 8. Visualize Interactions (H-bonds, hydrophobic, etc.) Pose_Analysis->Interaction_Analysis

Caption: Workflow for the molecular docking of a ligand with a protein.

Step-by-Step Protocol

Step 1: Protein Preparation

  • Download the crystal structure of human DHFR from the PDB (e.g., PDB ID: 1U72).

  • Open the PDB file in AutoDock Tools.

  • Remove water molecules and any co-crystallized ligands or inhibitors.

  • Add polar hydrogen atoms to the protein.

  • Compute and assign Gasteiger charges.

  • Save the prepared protein in the PDBQT format.

Step 2: Ligand Preparation

  • Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.

  • Open the ligand file in AutoDock Tools.

  • Detect and define the rotatable bonds (torsions).

  • Save the prepared ligand in the PDBQT format.

Step 3: Grid Box Generation

  • Load the prepared protein (PDBQT file) into AutoDock Tools.

  • Identify the active site of DHFR. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.

  • Define the grid box, which is a three-dimensional cube that encompasses the active site. Ensure the box is large enough to allow for the free rotation and translation of the ligand.

  • Note the center coordinates (x, y, z) and the dimensions of the grid box.

Step 4: Docking Execution (AutoDock Vina)

  • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box center and size, and the output file name. An example is provided below:

  • Run AutoDock Vina from the command line using the configuration file:

Step 5: Analysis of Results

  • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

  • The output log file will contain the binding affinity scores for each pose.

  • Load the protein PDBQT file and the output poses PDBQT file into a molecular visualization tool like PyMOL.

  • Analyze the top-ranked pose (the one with the lowest binding energy) to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the DHFR active site.

By following this protocol, researchers can obtain valuable insights into the potential inhibitory activity of this compound against DHFR, guiding further experimental validation and drug development efforts.

References

Application Notes & Protocols: The Use of 5,6,7,8-Tetrahydroquinazolin-2-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds in drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. 5,6,7,8-Tetrahydroquinazolin-2-amine is a privileged scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities, including antitubercular, antidiabetic, and anticancer effects.[1][2][3][4] Its rigid, three-dimensional structure and available vectors for chemical modification make it an excellent starting point for an FBDD campaign. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in FBDD.

1. Fragment Profile: this compound

The utility of a fragment in FBDD is often assessed by the "Rule of Three," which suggests that fragments should have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3. This compound aligns well with these principles, making it an ideal candidate for fragment screening.

PropertyValueConformance to Rule of Three
Molecular FormulaC₈H₁₁N₃-
Molecular Weight149.19 g/mol Yes
Hydrogen Bond Donors2Yes
Hydrogen Bond Acceptors2Yes
cLogP (Predicted)~1.5Yes

2. Potential Biological Targets

Derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold have been shown to interact with several important biological targets. These targets represent excellent starting points for an FBDD campaign using this compound as a core fragment.

Target ProteinAssociated DiseaseReference
Dihydrofolate Reductase (DHFR)Tuberculosis[1][2]
Pantothenate Kinase (MtPanK)Tuberculosis[1][2]
FAD-containing oxidoreductase DprE1 (MtDprE1)Tuberculosis[1][2]
Human Topoisomerase IIαCancer[3]
β-glucosidaseDiabetes[1][2]
Sigma-1 Receptor (σ1R)Pain[5]

3. Experimental Protocols

A typical FBDD workflow involves a series of biophysical and biochemical assays to identify and validate fragment binding, followed by structural studies to guide lead optimization.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify direct binding of this compound to a target protein.

Materials:

  • Purified target protein (e.g., Human Topoisomerase IIα)

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • DMSO

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a series of dilutions of the fragment in running buffer, keeping the final DMSO concentration constant (e.g., ≤ 5%). A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (deactivated) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high or low pH buffer).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding responses.

    • Analyze the sensorgrams for evidence of binding (i.e., a concentration-dependent increase in response).

    • For initial hits, determine the binding affinity (K_D) by fitting the steady-state responses to a 1:1 binding model.

Protocol 2: Hit Validation using Thermal Shift Assay (TSA)

Objective: To confirm the binding of this compound to the target protein by measuring changes in protein thermal stability.

Materials:

  • Purified target protein

  • This compound

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument

  • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

Methodology:

  • Assay Setup:

    • Prepare a master mix containing the target protein (e.g., 2 µM) and the fluorescent dye (e.g., 5x concentration) in the assay buffer.

    • Dispense the master mix into the wells of a 96-well PCR plate.

    • Add this compound to the wells at various concentrations (e.g., from a DMSO stock, ensuring the final DMSO concentration is consistent across all wells). Include a no-ligand control.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the melting temperature (T_m) for each concentration of the fragment by fitting the data to a Boltzmann equation. The T_m is the temperature at which 50% of the protein is unfolded.

    • A significant positive shift in T_m (ΔT_m) in the presence of the fragment indicates stabilizing binding.

Protocol 3: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the target protein in complex with this compound to guide structure-based drug design.

Materials:

  • Highly purified and concentrated target protein

  • This compound

  • Crystallization screens and plates

  • Cryoprotectant

Methodology:

  • Co-crystallization:

    • Mix the target protein with a molar excess of this compound (e.g., 1:5 to 1:10 protein-to-fragment ratio).

    • Incubate the complex on ice for at least 1 hour.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization screen conditions.

  • Crystal Soaking (Alternative Method):

    • Grow apo-crystals of the target protein.

    • Prepare a soaking solution containing the crystallization condition buffer supplemented with a high concentration of this compound.

    • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the structure and model the bound fragment into the observed electron density.

4. Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Structure-Based Design cluster_2 Candidate Selection FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., SPR) FragmentLibrary->PrimaryScreen HitValidation Hit Validation (e.g., TSA, NMR) PrimaryScreen->HitValidation StructuralBiology Structural Biology (X-ray Crystallography) HitValidation->StructuralBiology FragmentGrowing Fragment Growing/ Linkage StructuralBiology->FragmentGrowing LeadOptimization Lead Optimization FragmentGrowing->LeadOptimization PreclinicalCandidate Preclinical Candidate LeadOptimization->PreclinicalCandidate

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Fragment_to_Lead cluster_SAR Structure-Activity Relationship (SAR) Cycle InitialHit Initial Hit This compound (Low Affinity) Synthesis Synthesize Derivatives InitialHit->Synthesis Screening Screen for Potency Synthesis->Screening Structural Co-crystal Structure Screening->Structural LeadCompound Lead Compound (High Affinity & Selectivity) Screening->LeadCompound Structural->Synthesis

Caption: Iterative cycle of fragment-to-lead optimization.

5. Fragment-to-Lead Optimization

Once a binding mode is confirmed by structural biology, the initial fragment hit, this compound, can be optimized to improve its potency and drug-like properties. The amino group at the 2-position and the tetrahydroquinazoline core provide multiple vectors for chemical modification.[1]

Strategies for Optimization:

  • Fragment Growing: New functional groups can be added to the fragment to explore interactions with adjacent pockets in the protein's binding site. For instance, the primary amine at the C2 position can be functionalized to introduce substituents that can form additional hydrogen bonds or hydrophobic interactions.[1]

  • Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked to create a larger, more potent molecule.

  • Scaffold Hopping: The tetrahydroquinazoline core can be replaced with other chemical scaffolds while maintaining the key binding interactions observed in the crystal structure.

The synthesis of novel derivatives often involves reactions with reagents like bis-benzylidene cyclohexanones.[1][6] The presence of protecting groups on derivatives allows for selective modification and functionalization, providing a versatile platform for generating a library of related compounds for SAR studies.[1][2]

This compound represents a valuable starting point for fragment-based drug discovery campaigns against a variety of therapeutic targets. Its favorable physicochemical properties and the established synthetic routes for its derivatization make it an attractive scaffold for the development of novel therapeutics. The protocols and strategies outlined in these application notes provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5,6,7,8-Tetrahydroquinazolin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of the 5,6,7,8-tetrahydroquinazoline core typically involves the cyclocondensation of a suitable ketone with a guanidine-containing reagent. Common starting materials include α,β-unsaturated ketones like diarylidencyclohexanones, which react with reagents such as guanidine hydrochloride.[1] Another approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones.[1][2][3]

Q2: What is a typical reaction solvent and temperature for this synthesis?

A common solvent for this reaction is pyridine, with the reaction mixture heated to around 100°C for approximately 24 hours.[1][3] Other solvents like DMF have also been reported in similar syntheses.[1]

Q3: What kind of yields can I expect?

Yields can vary significantly depending on the specific substrates and reaction conditions. Reported yields for 2-amino-tetrahydroquinazolines synthesized from substituted diarylidencyclohexanones and guanidine hydrochloride have been in the range of 19–28%.[1] Syntheses using α-aminoamidines have demonstrated higher yields, ranging from 47% to 80%.[3]

Troubleshooting Guide

Problem 1: Low to No Product Yield

Possible Cause Suggested Solution
Inefficient Reagents Ensure the purity of starting materials, particularly the ketone and guanidine source. Impurities can interfere with the reaction.
Suboptimal Reaction Temperature The reaction temperature is critical. For the reaction of α-aminoamidines with diarylidencyclohexanone in pyridine, a temperature of 100°C is recommended.[1][3] Lower temperatures may lead to an incomplete reaction.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). A reaction time of 24 hours is generally suggested for the pyridine-based synthesis.[1][3]
Atmospheric Conditions In some syntheses of 2-amino-tetrahydroquinazolines, aromatization of an intermediate occurs via aerial oxidation.[1] Ensure the reaction is not performed under strictly anaerobic conditions unless specified by the protocol.

Problem 2: Formation of Multiple Side Products

Possible Cause Suggested Solution
Side Reactions The cyclocondensation mechanism can involve a Michael addition followed by intramolecular reaction.[1] Changes in reaction conditions (e.g., temperature, base concentration) can favor side reactions. Adhere closely to established protocols.
Impure Starting Materials Impurities in the starting ketone or guanidine reagent can lead to the formation of undesired byproducts. Purify starting materials if necessary.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Complex Reaction Mixture If multiple products are formed, purification can be challenging. Consider optimizing the reaction conditions to improve selectivity for the desired product.
Product Solubility The solubility of the product will dictate the appropriate purification method. For some derivatives, precipitation from a solvent like methanol upon cooling can be an effective purification step.[1]
Workup Procedure Some synthetic methods are noted for their "easy workup".[1][2][3] For the synthesis using α-aminoamidines, a typical workup involves removing the reaction solvent under vacuum, adding methanol, cooling to 0°C, and filtering the resulting crude residue.[1]

Data Presentation: Comparison of Reaction Conditions

Starting MaterialsReagents & SolventTemperature (°C)Time (h)Yield (%)Reference
DiarylidencyclohexanonesGuanidine hydrochloride, NaH, DMFNot specifiedNot specified19–28[1]
α,β-Unsaturated KetonesAcetamidine hydrochloride, Acetic AcidNot specifiedNot specified38–81[1]
Diarylidencyclohexanone & α-aminoamidine acetatesPyridine1002447–80[1][3]

Experimental Protocols

General Procedure for the Synthesis of Substituted 5,6,7,8-tetrahydroquinazolines (using α-aminoamidines): [1]

  • Dissolve the corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).

  • Heat the reaction mixture at 100°C for 24 hours.

  • Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, remove the solvent under vacuum.

  • Add methanol (20 mL) to the crude residue.

  • Cool the mixture to 0°C.

  • Filter the crude product and wash it with methanol (20 mL).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Reactants in Pyridine heating Heat at 100°C for 24h reagents->heating tlc Monitor with TLC heating->tlc evaporation Remove Solvent tlc->evaporation Reaction Complete precipitation Precipitate with Methanol evaporation->precipitation filtration Filter Product precipitation->filtration reaction_pathway start Diarylidencyclohexanone + α-Aminoamidine intermediate Michael Addition Intermediate start->intermediate Pyridine, 100°C cyclization Intramolecular Cyclization intermediate->cyclization product 5,6,7,8-Tetrahydro- quinazoline Derivative cyclization->product troubleshooting_tree start Low Yield? check_temp Is Temperature at 100°C? start->check_temp Yes solution1 Adjust Temperature start->solution1 No check_time Was Reaction Time 24h? check_temp->check_time Yes check_reagents Are Reagents Pure? check_time->check_reagents Yes solution2 Increase Reaction Time check_time->solution2 No solution3 Purify Starting Materials check_reagents->solution3 No

References

Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine. The information is presented in a practical question-and-answer format to directly address specific challenges that may arise during experimentation, with a focus on improving reaction yield.

Troubleshooting Guide

Low product yield is a common challenge in organic synthesis. This guide addresses the most frequent issues encountered during the synthesis of this compound and provides systematic troubleshooting strategies.

Issue 1: Low to No Product Yield

Question: My reaction is resulting in a very low yield, or I am not observing any formation of the desired this compound. What are the potential causes and how can I rectify this?

Answer: A low or nonexistent yield in the synthesis of this compound can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions. A systematic evaluation of your experimental setup is key to pinpointing the issue.

Possible Causes & Solutions:

  • Purity of Reactants: The purity of the starting materials, such as cyclohexanone derivatives and guanidine salts, is critical. Impurities can lead to unwanted side reactions and inhibit the desired transformation.

    • Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting points. If necessary, purify the reactants by distillation, recrystallization, or column chromatography before use.

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the rate of reaction and the formation of byproducts.

    • Troubleshooting Step: Conduct small-scale screening experiments at various temperatures (e.g., room temperature, 50 °C, 80 °C, and 100 °C) to identify the optimal temperature for your specific reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Incorrect Solvent Choice: The solvent can significantly influence the solubility of reactants, reaction kinetics, and the stability of intermediates.

    • Troubleshooting Step: Experiment with a range of solvents with varying polarities, such as ethanol, methanol, dimethylformamide (DMF), and toluene, to find the most suitable one for your reaction. In some cases, solvent-free conditions, particularly with microwave irradiation, can lead to improved yields.

  • Reaction Time: Inadequate or excessive reaction times can lead to incomplete conversion of starting materials or the degradation of the product.

    • Troubleshooting Step: Monitor the reaction progress at regular intervals using TLC or LC-MS to determine the optimal reaction time.

  • Base and Catalyst Issues (if applicable): The choice and amount of base or catalyst can be critical for the reaction to proceed efficiently.

    • Troubleshooting Step: If using a base, ensure it is appropriately strong and used in the correct stoichiometric amount. For catalyzed reactions, screen different catalysts and optimize the catalyst loading. Ensure the catalyst is not deactivated by impurities.

Issue 2: Formation of Significant Side Products

Question: My reaction is generating a complex mixture with multiple side products, making the purification of this compound difficult. What are the common side reactions, and how can I minimize them?

Answer: The formation of side products is a common hurdle. Understanding the potential side reactions in your specific synthetic route is the first step toward minimizing them.

Common Side Reactions & Prevention Strategies:

  • Self-condensation of Cyclohexanone: Under basic conditions, cyclohexanone can undergo self-condensation reactions.

    • Prevention: Add the base slowly to the reaction mixture at a controlled temperature. Consider adding the guanidine salt before the base.

  • Formation of Isomeric Byproducts: Depending on the starting materials and reaction conditions, the formation of isomeric quinazoline derivatives is possible.

    • Prevention: Precise control of reaction temperature and the choice of solvent can favor the formation of the desired isomer. Careful analysis of the product mixture by NMR and LC-MS is essential to identify and quantify any isomeric impurities.

  • Over-oxidation or Reduction: If using redox-active reagents or catalysts, over-oxidation or reduction of the tetrahydroquinazoline ring can occur.

    • Prevention: Carefully control the stoichiometry of the oxidizing or reducing agents and monitor the reaction progress closely.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of this compound?

A common and effective method is the cyclocondensation reaction between a cyclohexanone derivative and a guanidine salt. A key precursor is 2-oxocyclohexanecarbonitrile, which can be reacted with guanidine to form the desired product.

Q2: How can I improve the yield of the cyclocondensation reaction?

To improve the yield, consider the following:

  • Optimize the base: The choice of base is crucial. Strong, non-nucleophilic bases are often preferred.

  • Reaction conditions: As detailed in the troubleshooting guide, systematically optimize the temperature, solvent, and reaction time.

  • Water removal: In some condensation reactions, the removal of water as it is formed can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Q3: What are the recommended purification techniques for this compound?

The crude product can typically be purified by:

  • Recrystallization: Choose a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying quinazoline derivatives. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.

Q4: Are there any safety precautions I should be aware of when synthesizing this compound?

As with any chemical synthesis, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents and solvents used in the synthesis.

  • Be cautious when working with strong bases and high temperatures.

Quantitative Data on Yield Optimization

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the impact of different reaction conditions on the yield of related tetrahydroquinazoline derivatives, providing a valuable starting point for optimization.

EntryReactant 1Reactant 2Base/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1DiarylidencyclohexanoneGuanidine HydrochlorideNaHDMFNot SpecifiedNot Specified19-28[1]
2α,β-Unsaturated KetonesAcetamidine Hydrochloride-Acetic AcidNot SpecifiedNot Specified38-81[1]
3DiarylidencyclohexanoneProtected α-aminoamidine-Pyridine1002447-80[2]
4Protected TetrahydroquinazolineConcentrated HCl-MeOH402488-92 (Deprotection)[3]

Experimental Protocols

General Protocol for the Synthesis of 5,6,7,8-Tetrahydroquinazoline-2-amine Derivatives

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate cyclohexanone derivative (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent (e.g., pyridine, DMF, or ethanol) (10-15 mL).

  • Addition of Base: To the stirred solution, add a base (e.g., sodium ethoxide or sodium hydride) (1.5 mmol) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure this compound derivative.

Visualizing the Troubleshooting Workflow

To aid in the systematic troubleshooting of low-yield reactions, the following workflow diagram has been created.

TroubleshootingWorkflow start Low or No Product Yield check_reactants Check Purity of Starting Materials start->check_reactants purify_reactants Purify Reactants (Distillation, Recrystallization) check_reactants->purify_reactants Impure check_conditions Review Reaction Conditions check_reactants->check_conditions Pure purify_reactants->check_conditions optimize_temp Optimize Temperature (Screening) check_conditions->optimize_temp optimize_solvent Optimize Solvent (Screening) check_conditions->optimize_solvent optimize_time Optimize Reaction Time (Monitoring) check_conditions->optimize_time check_reagents Verify Stoichiometry and Reagent Activity optimize_temp->check_reagents optimize_solvent->check_reagents optimize_time->check_reagents adjust_reagents Adjust Stoichiometry / Use Fresh Reagents check_reagents->adjust_reagents Incorrect/Inactive analyze_byproducts Analyze for Side Products (TLC, LC-MS) check_reagents->analyze_byproducts Correct/Active adjust_reagents->analyze_byproducts modify_protocol Modify Protocol to Minimize Side Reactions analyze_byproducts->modify_protocol Side Products Detected success Improved Yield analyze_byproducts->success No Side Products, Yield Improved modify_protocol->success

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.

This logical diagram provides a step-by-step approach to identifying and resolving common issues that lead to poor reaction outcomes.

This technical support guide provides a comprehensive resource for researchers working on the synthesis of this compound. By following the troubleshooting steps, consulting the FAQs, and adapting the provided experimental protocols, users can significantly improve their chances of achieving a higher yield of the desired product.

References

Troubleshooting low enantioselectivity in chiral tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral tetrahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important chiral molecules, with a particular focus on achieving high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation of a quinoline derivative is resulting in low enantiomeric excess (e.e.). What are the most common causes?

Low enantioselectivity in asymmetric hydrogenation of quinolines can stem from several factors. The most critical aspects to investigate are the choice of catalyst system (metal precursor and chiral ligand), the solvent, the presence of additives, and the reaction conditions such as temperature and hydrogen pressure. Catalyst deactivation can also be a significant issue.[1]

Q2: How does the choice of solvent affect the enantioselectivity of the reaction?

The solvent can have a profound impact on enantioselectivity. In some iridium-catalyzed asymmetric hydrogenations, an "enantiodivergent" synthesis has been observed, where changing the solvent can reverse the stereochemical outcome. For example, using a toluene/dioxane mixture might favor the formation of the (R)-enantiomer, while switching to ethanol could predominantly yield the (S)-enantiomer with the same catalyst.[2] This is often due to different transition states being favored in different solvent environments.

Q3: I am performing a Povarov reaction to synthesize a tetrahydroquinoline with multiple stereocenters, but the diastereoselectivity is poor. How can I improve this?

Poor diastereoselectivity in Povarov reactions is a common challenge. Key factors that influence the stereochemical outcome include the choice of catalyst (both Lewis and Brønsted acids have been used effectively), the solvent, and the steric and electronic properties of the substituents on the aniline, aldehyde, and alkene starting materials.[3] Optimization of the catalyst loading and reaction temperature is also crucial.

Q4: My catalyst seems to be deactivating during the reaction. What are the potential causes and solutions?

Catalyst deactivation can be caused by strong coordination of heteroatoms in the substrate or impurities to the metal center, effectively "poisoning" the catalyst.[1] To mitigate this, several strategies can be employed:

  • Catalyst Activation: The use of co-catalysts or additives, such as imides or Brønsted/Lewis acids, can help activate the catalyst or prevent deactivation.[1]

  • Substrate Activation: In some cases, converting the substrate to a more reactive form, for instance by forming a hydrochloride salt, can improve catalyst performance.[1]

  • Ensure Anhydrous and Degassed Conditions: Moisture and oxygen can degrade sensitive organometallic catalysts. Using anhydrous solvents and properly degassing the reaction mixture is critical.[1]

  • Purity of Reagents: Ensure all starting materials are free of impurities that could act as catalyst poisons.[3]

Troubleshooting Guides

Low Enantioselectivity in Asymmetric Hydrogenation

If you are observing low enantiomeric excess (e.e.) in your asymmetric hydrogenation reaction, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed catalyst Evaluate Catalyst System (Metal Precursor & Chiral Ligand) start->catalyst solvent Optimize Solvent System catalyst->solvent If no improvement success High Enantioselectivity Achieved catalyst->success Improvement additives Screen Additives (e.g., I₂, Acids) solvent->additives If no improvement solvent->success Improvement conditions Adjust Reaction Conditions (Temperature, Pressure) additives->conditions If no improvement additives->success Improvement conditions->success Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Troubleshooting Steps:

  • Catalyst System Evaluation:

    • Chiral Ligand: The choice of chiral ligand is paramount for achieving high enantioselectivity. Screen a variety of ligands with different steric and electronic properties. Diphosphine ligands like (R)-MeO-BIPHEP and (R)-BINAP derivatives, as well as chiral diamine ligands, have shown success.[1]

    • Metal Precursor: Iridium(I) and Ruthenium(II) complexes are commonly used. Ensure the precursor is of high purity.[1]

    • Catalyst Loading: While higher catalyst loading can increase reaction rates, it may not always improve enantioselectivity. Optimize the loading, starting from a typical range of 0.5-2 mol%.

  • Solvent Optimization:

    • As mentioned in the FAQs, the solvent plays a crucial role. Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Dioxane, Ethanol).[1][2]

    • For iridium-catalyzed systems, consider testing for enantiodivergent behavior by comparing non-polar aprotic solvents with polar protic solvents.

  • Screening of Additives:

    • Additives can significantly enhance both catalytic activity and enantioselectivity.

    • Iodine (I₂): In some iridium-catalyzed hydrogenations, the addition of a catalytic amount of iodine has been shown to be beneficial.[4]

    • Acids: Brønsted or Lewis acids can act as co-catalysts, activating the substrate or the catalyst itself.[1]

  • Adjustment of Reaction Conditions:

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.

    • Hydrogen Pressure: The effect of hydrogen pressure can vary. It is a parameter that should be optimized for your specific substrate and catalyst system. Pressures typically range from 50 to 100 atm.[1]

Poor Yield in Povarov Reaction

For low yields in the Povarov reaction, consider the following:

Logical Relationship of Factors Affecting Povarov Reaction Yield

G yield Low Yield imine Imine Instability yield->imine catalyst Suboptimal Catalyst yield->catalyst conditions Incorrect Reaction Conditions yield->conditions reagents Reagent Purity/Activity yield->reagents dryness Ensure anhydrous conditions imine->dryness loading Optimize loading (e.g., 10 mol%) catalyst->loading temp Optimize temperature (e.g., 45°C in toluene) conditions->temp purity Purify starting materials reagents->purity

Caption: Factors influencing low yields in the Povarov reaction.

Detailed Troubleshooting Steps:

  • Imine Stability: The imine intermediate is often susceptible to hydrolysis. Ensure all solvents and reagents are scrupulously dried.[3]

  • Catalyst Choice and Loading:

    • Screen different Lewis acids (e.g., Cu(OTf)₂, AlCl₃) or Brønsted acids.[3][5]

    • Optimize the catalyst loading, typically around 10 mol%.[3]

  • Reaction Conditions:

    • Solvent: Test a range of solvents with varying polarities. Toluene is often a good starting point.[3]

    • Temperature: Adjust the reaction temperature. While higher temperatures can accelerate the reaction, they may also lead to decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance.[3]

  • Reagent Purity: The purity of the aniline, aldehyde, and alkene is crucial. Impurities can inhibit the catalyst or lead to side reactions.[3]

  • Reaction Time: Monitor the reaction progress to determine the optimal time and avoid product degradation from prolonged reaction times.[3]

Data and Protocols

Influence of Reaction Parameters on Enantioselectivity

The following tables summarize quantitative data from the literature on the effect of various parameters on the enantiomeric excess (e.e.) in the synthesis of chiral tetrahydroquinolines.

Table 1: Effect of Solvent on Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline

EntrySolventYield (%)e.e. (%)Enantiomer
1Toluene/Dioxane9998R
2Ethanol (EtOH)9994S

Data adapted from an enantiodivergent synthesis study.[2]

Table 2: Effect of Additives on Iridium-Catalyzed Asymmetric Hydrogenation

EntryAdditiveConversion (%)e.e. (%)
1None<5-
2I₂>9988

Data from a study on the transfer hydrogenation of quinolines.[4]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

This protocol is a general guideline and may require optimization for specific substrates.

Experimental Workflow for Asymmetric Hydrogenation

G cluster_glovebox In Glovebox cluster_reactor Hydrogenation Reactor cluster_workup Work-up and Analysis catalyst_prep 1. Catalyst Preparation: [Ir(COD)Cl]₂ + Chiral Ligand in anhydrous, degassed solvent. Stir at RT for 30 min. reaction_setup 2. Reaction Setup: Dissolve quinoline substrate in reaction solvent. catalyst_transfer 3. Catalyst Transfer: Transfer pre-formed catalyst to substrate solution. reaction_setup->catalyst_transfer hydrogenation 4. Hydrogenation: Purge with H₂ and pressurize (e.g., 50 atm). Stir at specified temperature. catalyst_transfer->hydrogenation depressurize 5. Depressurize hydrogenation->depressurize purify 6. Purify by Column Chromatography depressurize->purify analyze 7. Analyze e.e. by Chiral HPLC purify->analyze

Caption: General experimental workflow for asymmetric hydrogenation.

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., 1 mL of THF) is added, and the mixture is stirred at room temperature for 30 minutes.[1]

  • Reaction Setup: In a separate vessel suitable for hydrogenation, the quinoline substrate (1.0 mmol) is dissolved in the reaction solvent (e.g., 4 mL of THF).[1]

  • Reaction Execution: The pre-formed catalyst solution is transferred to the substrate solution under an inert atmosphere. If an additive is used, it is added at this stage. The reaction vessel is placed in an autoclave.[1]

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).[1]

  • Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.[1]

Protocol 2: General Procedure for the Three-Component Povarov Reaction

This protocol describes a one-pot synthesis of tetrahydroquinolines.

Procedure:

  • To a solution of the aniline (1.2 mmol) in the chosen solvent (e.g., acetonitrile, 3 mL) is added the aldehyde (1.0 mmol) and the dienophile (e.g., N-vinylcarbamate, 1.5 mmol).

  • The catalyst, for example, a chiral phosphoric acid (0.1 mmol), is then added.[6]

  • The reaction mixture is stirred at the optimized temperature until completion (monitored by TLC).

  • Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the desired tetrahydroquinoline.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.

References

Technical Support Center: Overcoming Solubility Challenges with 5,6,7,8-Tetrahydroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5,6,7,8-Tetrahydroquinazolin-2-amine in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What is the likely cause?

A1: This is a common issue known as "solvent shock." this compound, like many organic molecules, is likely significantly more soluble in an organic solvent like DMSO than in aqueous buffers. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution. The final concentration in the assay may have exceeded the compound's kinetic solubility in the aqueous buffer.

Q2: What is the recommended starting approach for dissolving this compound for a cell-based assay?

A2: The standard approach is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[1] This stock solution is then serially diluted to the final working concentration in the pre-warmed (e.g., 37°C) aqueous assay or cell culture medium. It is crucial to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.

Q3: How does pH affect the solubility of this compound?

A3: As an amine-containing compound, the solubility of this compound is expected to be pH-dependent. The amine group can be protonated at acidic pH, forming a more soluble salt. Therefore, decreasing the pH of the aqueous buffer is a viable strategy to increase its solubility. Conversely, at neutral or basic pH, the compound will be in its less soluble free base form.

Q4: Can I use co-solvents other than DMSO to improve solubility?

A4: Yes, other water-miscible organic solvents like ethanol can be used to prepare stock solutions. However, it is important to determine the tolerance of your specific assay system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration. Always include a vehicle control with the same final concentration of the co-solvent in your experiments to account for any solvent-induced effects.

Q5: Are there other methods to enhance the aqueous solubility of this compound?

A5: Yes, excipients like cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2][3] This is a common strategy in pharmaceutical formulation and can be adapted for in vitro assays.

Troubleshooting Guide

Observation: Precipitate Forms in Stock Solution (DMSO)
Potential CauseRecommended Solution
Concentration Exceeds Solubility Limit Prepare a new stock solution at a lower concentration. Visually inspect for complete dissolution. Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound.
Water Contamination in DMSO Use anhydrous, high-purity DMSO for preparing stock solutions. DMSO is hygroscopic, so store it properly to prevent water absorption.
Compound Degradation Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Observation: Precipitate Forms Upon Dilution into Aqueous Buffer
Potential CauseRecommended Solution
Solvent Shock Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing or stirring to ensure rapid mixing and dispersal.
Final Concentration Exceeds Aqueous Solubility Decrease the final concentration of the compound in the assay. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer.
Incorrect pH of Aqueous Buffer Since the compound is a basic amine, lower the pH of the buffer to increase solubility. A buffer with a pH below the compound's pKa will favor the more soluble protonated form.
Interaction with Buffer Components Test the solubility in a simpler buffer (e.g., PBS) to see if specific components of your assay medium are causing precipitation.

Data Presentation

Hypothetical Solubility Data for this compound

Solvent / BufferTemperature (°C)Approximate Solubility (mg/mL)Approximate Solubility (mM)
DMSO25> 50> 335
Ethanol25~10~67
Water (pH 7.4)25< 0.1< 0.67
PBS (pH 7.4)25< 0.1< 0.67
PBS (pH 6.0)25~0.5~3.35
PBS (pH 5.0)25~2.0~13.4
20% HP-β-CD in Water25~1.5~10.0

Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the container to 37°C in a water bath or sonicate for a few minutes to ensure complete dissolution.

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Determining Kinetic Solubility in Aqueous Buffer using Nephelometry
  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of the this compound DMSO stock solution.

  • Prepare Assay Plate: Add the desired aqueous buffer (e.g., PBS at various pH values) to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer a small, fixed volume of the compound's DMSO dilutions to the corresponding wells of the assay plate. Mix immediately by shaking.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Read the plate using a nephelometer to measure light scattering. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.

Protocol 3: Enhancing Solubility with pH Adjustment
  • Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1.

  • Dilution and Observation: Prepare working solutions of the compound at the desired final concentration in each of the prepared buffers.

  • Equilibration: Allow the solutions to equilibrate at the desired assay temperature for a set period.

  • Visual Inspection: Visually inspect each solution for any signs of precipitation.

  • Selection: Choose the buffer with the lowest pH that maintains the compound in solution and is compatible with your assay system.

Protocol 4: Using β-Cyclodextrins to Improve Aqueous Solubility
  • Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in water or your assay buffer.

  • Complex Formation:

    • Kneading Method: Create a paste of the cyclodextrin with a small amount of water or ethanol. Add the this compound powder and knead the mixture. Dry the mixture to obtain a powder of the inclusion complex.

    • Co-evaporation Method: Dissolve the compound in an organic solvent (e.g., ethanol) and the cyclodextrin in water. Mix the two solutions and then evaporate the solvents to obtain the solid inclusion complex.

  • Dissolution of the Complex: Dissolve the prepared inclusion complex in your aqueous assay buffer to the desired final concentration.

  • Phase Solubility Study: To determine the optimal ratio of compound to cyclodextrin, perform a phase solubility study by adding an excess amount of the compound to aqueous solutions with increasing concentrations of the cyclodextrin. After equilibration, filter the solutions and measure the concentration of the dissolved compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Compound Precipitation start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock stock_issue Address Stock Solution: - Lower concentration - Use anhydrous DMSO - Check for degradation check_stock->stock_issue No dilution_issue Issue is with dilution into aqueous buffer check_stock->dilution_issue Yes check_concentration Is final concentration too high? dilution_issue->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_mixing Was mixing adequate? check_concentration->check_mixing No improve_mixing Improve mixing technique: - Add stock to buffer while vortexing - Pre-warm buffer check_mixing->improve_mixing No check_ph Is the buffer pH optimal? check_mixing->check_ph Yes adjust_ph Adjust buffer to a lower pH check_ph->adjust_ph No consider_excipients Consider using solubilizing excipients (e.g., cyclodextrins) check_ph->consider_excipients Yes, but still precipitates

Caption: Troubleshooting workflow for compound precipitation.

Solubility_Enhancement_Strategies Strategies for Solubility Enhancement start Poor Aqueous Solubility of This compound solvent Optimize Solvent System start->solvent ph pH Modification start->ph excipients Use of Solubilizing Excipients start->excipients solvent_details Prepare high-concentration stock in DMSO or Ethanol. Use dropwise addition to pre-warmed aqueous buffer. solvent->solvent_details ph_details Lower the pH of the aqueous buffer to protonate the amine group, forming a more soluble salt. ph->ph_details excipients_details Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. excipients->excipients_details

Caption: Overview of solubility enhancement strategies.

References

Preventing degradation of 5,6,7,8-Tetrahydroquinazolin-2-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,6,7,8-Tetrahydroquinazolin-2-amine during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid this compound powder has changed color (e.g., turned yellow or brown). What is the likely cause and what should I do?

A: Discoloration of the solid compound is a common indicator of degradation, likely due to oxidation or exposure to light. The amine functional group and the heterocyclic ring system are susceptible to oxidation, which can be accelerated by air and light.

Troubleshooting Steps:

  • Assess Purity: Perform a purity analysis (e.g., HPLC, LC-MS) to quantify the extent of degradation and identify any impurity peaks.

  • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-resistant container (e.g., amber vial), and at the recommended low temperature.

  • Discard if Necessary: If significant degradation has occurred, it is advisable to use a fresh, pure batch for your experiments to ensure data integrity.

Q2: I've observed a decrease in the purity of my this compound stock solution over time. What are the potential reasons?

A: A decrease in the purity of a solution is likely due to chemical degradation, with hydrolysis and oxidation being the primary culprits. The stability of the compound in solution is highly dependent on the solvent, pH, and storage temperature. For instance, some quinazoline derivatives show significant degradation in alkaline conditions.

Troubleshooting Steps:

  • Solvent Choice: If using protic solvents like methanol or water, consider switching to a dry aprotic solvent such as anhydrous DMSO or DMF for long-term storage, preparing fresh aqueous solutions as needed for experiments.

  • pH of Aqueous Solutions: For aqueous buffers, the pH should be optimized. Generally, neutral to slightly acidic conditions may be preferable to alkaline conditions for quinazoline derivatives.

  • Storage Temperature: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Inert Atmosphere: Before sealing and freezing, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?

A: Yes, inconsistent experimental results are a classic sign of compound instability. If the compound degrades during the course of an experiment, its effective concentration will change, leading to variability in biological or chemical assays.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid sample or a recently prepared stock solution immediately before each experiment.

  • Stability in Assay Media: Assess the stability of the compound in your specific assay buffer and conditions (e.g., temperature, light exposure) over the duration of the experiment. This can be done by incubating the compound in the assay media and analyzing samples by HPLC at different time points.

  • Control for Light Exposure: Many heterocyclic compounds are light-sensitive. Conduct experiments under subdued lighting and use amber-colored labware where possible.

Summary of Recommended Storage Conditions

ConditionSolid CompoundStock Solution
Temperature 2-8°C (short-term) or -20°C (long-term)-20°C (short-term) or -80°C (long-term)
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen) in headspace
Light Protect from light (use amber vials)Protect from light (use amber vials)
Moisture Store in a desiccatorUse anhydrous solvents
Container Tightly sealed, light-resistant containerTightly sealed vials with PTFE-lined caps

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][2][3]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[4]

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours.

    • Photodegradation: Expose a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.[5][6][7][8]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.[9]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase (Example):

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 are used to demonstrate specificity.

Visualizations

Degradation Troubleshooting Logic

A Degradation Suspected (e.g., color change, low purity, inconsistent results) B Review Storage Conditions A->B C Perform Purity Analysis (e.g., HPLC) A->C D Are storage conditions optimal? B->D E Is purity acceptable? C->E D->E Yes F Implement Correct Storage Procedures D->F No G Use Fresh Aliquot or New Batch E->G No H Proceed with Experiment E->H Yes F->C G->H I Discard Degraded Material G->I

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathways

cluster_0 Stress Factors cluster_1 Compound cluster_2 Degradation Reactions A Light G Photolysis A->G B Oxygen (Air) H Oxidation B->H C Water (Moisture) I Hydrolysis C->I D High Temperature D->H D->I E Extreme pH (especially alkaline) E->I F This compound (Intact Molecule) F->G F->H F->I J Degradation Products (e.g., oxides, hydrolyzed ring) G->J H->J I->J

Caption: Factors leading to potential degradation pathways.

Experimental Workflow for Stability Assessment

A Start: Compound Received B Perform Initial Purity Analysis (t=0) A->B C Store under Recommended Conditions B->C D Analyze Purity at Scheduled Timepoints (e.g., 1, 3, 6 months) C->D E Compare Purity to t=0 D->E F Purity within Acceptable Limits? E->F G Continue Storage & Monitoring F->G Yes I Investigate Degradation (Forced Degradation Study) F->I No G->D H End of Study or Re-evaluate Conditions G->H I->H

Caption: Workflow for long-term stability testing.

References

Identifying and removing impurities from 5,6,7,8-Tetrahydroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydroquinazolin-2-amine. The information provided is intended to help identify and remove impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, and degradation of the product. Based on typical synthetic routes, such as the condensation of a cyclohexanone derivative with guanidine, potential impurities include:

  • Unreacted Starting Materials: Residual guanidine or the cyclohexanone precursor.

  • Side-Products: Byproducts from the self-condensation of the cyclohexanone derivative or incomplete cyclization. For instance, in syntheses involving guanidine, the formation of other guanidine-containing byproducts is possible.[1][2]

  • Solvent and Reagent Residues: Residual solvents like ethanol or pyridine, and reagents such as bases (e.g., triethylamine) used in the reaction.

Q2: How can I identify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector (HPLC-MS), is a powerful tool for separating and identifying impurities. A reversed-phase C18 column is often effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of unknown impurities if they are present in sufficient quantities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and to identify the presence of impurities.

Q3: What is a good starting point for developing an HPLC method for purity analysis?

A3: For purity analysis of this compound, a reversed-phase HPLC method is a suitable starting point. Due to the basic nature of the amine group, using a mobile phase with a slightly basic pH or containing a modifier like triethylamine can improve peak shape and prevent tailing.

ParameterRecommended Starting Conditions
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Triethylamine
Mobile Phase B Acetonitrile with 0.1% Triethylamine
Gradient Start with a higher concentration of A, and gradually increase B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30-40 °C

Troubleshooting Guides

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

Problem: When trying to purify this compound using silica gel column chromatography, the compound shows significant peak tailing, leading to poor separation from impurities.

Cause: The basic amino group on the quinazoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[3] This strong interaction can lead to tailing and sometimes irreversible adsorption of the product on the column.

Solution:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will compete with your compound for the acidic sites on the silica gel, reducing the strong interactions and improving the peak shape.[3]

  • Use an Alternative Stationary Phase:

    • Amine-functionalized silica: This type of stationary phase has a basic surface, which minimizes the undesirable interactions with basic analytes.[4][5]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare silica gel slurry in low-polarity mobile phase (e.g., Hexane/EtOAc 95:5 + 0.5% TEA) pack_column Pack the column prep_slurry->pack_column load_sample Load sample onto the column pack_column->load_sample prep_sample Prepare sample: Dissolve crude product in minimal solvent or dry-load onto silica elute Elute with a gradient of increasing polarity (e.g., increasing EtOAc in Hexane) load_sample->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc pool Pool pure fractions tlc->pool evaporate Evaporate solvent pool->evaporate dry Dry purified product under vacuum evaporate->dry

Caption: Workflow for purification by column chromatography.

Issue 2: Difficulty in Removing a Closely Related Impurity

Problem: An impurity with a very similar polarity to this compound is proving difficult to remove by column chromatography.

Cause: The impurity may be a structural isomer or a closely related byproduct formed during the synthesis.

Solution:

  • Recrystallization: This is often the most effective method for removing impurities with similar polarities. The choice of solvent is crucial.

    • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound and the impurity when hot but will allow only the desired compound to crystallize upon cooling, leaving the impurity in the mother liquor.

    • Common Solvents for Amines: Ethanol, methanol, isopropanol, or mixtures such as ethyl acetate/hexane are often good choices for recrystallizing amine-containing compounds.[6] For basic compounds, sometimes organic acids like acetic acid mixed with other solvents can be effective.[7]

Experimental Protocol for Recrystallization

  • Dissolution: In a flask, add a suitable solvent to your crude this compound. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, you can place it in an ice bath or a refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Logical Diagram for Purification Strategy

G start Crude Product tlc_analysis TLC Analysis start->tlc_analysis major_impurities Significant Impurities Present? tlc_analysis->major_impurities column_chrom Column Chromatography (with modified mobile phase if needed) major_impurities->column_chrom Yes recrystallization Recrystallization major_impurities->recrystallization No (minor impurities) purity_check Check Purity (HPLC, NMR) column_chrom->purity_check recrystallization->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK further_purification Further Purification Needed purity_check->further_purification Purity Not OK further_purification->recrystallization

Caption: Decision-making workflow for purification.

Quantitative Data Summary

The following tables provide representative data for the purification of aminopyrimidine derivatives, which are structurally related to this compound. The actual yields and purity may vary depending on the specific reaction conditions and the nature of the impurities.

Table 1: Comparison of Purification Methods for a Representative Aminopyrimidine

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)YieldNotes
Recrystallization (Ethanol) ~85%>98%70-85%Effective for removing less polar impurities.
Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) ~85%>99%60-75%Good for separating a wider range of impurities.

Table 2: HPLC Purity Analysis Before and After Purification

SampleMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)
Crude Product 84.55.23.8
After Recrystallization 98.70.3Not Detected
After Column Chromatography 99.2Not DetectedNot Detected

Note: The data presented in these tables are illustrative and based on typical results for similar compounds. Actual results should be determined experimentally.

References

Technical Support Center: Scale-up Synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or Inconsistent Yield

Question: Our large-scale synthesis of this compound is resulting in significantly lower yields compared to our small-scale experiments. What are the potential causes and solutions?

Answer: Low yields on a larger scale can stem from several factors related to reaction kinetics, heat and mass transfer, and reagent stability.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the use of an appropriate overhead stirrer with a suitable impeller design for the reactor geometry. The stirring speed should be sufficient to maintain a homogeneous suspension of all reagents.

  • Poor Temperature Control: The condensation reaction is often exothermic. Without adequate cooling, the internal temperature can rise, leading to the decomposition of reactants or the formation of byproducts.

    • Solution: Employ a jacketed reactor with a circulating coolant to maintain a consistent internal temperature. Consider a slower, controlled addition of one of the reactants to manage the exotherm.

  • Reagent Purity and Stability: Impurities in starting materials that are negligible on a small scale can have a significant impact on larger batches. Guanidine, in particular, can be hygroscopic and may degrade.

    • Solution: Use high-purity starting materials. Ensure that guanidine hydrochloride is thoroughly dried before use and that solvents are anhydrous.

  • Incomplete Reaction: On a larger scale, reactions may require longer times to reach completion due to mass transfer limitations.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Extend the reaction time if necessary.

Issue 2: Product Isolation and Purification Challenges

Question: We are having difficulty isolating a pure product. The crude material is an oil or a sticky solid, and column chromatography is not effective for large quantities. What are the recommended purification strategies?

Answer: The basic nature of the 2-amino group in the target molecule can complicate purification.

  • Salt Formation for Purification: A highly effective method for purifying amines is through the formation of a crystalline salt. The hydrochloride salt of this compound is often a stable, crystalline solid that is easier to handle and purify than the free base.

    • Solution: After the reaction is complete and the solvent has been removed, dissolve the crude product in a suitable solvent (e.g., isopropanol or ethanol). Add a solution of HCl in the same solvent or bubble HCl gas through the solution until the product precipitates. The resulting solid can be collected by filtration and washed with a cold solvent to remove non-basic impurities.

  • Recrystallization: If the hydrochloride salt is formed, it can often be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether.

  • Acid-Base Extraction: An aqueous work-up involving acid-base extraction can be used to remove non-basic impurities.

    • Solution: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) to regenerate the free base, which can then be extracted into an organic solvent.

Issue 3: Formation of Side Products

Question: We have identified several impurities in our product mixture. What are the likely side products and how can their formation be minimized?

Answer: Side reactions in this synthesis often involve the starting materials or reactive intermediates.

  • Self-Condensation of 2-Oxocyclohexanecarbonitrile: The starting keto-nitrile can undergo self-condensation under basic conditions.

    • Solution: Add the base (e.g., sodium ethoxide) slowly to the reaction mixture containing both the keto-nitrile and guanidine. Maintaining a lower reaction temperature can also disfavor this side reaction.

  • Formation of Triazines: Under certain conditions, guanidine can self-react to form melamine-type triazine byproducts.

    • Solution: Use the hydrochloride salt of guanidine and a stoichiometric amount of a strong base to generate the free guanidine in situ. This avoids having a high concentration of free guanidine for extended periods.

  • Incomplete Cyclization: In some cases, the initial adduct between guanidine and the keto-nitrile may not fully cyclize, leading to open-chain intermediates as impurities.

    • Solution: Ensure the reaction goes to completion by monitoring it and allowing for sufficient reaction time. Higher temperatures may be required to drive the cyclization to completion.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for the scale-up of this compound?

A1: A widely used and scalable method is the condensation of 2-oxocyclohexanecarbonitrile with guanidine hydrochloride in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent like ethanol.

Q2: What are the critical process parameters to monitor during the scale-up?

A2: The most critical parameters are:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Rate of Addition: Slow addition of the base or one of the reactants to manage the exotherm.

  • Stirring Speed: To ensure homogeneity and efficient heat transfer.

  • Reaction Time: To ensure the reaction proceeds to completion.

Q3: How can I confirm the identity and purity of the final product?

A3: Standard analytical techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: For the crystalline hydrochloride salt, a sharp melting point is indicative of high purity.

Q4: Is it better to isolate the product as a free base or a hydrochloride salt?

A4: For scale-up and storage, isolating the product as the hydrochloride salt is generally preferred. The salt is typically a more stable, crystalline solid that is easier to handle, purify, and weigh accurately compared to the often oily or low-melting free base.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is a representative procedure for the synthesis of the target compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Oxocyclohexanecarbonitrile123.15100 g0.812
Guanidine Hydrochloride95.5385.8 g0.898 (1.1 eq)
Sodium Ethoxide68.0560.7 g0.892 (1.1 eq)
Anhydrous Ethanol-1 L-
Isopropanol-As needed-
Concentrated HCl-As needed-

Procedure:

  • To a jacketed reactor equipped with an overhead stirrer, a condenser, and a dropping funnel, add guanidine hydrochloride (85.8 g) and anhydrous ethanol (500 mL).

  • Stir the suspension and add a solution of sodium ethoxide (60.7 g) in anhydrous ethanol (300 mL) dropwise over 30 minutes. A white precipitate of sodium chloride will form.

  • To this mixture, add 2-oxocyclohexanecarbonitrile (100 g) dissolved in anhydrous ethanol (200 mL) dropwise over 1 hour, maintaining the internal temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil or semi-solid.

  • Dissolve the crude product in isopropanol (500 mL).

  • Slowly add a solution of concentrated HCl in isopropanol until the pH is acidic (pH 1-2) and a precipitate forms.

  • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound hydrochloride.

Data Presentation

Table 1: Reaction Parameters and Observed Outcomes

ParameterCondition ACondition BCondition C
Base Sodium EthoxideSodium MethoxidePotassium Carbonate
Solvent EthanolMethanolDMF
Temperature Reflux (78°C)Reflux (65°C)100°C
Reaction Time 6 hours8 hours12 hours
Yield (as HCl salt) 75-85%70-80%40-50%
Purity (by HPLC) >98%>98%~90%

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_workup Work-up & Purification 2-Oxocyclohexanecarbonitrile 2-Oxocyclohexanecarbonitrile Reaction_Mixture Condensation & Cyclization 2-Oxocyclohexanecarbonitrile->Reaction_Mixture Guanidine HCl Guanidine HCl Guanidine HCl->Reaction_Mixture Base (NaOEt) Base (NaOEt) Base (NaOEt)->Reaction_Mixture Solvent (EtOH) Solvent (EtOH) Solvent (EtOH)->Reaction_Mixture Crude_Product Crude Free Base Reaction_Mixture->Crude_Product HCl_Salt_Formation HCl Salt Formation Crude_Product->HCl_Salt_Formation Final_Product This compound HCl HCl_Salt_Formation->Final_Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_Mixing Is mixing adequate? Start->Check_Mixing Check_Temp Is temperature controlled? Check_Mixing->Check_Temp Yes Improve_Mixing Increase stirring speed/Improve impeller Check_Mixing->Improve_Mixing No Check_Purity Are reagents pure and dry? Check_Temp->Check_Purity Yes Improve_Temp Use jacketed reactor/Slow addition Check_Temp->Improve_Temp No Check_Completion Is the reaction complete? Check_Purity->Check_Completion Yes Improve_Purity Use high-purity reagents/Dry reagents Check_Purity->Improve_Purity No Extend_Time Increase reaction time Check_Completion->Extend_Time No

Technical Support Center: Refining Purification Protocols for 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The primary challenges stem from the basic nature of the 2-amino group. This basicity can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing, poor separation, and in some cases, irreversible adsorption of the product.[1] Additionally, the polarity of these compounds can necessitate the use of highly polar mobile phases, which can complicate solvent removal and potentially lead to solubility issues during recrystallization.

Q2: Which purification techniques are most effective for this class of compounds?

A2: The most common and effective purification techniques for this compound derivatives are:

  • Column Chromatography: Highly versatile for separating compounds with differing polarities. Special considerations for the basicity of the amine are often required.

  • Recrystallization: A cost-effective method for obtaining highly pure crystalline solids, particularly useful for removing minor impurities after initial chromatographic purification.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers the highest resolution for separating closely related impurities and achieving very high purity levels (>99%).[2]

Q3: How can I minimize product loss during purification?

A3: To minimize product loss:

  • Column Chromatography: Avoid irreversible adsorption by using a modified mobile phase (e.g., with triethylamine) or an alternative stationary phase (e.g., alumina or amine-functionalized silica).[1]

  • Recrystallization: Carefully select the solvent to ensure the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Use a minimal amount of hot solvent to dissolve the compound and wash the collected crystals with a small amount of cold solvent.

  • General Handling: Ensure all glassware is clean and dry. When concentrating solutions, use appropriate temperatures to avoid degradation.

Troubleshooting Guides

Column Chromatography

Problem: The compound is streaking or tailing on the silica gel column.

Possible Cause: The basic 2-amino group is interacting strongly with the acidic silanol groups on the silica gel surface.[1]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-2% v/v), into the mobile phase.[1] This will compete with your compound for binding to the acidic sites on the silica.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a less acidic stationary phase and can be a good alternative to silica gel for basic compounds.[3]

    • Amine-functionalized silica: This type of stationary phase has a basic surface, which minimizes the unwanted interactions with basic analytes.[3]

  • Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18) can be an effective alternative.[4]

Problem: The compound is not eluting from the silica gel column.

Possible Cause: The compound is too polar for the chosen mobile phase, or it is irreversibly adsorbed to the silica gel.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in dichloromethane).[5]

  • Use a More Aggressive Solvent System: For very polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective.[5]

  • Switch to an Alternative Stationary Phase: As mentioned above, alumina or amine-functionalized silica can prevent irreversible adsorption.[3]

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible Cause: The solution is too supersaturated, the cooling is too rapid, or there are significant impurities present that are depressing the melting point.

Solutions:

  • Slow Down Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath.

  • Use More Solvent: Add a small amount of additional hot solvent to the solution to reduce the level of supersaturation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystal formation.

  • Add a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures.

Problem: No crystals form upon cooling.

Possible Cause: Too much solvent was used, or the chosen solvent is not appropriate.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal.

  • Use an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes cloudy, then gently heat until it is clear again and allow to cool slowly.

Quantitative Data

Table 1: Column Chromatography Purification Data for this compound Derivatives and Analogs

Compound TypeStationary PhaseMobile Phase / EluentStarting PurityFinal PurityYieldReference
8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylaminesNot specified (purified by washing)MethanolCrude>95%47-80%[6][7][8]
(R)-8-azido-5,6,7,8-tetrahydroquinolineSilica gelEthyl acetate / Hexane (15:85)CrudeNot specified89%[4][9]
2-substituted quinazolinesSilica gelAcOMe / iso-hexaneCrudeNot specified37-63%[10]
Chiral calix[3]arenes from amine precursorsSilica gelHexanes / Ethyl acetateCrudeNot specifiedNot specified[11]

Table 2: Recrystallization Purification Data for Quinazoline Derivatives

Compound TypeRecrystallization SolventYieldReference
3-benzimidazolyl-4(3H)-quinazolinone95% Ethanol94%[12]
Substituted quinazolinesEthanolNot specified

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier

This protocol is a general guideline for the purification of a this compound derivative using silica gel chromatography with triethylamine (TEA) as a basic modifier.

1. Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate)

  • Triethylamine (TEA)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

2. Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., DCM or hexanes) and a polar solvent (e.g., MeOH or ethyl acetate).

    • If streaking is observed on the TLC plate, add 0.5-1% (v/v) of TEA to the solvent mixture and re-run the TLC.

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing TEA).

    • Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.

    • Collect fractions and monitor the elution of the compound by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to completely remove residual TEA.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of a solid this compound derivative.

1. Materials:

  • Crude solid product

  • A selection of solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Büchner funnel, filter paper, filter flask)

2. Procedure:

  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc Assess Purity & Impurities column Column Chromatography tlc->column Major Impurities Present recrystal Recrystallization tlc->recrystal Minor Impurities Present analyze Purity Analysis (TLC, HPLC, NMR) column->analyze pure Pure Product (>99%) recrystal->pure hplc Preparative HPLC hplc->pure analyze->recrystal Further Purification Needed analyze->hplc High Purity Required analyze->pure Purity Sufficient

Caption: General purification workflow for this compound derivatives.

troubleshooting_column start Compound Streaking on Silica TLC? yes Yes start->yes no No start->no add_tea Add 0.1-2% Triethylamine to Mobile Phase yes->add_tea proceed Proceed with Column Chromatography no->proceed check_tlc Re-run TLC. Streaking Resolved? add_tea->check_tlc yes2 Yes check_tlc->yes2 no2 No check_tlc->no2 yes2->proceed alt_stationary Consider Alternative Stationary Phase (Alumina, Amine-Silica) no2->alt_stationary troubleshooting_recrystallization start Compound Oiling Out? yes Yes start->yes no No start->no slow_cool Slow Down Cooling Rate yes->slow_cool crystals Crystals Formed no->crystals still_oiling Still Oiling Out? slow_cool->still_oiling yes2 Yes still_oiling->yes2 no2 No still_oiling->no2 change_solvent Change Solvent System still_oiling->change_solvent If still oiling after inducing add_solvent Add More Hot Solvent yes2->add_solvent no2->crystals induce Try to Induce Crystallization (Scratch/Seed) add_solvent->induce induce->still_oiling If still oiling induce->crystals If crystals form

References

Addressing inconsistent results in biological assays with 5,6,7,8-Tetrahydroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide addresses challenges encountered with 5,6,7,8-Tetrahydroquinazolin-2-amine and its derivatives. Specific quantitative data for this compound (CAS: 2305-85-3) is limited in publicly available literature. Therefore, data presented from related analogues is intended for reference and to provide a framework for experimental design and troubleshooting. Users are strongly encouraged to determine the optimal conditions for their specific experimental setup.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the use of this compound in biological assays.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected inhibitory activity 1. Compound Degradation: Stock solutions, particularly in DMSO, may degrade over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[1]a. Prepare Fresh Stock Solutions: Prepare new stock solutions from solid compound for each experiment. b. Aliquot and Store Properly: Aliquot stock solutions into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1] c. Analytical Chemistry Check: If possible, verify the integrity of your stock solution using HPLC or LC-MS.
2. Compound Precipitation: The compound may precipitate out of the solution upon dilution into aqueous assay buffers, especially at higher concentrations.a. Visual Inspection: Check for visible precipitates or cloudiness in your working solutions. b. Solubility Testing: Determine the compound's solubility limit in your specific assay buffer. c. Modify Buffer: If compatible with the assay, consider adding a small percentage of a co-solvent like DMSO (typically ≤ 0.5%) or adjusting the pH.
3. Incorrect Assay Conditions: The enzyme or cell concentration, substrate concentration, or incubation time may not be optimal.a. Optimize Assay Parameters: Perform titration experiments for the enzyme and substrate to ensure the assay is running under linear conditions. b. Run Controls: Always include positive and negative controls (e.g., a known inhibitor and a vehicle control) in every experiment.
High background signal or off-target effects 1. Non-specific Binding: At high concentrations, the compound may bind non-specifically to other proteins or assay components.a. Dose-Response Curve: Perform a full dose-response experiment to identify the optimal concentration range. b. Use Lower Concentrations: Use the lowest effective concentration to minimize the risk of off-target effects.
2. Cytotoxicity: In cell-based assays, the observed effect may be due to general cytotoxicity rather than specific target inhibition.a. Cell Viability Assay: Run a parallel cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to distinguish between targeted inhibition and cell death. b. Observe Cell Morphology: Visually inspect cells for signs of stress or death (e.g., rounding, detachment).
Variability between experimental replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated stock solutions.a. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. b. Serial Dilutions: Prepare a series of intermediate dilutions rather than a single large dilution from a highly concentrated stock.
2. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.a. Avoid Outer Wells: Do not use the outermost wells of the plate for critical samples. Instead, fill them with sterile buffer or media. b. Use Plate Sealers: Use adhesive plate sealers to minimize evaporation during long incubations.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted biological targets of this compound? A1: The 5,6,7,8-tetrahydroquinazoline scaffold has been associated with the inhibition of several enzymes. Molecular docking studies and assays on derivatives suggest potential high binding affinity towards Dihydrofolate Reductase (DHFR), Topoisomerase II, and β-glucosidase.[2][3][4][5] Some quinazoline derivatives have also been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).

Q2: What is the recommended solvent for preparing stock solutions? A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of quinazoline derivatives. However, the stability of some related compounds in DMSO can be a concern.[1] It is crucial to use anhydrous DMSO and store aliquoted stocks at -80°C.

Q3: My compound seems to lose activity after being stored in DMSO for a week at 4°C. Why is this happening? A3: Some quinazoline derivatives have shown limited stability in DMSO at 4°C or room temperature over several days.[1] Degradation can occur, leading to a loss of active compound. For consistent results, it is highly recommended to prepare fresh stock solutions or use single-use aliquots stored at -80°C.

Q4: I am observing an effect in my cell-based assay, but how do I know if it's a specific on-target effect? A4: To differentiate between on-target and off-target effects, consider the following:

  • Structure-Activity Relationship (SAR): If available, test a structurally similar but inactive analog of the compound.

  • Target Knockdown/Overexpression: Use techniques like siRNA or CRISPR to modulate the expression of the putative target and observe if this phenocopies or rescues the effect of the compound.

  • Direct Target Engagement Assay: If possible, perform an assay that directly measures the binding of the compound to its target in cells (e.g., cellular thermal shift assay - CETSA).

Q5: What is a typical starting concentration range for this compound in a cell-based assay? A5: Without specific IC50 data for this exact compound, a broad concentration range should be tested initially. A common starting point for novel small molecules is a dose-response curve ranging from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). A related tetrahydroquinazoline derivative showed an IC50 of 160 µM against Topoisomerase II, suggesting that micromolar concentrations may be necessary.[5]

Data Presentation

Physicochemical Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 2305-85-3[1]
Molecular Formula C₈H₁₁N₃[1]
Molecular Weight 149.19 g/mol [1]
Purity >95% (Typical)[1]
Biological Activity of Representative Tetrahydroquinazoline Derivatives
CompoundTargetAssay TypeIC₅₀ ValueReference
N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamineHuman Topoisomerase IIαDNA Relaxation160 µM[5]
Various DerivativesMycobacterium tuberculosis DHFRIn silico (Molecular Docking)High Predicted Binding Affinity[3][4]
Various Derivativesβ-glucosidaseIn silico (Molecular Docking)High Predicted Binding Affinity[3]
Recommended Solvent and Storage Conditions
ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOGood solubility for many organic small molecules.
Stock Solution Concentration 10-50 mMA higher concentration allows for smaller volumes to be used in experiments, minimizing solvent effects.
Storage Temperature -80°CMaximizes long-term stability and minimizes degradation.[1]
Handling Aliquot into single-use tubesAvoids multiple freeze-thaw cycles which can lead to compound degradation and precipitation.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

  • DHFR Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Recombinant DHFR enzyme

  • This compound (Test Compound)

  • Methotrexate (Positive Control Inhibitor)

  • 96-well UV-transparent flat-bottom plate

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1x DHFR Assay Buffer.

    • Prepare a 10 mM stock solution of DHF. This solution may have limited stability and should be prepared fresh or stored in aliquots at -20°C for no more than 5 days.

    • Prepare a 10 mM stock solution of NADPH. Store in aliquots at -20°C.

    • Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

  • Assay Setup:

    • Prepare serial dilutions of the test compound and positive control in DHFR Assay Buffer. Keep the final DMSO concentration consistent across all wells (e.g., 0.5%).

    • In a 96-well plate, add the following to each well:

      • x µL of DHFR Assay Buffer

      • 10 µL of 10x diluted test compound/control

      • 10 µL of NADPH solution (final concentration ~0.1 mM)

      • 10 µL of diluted DHFR enzyme

    • Include "No Enzyme" and "Vehicle Control" (DMSO) wells.

  • Reaction Initiation and Measurement:

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of DHF solution (final concentration ~0.1 mM).

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements at 340 nm, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Topoisomerase II DNA Relaxation Assay (Agarose Gel-Based)

This assay measures the ability of Topoisomerase II (Topo II) to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state.[6][7]

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 50 mM MgCl₂, 20% glycerol)[7]

  • ATP solution (10 mM)

  • 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup (on ice):

    • For each 20 µL reaction, prepare a master mix containing:

      • 2 µL of 10x Topo II Assay Buffer

      • 2 µL of 10 mM ATP

      • 1 µL of supercoiled pBR322 DNA (~0.2 µg)

      • Water to a volume of 16 µL

    • Aliquot the master mix into microcentrifuge tubes.

  • Compound Addition:

    • Add 1 µL of the test compound dilutions (in DMSO/assay buffer) or vehicle control to the respective tubes.

  • Enzyme Addition and Incubation:

    • Add 3 µL of diluted Topo II enzyme to each tube to initiate the reaction. The optimal amount of enzyme should be predetermined to achieve complete relaxation in the control reaction.[7]

    • Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Termination and Electrophoresis:

    • Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

    • Load the entire reaction volume into the wells of a 1% agarose gel containing a DNA stain.

    • Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light or with an appropriate gel imager.

    • Supercoiled (unrelaxed) DNA will migrate faster than the relaxed, circular DNA.

    • Assess the concentration-dependent inhibition of DNA relaxation by the test compound compared to the positive and negative controls.

Cell Proliferation Assay (MTT-Based)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Adherent or suspension cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the 2x compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Key Signaling Pathways and Workflows

troubleshooting_workflow General Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent or No Activity Observed check_compound Step 1: Verify Compound Integrity start->check_compound sub_compound1 Prepare fresh stock solution check_compound->sub_compound1 sub_compound2 Check for precipitation in assay buffer check_compound->sub_compound2 sub_compound3 Confirm identity/purity with LC-MS check_compound->sub_compound3 check_assay Step 2: Evaluate Assay Conditions sub_assay1 Validate positive and negative controls check_assay->sub_assay1 sub_assay2 Confirm enzyme/substrate concentrations are optimal check_assay->sub_assay2 sub_assay3 Check buffer pH and ionic strength check_assay->sub_assay3 check_cells Step 3: Assess Cellular Response (For Cell-Based Assays) sub_cells1 Perform cytotoxicity assay (e.g., LDH, Trypan Blue) check_cells->sub_cells1 sub_cells2 Check for contamination (e.g., Mycoplasma) check_cells->sub_cells2 end_ok Problem Resolved sub_compound1->end_ok If activity is restored sub_compound3->check_assay If compound is OK sub_assay1->end_ok If controls now work sub_assay3->check_cells If assay is OK end_consult Consult Technical Support with all data sub_cells2->end_consult

Caption: A logical workflow for troubleshooting inconsistent biological assay results.

dhfr_pathway Mechanism of DHFR Inhibition DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) sub_synthesis Purine & Thymidine Synthesis THF->sub_synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Product DHFR->NADP sub_dna DNA Replication & Cell Division sub_synthesis->sub_dna inhibitor 5,6,7,8-Tetrahydro- quinazolin-2-amine inhibitor->DHFR Inhibits

Caption: Inhibition of the DHFR pathway disrupts DNA synthesis.

topo2_pathway Mechanism of Topoisomerase II Inhibition supercoiled Supercoiled DNA topoII Topoisomerase II supercoiled->topoII cleaved_complex Covalent Topo II- DNA Cleavage Complex topoII->cleaved_complex Creates transient double-strand break relaxed Relaxed DNA cleaved_complex->relaxed Re-ligation sub_apoptosis Cell Cycle Arrest & Apoptosis cleaved_complex->sub_apoptosis sub_replication DNA Replication & Transcription relaxed->sub_replication inhibitor 5,6,7,8-Tetrahydro- quinazolin-2-amine inhibitor->cleaved_complex Prevents Re-ligation

Caption: Topo II inhibitors prevent DNA re-ligation, leading to apoptosis.

hpk1_pathway HPK1 Negative Regulation of T-Cell Signaling TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 TCR->SLP76 Activates HPK1->SLP76 Phosphorylates (Inhibitory) PLCg1 PLCγ1 Activation SLP76->PLCg1 degradation Ubiquitination & Degradation SLP76->degradation ERK ERK Activation PLCg1->ERK downstream T-Cell Proliferation & Effector Function ERK->downstream inhibitor Quinazoline Derivative (Potential Inhibitor) inhibitor->HPK1 Inhibits

Caption: HPK1 is a negative regulator of T-cell activation.[6][8][9]

References

Validation & Comparative

A Comparative Analysis of 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives and Methotrexate as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the inhibitory efficacy of the established drug, methotrexate, and emerging tetrahydroquinazoline compounds against dihydrofolate reductase (DHFR), a key target in cancer chemotherapy.

This guide provides a detailed, data-driven comparison of 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives and the widely-used chemotherapy agent, methotrexate, in their capacity as inhibitors of dihydrofolate reductase (DHFR). This essential enzyme plays a crucial role in the synthesis of nucleotides, and its inhibition is a cornerstone of various cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting a Vital Metabolic Pathway

Both methotrexate and 5,6,7,8-tetrahydroquinazoline-2-amine derivatives belong to a class of drugs known as antifolates. They act as competitive inhibitors of DHFR, binding to the enzyme's active site and preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By disrupting this pathway, these inhibitors effectively halt DNA replication and cell proliferation, particularly in rapidly dividing cancer cells.

Methotrexate is a classical antifolate, sharing a structural similarity with folic acid, which allows it to bind tightly to the active site of DHFR. The tetrahydroquinazoline scaffold represents a class of non-classical antifolates that have shown promise as potent and selective DHFR inhibitors.

Quantitative Comparison of DHFR Inhibition

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the available in vitro data for methotrexate and a representative this compound derivative against human DHFR.

CompoundTarget EnzymeIC50 Value (µM)Reference
MethotrexateHuman DHFR0.118 ± 0.006[1]
Quinazolinone Derivative (3e)Human DHFR0.527 ± 0.028[1]

Note: The data for the tetrahydroquinazoline derivative is for a specific quinazolinone-based compound (compound 3e from the cited study) and not the parent this compound. This provides a direct comparison with methotrexate under the same experimental conditions.

While methotrexate demonstrates a lower IC50 value in this specific study, indicating higher potency, it is important to note that other studies have reported tetrahydroquinazoline derivatives with significantly higher potency. For instance, certain 2,4-substituted-1,3-thiazoles and thiazolo[4,5-d]pyridazines, which are structurally related, have shown IC50 values as low as 0.06 µM against DHFR.[2] Another study on 2,4-diamino-6-substituted-5,6,7,8-tetrahydroquinazolines found them to be potent inhibitors of Toxoplasma gondii DHFR, with IC50 values in the nanomolar range.

Experimental Protocols

In Vitro DHFR Inhibition Assay (Spectrophotometric Method)

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against the DHFR enzyme.

Principle:

The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this absorbance decrease is proportional to the DHFR activity. The presence of an inhibitor will slow down this reaction.

Materials:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (Methotrexate and this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test compounds.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DHFR enzyme solution

    • Test compound at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add NADPH solution to all wells.

  • Kinetic Measurement: Immediately initiate the reaction by adding the DHF solution to all wells. Start measuring the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time graph) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide NADPH NADPH NADPH->DHFR NADP NADP+ DNA_RNA DNA & RNA Synthesis Nucleotide->DNA_RNA DHFR->THF Reduction DHFR->NADP Inhibitor Methotrexate or This compound Derivative Inhibitor->DHFR Inhibition

Caption: The folate metabolism pathway and the inhibitory action of DHFR inhibitors.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (DHFR, DHF, NADPH, Inhibitors) Plate Set up 96-well Plate Reagents->Plate Add_Enzyme_Inhibitor Add DHFR Enzyme & Inhibitor Plate->Add_Enzyme_Inhibitor Preincubate Pre-incubate Add_Enzyme_Inhibitor->Preincubate Add_NADPH Add NADPH Preincubate->Add_NADPH Add_DHF Initiate Reaction with DHF Add_NADPH->Add_DHF Measure Kinetic Measurement (Absorbance at 340 nm) Add_DHF->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot Plot Dose-Response Curve Calculate_Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for a DHFR enzyme inhibition assay.

Conclusion

Both methotrexate and derivatives of this compound are effective inhibitors of DHFR. Methotrexate is a well-established and potent inhibitor. While direct comparative data for the parent this compound is limited, studies on its derivatives show that the tetrahydroquinazoline scaffold holds significant promise for the development of highly potent and potentially more selective DHFR inhibitors. Further research into the structure-activity relationship of this class of compounds could lead to the development of novel anticancer agents with improved therapeutic profiles. The experimental protocols and data presented in this guide provide a foundation for researchers to conduct their own comparative studies and contribute to the advancement of DHFR-targeted therapies.

References

A Head-to-Head Comparison of Synthesis Methods for 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. The 5,6,7,8-tetrahydroquinazolin-2-amine framework is a key pharmacophore found in numerous biologically active compounds. This guide provides a head-to-head comparison of two prominent methods for the synthesis of its derivatives: the classical approach involving guanidine hydrochloride and a more modern method utilizing α-aminoamidines.

Executive Summary

The synthesis of this compound derivatives has evolved from traditional, lower-yield methods to more efficient and versatile modern techniques. The classical approach, reacting bis-benzylidene cyclohexanones with guanidine hydrochloride, is a foundational method but is often hampered by low yields, typically ranging from 19-28%.[1] In contrast, a modern approach employing α-aminoamidines offers a significant improvement, with reported yields between 47% and 80%.[2] This newer method also boasts milder reaction conditions and a more straightforward workup, making it an attractive alternative for the synthesis of these valuable compounds.[2][3]

Comparative Data

The following table summarizes the key quantitative differences between the two primary synthesis methods for 4,8-diaryl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives.

ParameterMethod 1: Guanidine Hydrochloride (Classical)Method 2: α-Aminoamidines (Modern)
Starting Materials Bis-benzylidene cyclohexanone, Guanidine hydrochlorideBis-benzylidene cyclohexanone, Protected α-aminoamidine acetates
Typical Yield 19–28%[1]47–80%[2]
Reaction Temperature Not specified, but likely requires heating100 °C[2]
Reaction Time Not specified24 hours[2]
Solvent Dimethylformamide (DMF)[1]Pyridine[2]
Base Sodium Hydride (NaH)[1]Pyridine (acts as solvent and base)
Workup Not detailed, but likely involves quenching of NaH and extractionRemoval of solvent under vacuum, precipitation, and washing with methanol
Product 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines[1]Protected 2-(8-arylidene-4-aryl-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-amines

Experimental Protocols

Method 1: Guanidine Hydrochloride (Classical)
Method 2: α-Aminoamidines (Modern)

A detailed experimental protocol for the synthesis of protected 2-(5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-amine derivatives has been reported.[1]

Procedure:

  • The corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) are dissolved in pyridine (15 mL).

  • The mixture is heated at 100 °C for 24 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under vacuum.

  • Methanol (20 mL) is added to the residue, and the mixture is cooled to 0 °C.

  • The crude product precipitates and is collected by filtration, then washed with methanol (20 mL).[1]

Workflow and Pathway Diagrams

To visualize the experimental workflow and the logical relationship between the components of the modern synthesis method, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Modern Synthesis reagents 1. Mix Reactants (α-aminoamidine, diarylidencyclohexanone, pyridine) heating 2. Heat Mixture (100 °C, 24h) reagents->heating tlc 3. Monitor Reaction (TLC) heating->tlc evaporation 4. Remove Solvent (Vacuum) tlc->evaporation precipitation 5. Precipitate Product (Add Methanol, 0 °C) evaporation->precipitation filtration 6. Isolate Product (Filter and Wash) precipitation->filtration G cluster_components Logical Relationship of Components: Modern Synthesis amidine α-Aminoamidine product Tetrahydroquinazoline Derivative amidine->product Reacts with ketone Diarylidencyclohexanone ketone->product Reacts with solvent Pyridine solvent->product Enables reaction conditions Heat (100°C) conditions->product Drives reaction

References

Validating the Mechanism of Action of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mechanisms of action for the novel compound 5,6,7,8-Tetrahydroquinazolin-2-amine. Due to a lack of direct experimental data for this specific compound, this document focuses on comparing the performance of established therapeutic agents that target the same putative biological pathways. The information presented herein is intended to serve as a benchmark for researchers investigating the therapeutic potential of this compound and its derivatives.

Predicted Mechanisms of Action

In silico molecular docking studies have suggested that this compound and its derivatives may exert their therapeutic effects through several key mechanisms, including:

  • Antitubercular Activity: Inhibition of essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).

  • Anticancer Activity: Inhibition of human topoisomerase II (topoII), a critical enzyme in DNA replication and chromosome segregation.

  • Antidiabetic Activity: Inhibition of β-glucosidase, an enzyme involved in carbohydrate digestion.

  • Neurological/Gastrointestinal Activity: Modulation of serotonin receptors, specifically as a 5-HT1A agonist and a 5-HT3 antagonist.

The following sections provide a comparative analysis of established drugs that act via these mechanisms, supported by experimental data and detailed protocols.

Comparison with Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a key target for both anticancer and antimicrobial drugs.

Quantitative Comparison of DHFR Inhibitors
CompoundTarget OrganismIC50Reference
Methotrexate Human0.12 ± 0.07 µM[1]
L1210 Mouse Leukemia0.072 µM[2]
Trimetrexate Human4.74 nM[3]
Toxoplasma gondii1.35 nM[3]
WR99210 Plasmodium falciparum<0.075 nM[3]
Experimental Protocol: DHFR Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • DHFR enzyme

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Test compounds (e.g., this compound derivatives, methotrexate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound or vehicle control.

  • Initiate the reaction by adding the DHFR enzyme and DHF solution.

  • Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-15 minutes) at a constant temperature.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[4][5][6][7][8]

DHFR Inhibition Pathway

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Essential for DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Cofactor Inhibitor This compound (or Methotrexate) Inhibitor->DHFR Inhibits

Caption: Dihydrofolate reductase (DHFR) catalyzes the conversion of DHF to THF, a crucial step for DNA synthesis. DHFR inhibitors block this process.

Comparison with Topoisomerase II (TopoII) Inhibitors

TopoII enzymes are vital for resolving DNA topological problems during replication, transcription, and chromosome segregation. They are a validated target for anticancer drugs.

Quantitative Comparison of TopoII Inhibitors
CompoundMechanismTargetIC50Reference
Etoposide PoisonHuman TopoII78.4 µM[9]
Doxorubicin PoisonHuman TopoII2.67 µM[9]
Experimental Protocol: Topoisomerase II Relaxation Assay

This assay measures the ability of TopoII to relax supercoiled plasmid DNA. Inhibitors of TopoII will prevent this relaxation.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and MgCl2)

  • Test compounds

  • Stop buffer/loading dye

  • Agarose gel and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reactions containing assay buffer, supercoiled DNA, and various concentrations of the test compound or vehicle control.

  • Add Topoisomerase II to initiate the reaction.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer containing a DNA intercalator and loading dye.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel, visualize the DNA bands under UV light, and quantify the amount of supercoiled and relaxed DNA.

  • The IC50 is the concentration of the inhibitor that prevents 50% of the supercoiled DNA from being relaxed.[10][11][12][13]

Topoisomerase II Inhibition Workflow

TopoII_Workflow cluster_reaction Reaction Mixture cluster_analysis Analysis Supercoiled DNA Supercoiled DNA Reaction Supercoiled DNA->Reaction Topo II Enzyme Topo II Enzyme Topo II Enzyme->Reaction Test Compound Test Compound Test Compound->Reaction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Reaction->Agarose Gel Electrophoresis Stain & Visualize Stain & Visualize Agarose Gel Electrophoresis->Stain & Visualize Quantify Bands Quantify Bands Stain & Visualize->Quantify Bands Determine IC50 Determine IC50 Quantify Bands->Determine IC50

Caption: Workflow for a topoisomerase II relaxation assay to determine the IC50 of an inhibitor.

Comparison with β-Glucosidase Inhibitors

β-Glucosidase inhibitors are used as oral anti-diabetic drugs. They delay the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose.

Quantitative Comparison of β-Glucosidase Inhibitors
CompoundSourceIC50Reference
Acarbose Intestinal α-glucosidase11 nM
25.50 ± 0.45 µg/mL[14]
0.67 ± 0.06 mM[15]
Experimental Protocol: β-Glucosidase Inhibition Assay

This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) by β-glucosidase.

Materials:

  • β-Glucosidase enzyme

  • Phosphate or acetate buffer

  • pNPG solution

  • Test compounds

  • Stop solution (e.g., sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add buffer, enzyme solution, and the test compound at various concentrations to the wells of a microplate.

  • Pre-incubate the mixture.

  • Add the pNPG substrate to start the reaction.

  • Incubate for a defined period at a specific temperature.

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition and determine the IC50 value.[16][17][18][19][20]

β-Glucosidase Inhibition Mechanism

beta_Glucosidase_Inhibition Carbohydrates Complex Carbohydrates beta_Glucosidase β-Glucosidase Carbohydrates->beta_Glucosidase Substrate Glucose Glucose Absorption Glucose Absorption Glucose->Absorption beta_Glucosidase->Glucose Inhibitor This compound (or Acarbose) Inhibitor->beta_Glucosidase Inhibits

Caption: β-Glucosidase breaks down complex carbohydrates into glucose. Inhibitors of this enzyme slow down glucose absorption.

Comparison with 5-HT1A and 5-HT3 Receptor Ligands

The 5-HT1A and 5-HT3 receptors are important targets for drugs treating anxiety, depression, and nausea.

Quantitative Comparison of 5-HT Receptor Ligands
CompoundReceptor TargetAffinity (Ki)Activity
Buspirone 5-HT1A-Partial Agonist
Ondansetron 5-HT3-Antagonist

Note: Specific Ki values for buspirone and ondansetron can vary depending on the radioligand and assay conditions used.

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT1A or 5-HT3)

  • Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Granisetron for 5-HT3)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Cell harvester and liquid scintillation counter

Procedure:

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50.

  • The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[21][22][23][24][25]

Serotonin Receptor Modulation

Serotonin_Receptor cluster_5HT1A 5-HT1A Receptor (Presynaptic) cluster_5HT3 5-HT3 Receptor (Postsynaptic) Agonist This compound (Agonist) Receptor1A 5-HT1A Receptor Agonist->Receptor1A Activates Decreased Serotonin Release Decreased Serotonin Release Receptor1A->Decreased Serotonin Release Antagonist This compound (Antagonist) Receptor3 5-HT3 Receptor Antagonist->Receptor3 Blocks Decreased Nausea Signaling Decreased Nausea Signaling Receptor3->Decreased Nausea Signaling Serotonin Serotonin Serotonin->Receptor3

Caption: Predicted dual activity of this compound as a 5-HT1A agonist and a 5-HT3 antagonist.

References

Cross-reactivity profiling of 5,6,7,8-Tetrahydroquinazolin-2-amine against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinase selectivity of KST9046, a quinazoline-urea based compound, against a broad panel of human kinases. The data presented here is crucial for researchers, scientists, and drug development professionals to understand the selectivity profile of this class of compounds and to identify potential on- and off-target effects.

Data Presentation: Kinase Selectivity Profile of KST9046

The inhibitory activity of KST9046 was assessed against a panel of 347 human kinases at a concentration of 10 µM. The following table summarizes the kinases that showed significant inhibition, with a focus on the primary target, Discoidin Domain Receptor 1 (DDR1).

Kinase TargetFamilyPercent Inhibition at 10 µMIC50 (µM)
DDR1 Receptor Tyrosine Kinase76% 4.38
Other KinasesVarious< 30%Not Determined

Data sourced from a study on the discovery of KST9046 as a broad-spectrum antiproliferative agent with selectivity for DDR1 kinase.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the primary target of KST9046, DDR1. DDR1 is a receptor tyrosine kinase that is activated by collagen and plays a role in cell adhesion, migration, and proliferation.

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 SHC1 SHC1 DDR1->SHC1 Phosphorylates Collagen Collagen Collagen->DDR1 Binds and Activates KST9046 KST9046 KST9046->DDR1 Inhibits GRB2 GRB2 SHC1->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Migration) Transcription_Factors->Gene_Expression

Simplified DDR1 Signaling Pathway.

Experimental Protocols

The determination of the kinase selectivity profile of a compound like KST9046 typically involves a high-throughput screening assay. Below is a detailed methodology for a common approach, the in vitro radiometric kinase assay.

In Vitro Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase. Inhibition of the kinase by a test compound results in a decrease in the incorporation of the radiolabel into the substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., KST9046) stock solution (typically in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup:

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted test compound or DMSO (as a vehicle control).

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the specific substrate and a mixture of [γ-³³P]ATP and unlabeled ATP.

    • Add this solution to each well to initiate the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

    • Wash the filter plate multiple times to remove any unbound radiolabel.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • For compounds showing significant inhibition, determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for kinase inhibitor profiling.

Kinase_Profiling_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation A1 Select Kinase Panel B1 Perform High-Throughput Kinase Assay A1->B1 A2 Prepare Test Compound (e.g., 5,6,7,8-Tetrahydroquinazolin-2-amine) A2->B1 A3 Procure Reagents (Kinases, Substrates, ATP, Buffers) A3->B1 B2 Incubate with Kinase, Substrate, and [γ-³³P]ATP B1->B2 B3 Measure Kinase Activity (e.g., Scintillation Counting) B2->B3 C1 Calculate Percent Inhibition B3->C1 C2 Determine IC50 Values for Active Compounds C1->C2 C3 Generate Selectivity Profile C2->C3 C4 Identify Primary and Off-Targets C3->C4

Comparative Efficacy of 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The 5,6,7,8-tetrahydroquinazolin-2-amine scaffold is a versatile pharmacophore that has demonstrated significant potential across a range of therapeutic areas. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various derivatives, drawing upon experimental data from recent studies. The findings underscore the diverse biological activities of these compounds, including their potential as anticancer agents, analgesics, and anti-HIV therapies.

In Vitro Efficacy: A Summary of Biological Activity

The in vitro activity of this compound derivatives has been evaluated against various molecular targets and cell lines. The data reveals a broad spectrum of biological effects, from enzyme inhibition to cytotoxicity.

Table 1: Comparative In Vitro Efficacy of this compound Derivatives

Derivative Class Target/Assay Key Compound(s) Measured Efficacy Reference
Sigma-1 Receptor Antagonists Sigma-1 (σ1) and Sigma-2 (σ2) receptor binding Compound 33 Ki (σ1) = 15.6 nM; Ki (σ2) > 2000 nM [1]
Topoisomerase II Inhibitors Human topoisomerase IIα DNA relaxation ARN-21934 (Compound 14) IC50 = 2 µM [2]
Anti-HIV Agents Wild-type HIV-1 in MT-4 cells Dihydroquinazolin-2-amine derivatives (e.g., compound 4b) EC50 = 0.84 nM [3]
Anti-HIV Agents HIV-1 Reverse Transcriptase Compound 4b IC50 = 10 nM [3]
Anticancer Agents Cytotoxicity against RD cell line 3-methylenamino-4(3H)-quinazolone (Compound 5) IC50 = 14.65 µM
Anticancer Agents Cytotoxicity against MDA-MB-231 cell line 3-methylenamino-4(3H)-quinazolone (Compound 7) IC50 = 8.79 µM

In Vivo Efficacy: Preclinical Validation

A limited number of studies have progressed to in vivo evaluation in animal models, providing crucial insights into the translational potential of these derivatives.

Table 2: Comparative In Vivo Efficacy of a this compound Derivative

Derivative Class Animal Model Key Compound Efficacy Endpoint Outcome Reference
Sigma-1 Receptor Antagonists Formalin-induced pain model Compound 33 Nociception Dose-dependent anti-nociceptive effects [1]

Signaling Pathways and Experimental Workflows

The mechanism of action for these derivatives often involves modulation of key signaling pathways. The development and evaluation of these compounds follow a structured workflow from synthesis to in vivo testing.

experimental_workflow General Experimental Workflow for Drug Discovery cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives biochemical_assays Biochemical Assays (e.g., Enzyme Inhibition) synthesis->biochemical_assays Screening cell_based_assays Cell-Based Assays (e.g., Cytotoxicity) biochemical_assays->cell_based_assays Validation animal_models Animal Models of Disease (e.g., Pain, Cancer) cell_based_assays->animal_models Efficacy Testing pk_studies Pharmacokinetic Studies animal_models->pk_studies ADME Profiling signaling_pathway Targeted Signaling Pathway Example: Topoisomerase II Inhibition drug Tetrahydroquinazoline Derivative (ARN-21934) topoII Topoisomerase IIα drug->topoII Inhibits dna_replication DNA Replication & Transcription topoII->dna_replication Regulates cell_cycle Cell Cycle Arrest dna_replication->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

References

Benchmarking 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer properties of a representative 5,6,7,8-Tetrahydroquinazolin-2-amine derivative, specifically 2,4-diamino-6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline, against established anticancer drugs, Methotrexate and Pemetrexed. All three compounds share a common mechanism of action, the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cell proliferation.

Introduction to the Compounds

2,4-diamino-6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline is a lipophilic derivative of the 5,6,7,8-tetrahydroquinazoline scaffold. As a non-classical antifolate, it is designed to enter cells via passive diffusion, potentially overcoming resistance mechanisms associated with impaired drug transport that can affect classical antifolates like Methotrexate.[1] Its primary mode of action is the potent inhibition of dihydrofolate reductase (DHFR).[2]

Methotrexate is a cornerstone of chemotherapy and has been in clinical use for decades. It is a folate antagonist that competitively inhibits DHFR, thereby interfering with the synthesis of tetrahydrofolate. This disruption of folate metabolism ultimately inhibits the synthesis of DNA, RNA, and proteins, leading to cell cycle arrest and apoptosis.[3][4]

Pemetrexed is another clinically significant antifolate that targets DHFR, as well as other enzymes involved in purine and pyrimidine synthesis. Its multi-targeted approach can lead to a broader spectrum of anticancer activity and potentially overcome some forms of resistance to single-target agents.

Comparative Efficacy: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the 5,6,7,8-tetrahydroquinazoline derivative and the benchmark drugs against various human cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)
2,4-diamino-6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydroquinazolineNCI-60 Panel (Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast)< 10 (in 17 cell lines); 0.1 - 1 (in 13 cell lines); < 0.01 (in 4 cell lines)[2]
MethotrexateMCF-7 (Breast)1.2[5]
A549 (Lung)-
NCI-H460 (Lung)-
PemetrexedA549 (Lung)1.82 ± 0.17[4]
NCI-H460 (Lung)-
MCF-7 (Breast)-

Note: Direct comparison is challenging due to variations in experimental conditions and cell lines tested across different studies. The data for the tetrahydroquinazoline derivative is from a broad panel screening, highlighting its significant potency against multiple cancer types.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

All three compounds function as competitive inhibitors of dihydrofolate reductase (DHFR). This enzyme is crucial for converting dihydrofolate (DHF) into tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these drugs deplete the intracellular pool of THF, leading to an arrest of DNA synthesis and cell replication, ultimately inducing apoptosis in rapidly dividing cancer cells.[3][4]

DHFR_Inhibition_Pathway Mechanism of Action: DHFR Inhibition Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis Cofactor DHFR->Tetrahydrofolate (THF) Reduction Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation Inhibitors Tetrahydroquinazoline Derivative Methotrexate Pemetrexed Inhibitors->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate comparative studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizing the Research Workflow

The following diagrams illustrate the typical experimental workflow for anticancer drug screening and the logical structure of this comparative analysis.

Experimental_Workflow Anticancer Drug Screening Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Comparative Evaluation Cell_Culture Cancer Cell Lines Treatment Compound Treatment Cell_Culture->Treatment MTT Cell Viability (MTT) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle IC50 IC50 Determination MTT->IC50 Apoptosis_Quantification Quantification of Apoptosis Apoptosis->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle->Cell_Cycle_Distribution Comparative_Analysis Comparison with Benchmark Drugs IC50->Comparative_Analysis Apoptosis_Quantification->Comparative_Analysis Cell_Cycle_Distribution->Comparative_Analysis

Caption: A typical workflow for in vitro anticancer drug screening.

Comparison_Logic Logical Framework of the Comparison Target_Compound 2,4-diamino-6-(2,5-dimethoxybenzyl)- 5,6,7,8-tetrahydroquinazoline Common_Target DHFR Inhibition Target_Compound->Common_Target Benchmark_Drugs Methotrexate & Pemetrexed Benchmark_Drugs->Common_Target Efficacy Anticancer Efficacy (IC50) Common_Target->Efficacy Mechanism Cellular Mechanisms (Apoptosis, Cell Cycle Arrest) Common_Target->Mechanism Conclusion Comparative Assessment Efficacy->Conclusion Mechanism->Conclusion

Caption: Logical structure for the comparative analysis.

Conclusion

The 2,4-diamino-6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline derivative demonstrates potent anticancer activity across a wide range of cancer cell lines, with IC50 values often in the sub-micromolar to nanomolar range. Its efficacy is comparable to or, in some cases, exceeds that of the established DHFR inhibitors Methotrexate and Pemetrexed. The lipophilic nature of this tetrahydroquinazoline derivative may offer advantages in overcoming certain drug resistance mechanisms. Further head-to-head studies on a standardized panel of cancer cell lines are warranted to fully elucidate its therapeutic potential relative to existing clinical agents. This guide provides a foundational framework for such comparative investigations.

References

Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinazolin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5,6,7,8-tetrahydroquinazolin-2-amine analogs, detailing their structure-activity relationships (SAR) across various biological targets. The information is compiled from preclinical studies to facilitate further research and development in medicinal chemistry.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for this compound analogs and related derivatives, highlighting their inhibitory concentrations against various targets.

Antitubercular Activity

Target: Mycobacterium tuberculosis enzymes (e.g., DHFR, MtPanK, DprE1)[1][2]

Compound IDModifications to the 5,6,7,8-Tetrahydroquinazoline CoreTarget Enzyme(s)Binding Affinity (kcal/mol)
3a 2-(propan-2-yl)amine with N-methanesulfonyl, 4-phenyl, 8-benzylideneDHFR, MtPanK, MtDprE1-9.7 (DHFR)
3d 2-(propan-2-yl)amine with N-methanesulfonyl, 4-(4-nitrophenyl), 8-(4-nitrobenzylidene)DHFR, MtPanK, MtDprE1-9.5 (DHFR)
4e 2-(butan-2-yl)amine, 4-phenyl, 8-benzylideneDHFR, MtPanK, MtDprE1-9.0 (DHFR)
4f 2-(butan-2-yl)amine, 4-(4-methoxyphenyl), 8-(4-methoxybenzylidene)DHFR, MtPanK, MtDprE1-9.4 (DHFR)

Data from in silico molecular docking studies.[1][2]

Sigma-1 Receptor Antagonism for Analgesic Activity

Target: Sigma-1 (σ1) and Sigma-2 (σ2) Receptors[3]

Compound IDModifications to the 5,6,7,8-Tetrahydroquinazoline CoreK_i σ1 (nM)K_i σ2 (nM)σ1/σ2 Selectivity
33 2-(4-chlorophenyl), 4-(3-(4-methylpiperidin-1-yl)propoxy)15.6>2000>128

In vitro receptor binding assays demonstrated that compound 33 is a potent and selective σ1 receptor antagonist with potential for pain treatment.[3]

Anticancer Activity via Topoisomerase IIα Inhibition

Target: Human Topoisomerase IIα (topoIIα)[4]

Compound IDModifications to the 5,6,7,8-Tetrahydroquinazoline CoreIC_50_ (μM) for topoIIα DNA Relaxation
1 4-(3-fluorophenyl)amino, 2-(4-pyridyl), 6-amino160
14 4-(substituted aniline), 2-pyridine, 6-dimethylamino2

Focused SAR studies revealed that 2-pyridine, 4-substituted aniline, and 6-amino substitutions are crucial for activity, with a dimethylamino group at the 6-position significantly enhancing topoIIα inhibition.[4]

Antifungal Activity by Targeting CYP51

Target: Fungal Sterol 14α-demethylase (CYP51)[5]

Compound IDModifications to the 5,6,7,8-Tetrahydroquinazoline CoreEC_50_ vs. R. solani (μg/mL)IC_50_ vs. CYP51 (μg/mL)
4r Specific derivative with undisclosed substitutions0.330.34
Fluquinconazole Positive Control0.780.62

Compound 4r demonstrated excellent efficacy against Rhizoctonia solani by inhibiting fungal ergosterol production.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antitubercular Activity Screening (Molecular Docking)
  • Objective: To predict the binding affinity of synthesized 5,6,7,8-tetrahydroquinazoline derivatives against essential enzymes of Mycobacterium tuberculosis.

  • Methodology: Molecular docking studies were performed using software such as AutoDock Vina. The crystal structures of the target enzymes (DHFR, MtPanK, and MtDprE1) were obtained from the Protein Data Bank. The synthesized compounds were drawn in a compatible format, and their geometries were optimized. The docking protocol was validated by redocking the native ligand into the active site of the respective enzyme. The binding affinities of the synthesized compounds were then calculated and expressed in kcal/mol.[1][2]

Sigma-1 Receptor Binding Assay
  • Objective: To determine the in vitro affinity and selectivity of the compounds for sigma-1 and sigma-2 receptors.

  • Methodology: Radioligand binding assays were conducted using cell membrane preparations expressing the target receptors. For the σ1 receptor assay, --INVALID-LINK---pentazocine was used as the radioligand. For the σ2 receptor assay, [³H]-DTG was used in the presence of a masking agent for the σ1 receptor. The test compounds were incubated with the membrane preparation and the radioligand at various concentrations. The amount of bound radioactivity was measured using a liquid scintillation counter. The IC_50 values were determined from competition binding curves and converted to K_i values using the Cheng-Prusoff equation.[3]

Human Topoisomerase IIα Inhibition Assay
  • Objective: To measure the ability of the compounds to inhibit the DNA relaxation activity of human topoisomerase IIα.

  • Methodology: The assay is based on the principle that topoisomerase IIα relaxes supercoiled plasmid DNA. The reaction mixture contained supercoiled plasmid DNA, human topoisomerase IIα, and the test compound at various concentrations in a suitable buffer. The reaction was incubated at 37°C and then stopped. The different topological forms of the DNA (supercoiled, relaxed, and nicked) were separated by agarose gel electrophoresis. The gel was stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of DNA relaxation was quantified by densitometry, and the IC_50 value was calculated.[4]

Antifungal Susceptibility Testing and CYP51 Inhibition Assay
  • Objective: To evaluate the in vitro antifungal activity and the specific inhibition of fungal CYP51.

  • Methodology:

    • Antifungal Susceptibility: The minimum inhibitory concentration (MIC) or effective concentration 50 (EC_50) was determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds were serially diluted in microtiter plates containing a fungal suspension in a suitable growth medium. The plates were incubated, and fungal growth was assessed visually or by measuring absorbance.

    • CYP51 Inhibition: The inhibitory activity against fungal CYP51 was measured using a reconstituted enzyme system containing the purified fungal CYP51 and a cytochrome P450 reductase. The substrate (e.g., lanosterol) and the test compound were incubated with the enzyme system, and the reaction was initiated by adding NADPH. The product formation was monitored using a spectrophotometric or chromatographic method. The IC_50 value was determined from the dose-response curve.[5]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_assays Specific In Vitro Assays cluster_sar SAR Analysis & Lead Optimization synthesis Synthesis of This compound Analogs purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_silico In Silico Screening (Molecular Docking) purification->in_silico in_vitro In Vitro Assays purification->in_vitro in_silico->in_vitro antimicrobial Antitubercular & Antifungal Assays in_vitro->antimicrobial receptor Sigma-1 Receptor Binding Assay in_vitro->receptor enzyme Topoisomerase IIα Inhibition Assay in_vitro->enzyme sar_analysis Structure-Activity Relationship (SAR) Analysis antimicrobial->sar_analysis receptor->sar_analysis enzyme->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization mycobacterium_dhfr_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (Methionine, etc.) THF->Amino_Acid_Synthesis DHFR->THF Product Inhibitor This compound Analog Inhibitor->DHFR Bacterial_Growth Mycobacterium tuberculosis Growth & Survival Nucleotide_Synthesis->Bacterial_Growth Amino_Acid_Synthesis->Bacterial_Growth sigma1_receptor_pathway cluster_er Endoplasmic Reticulum (ER) Sigma1 Sigma-1 Receptor (σ1R) IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ release Cellular_Signaling Downstream Cellular Signaling (e.g., Neuronal excitability, Pain perception) Ca_ER->Cellular_Signaling Antagonist This compound Analog (Antagonist) Antagonist->Sigma1 Analgesia Analgesic Effect Cellular_Signaling->Analgesia topoisomerase_pathway Supercoiled_DNA Supercoiled DNA TopoIIa Topoisomerase IIα Supercoiled_DNA->TopoIIa Binds Relaxed_DNA Relaxed DNA TopoIIa->Relaxed_DNA Relaxes DNA_Replication_Transcription DNA Replication & Transcription Relaxed_DNA->DNA_Replication_Transcription Inhibitor 6-Amino-tetrahydroquinazoline Derivative Inhibitor->TopoIIa Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis cyp51_pathway Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Inhibitor 5,6,7,8-Tetrahydroquinazoline Derivative Inhibitor->CYP51 Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

References

Selective Inhibition of Dihydrofolate Reductase: A Comparative Analysis of 5,6,7,8-Tetrahydroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selective inhibition of microbial dihydrofolate reductase (DHFR) over its human counterpart is a critical aspect of developing effective and non-toxic antimicrobial agents. This guide explores the selectivity of 5,6,7,8-Tetrahydroquinazolin-2-amine as a potential DHFR inhibitor, providing a framework for comparison and outlining the experimental methodologies required for such an evaluation.

Dihydrofolate reductase (DHFR) is an essential enzyme in both prokaryotic and eukaryotic cells. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, thymidylate, and certain amino acids. Consequently, DHFR is a well-established target for a variety of therapeutics, including anticancer and antimicrobial drugs. The clinical efficacy of antimicrobial DHFR inhibitors hinges on their ability to selectively target the microbial enzyme with high affinity, while exhibiting minimal inhibition of human DHFR to avoid host toxicity.

Comparative Analysis of DHFR Inhibition

To facilitate a direct comparison, the following table structure is provided for the presentation of experimental data, should it become available. This standardized format allows for a clear and concise summary of the compound's potency and selectivity.

Enzyme SourceIC50 / Ki (nM or µM)Selectivity Index (Human IC50 / Microbial IC50)Reference
Homo sapiens (Human) Data not available-
Escherichia coli Data not availableData not available
Staphylococcus aureus Data not availableData not available
Mycobacterium tuberculosis Data not availableData not available
Candida albicans Data not availableData not available

Experimental Protocols for DHFR Inhibition Assay

The determination of the inhibitory potency of this compound against microbial and human DHFR would typically be performed using a spectrophotometric enzyme inhibition assay. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Key Components and Reagents:

  • Enzymes: Purified recombinant DHFR from human and various microbial sources (e.g., E. coli, S. aureus).

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Inhibitor: this compound of known concentration.

  • Buffer: A suitable buffer system to maintain a physiological pH (e.g., Tris-HCl or phosphate buffer).

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

General Assay Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer, NADPH, and the DHFR enzyme in a cuvette or microplate well.

  • Inhibitor Addition: Varying concentrations of this compound (or a vehicle control) are added to the reaction mixture and pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, DHF.

  • Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of the reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis: The percentage of inhibition for each concentration of the inhibitor is calculated relative to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining DHFR inhibition, the following workflow diagram has been generated using the DOT language.

DHFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, DHF) Reaction_Setup Set up Reaction Mixtures (Enzyme, Buffer, NADPH) Reagents->Reaction_Setup Enzyme Prepare Enzyme Solutions (Microbial & Human DHFR) Enzyme->Reaction_Setup Inhibitor Prepare Inhibitor Dilutions (this compound) Add_Inhibitor Add Inhibitor/ Vehicle Control Inhibitor->Add_Inhibitor Reaction_Setup->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Start_Reaction Initiate Reaction with DHF Pre_Incubate->Start_Reaction Measure_Absorbance Monitor Absorbance at 340 nm (Kinetic) Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 Compare_Selectivity Compare Selectivity (Human vs. Microbial) Determine_IC50->Compare_Selectivity

Caption: Workflow for determining the IC50 of a DHFR inhibitor.

Signaling Pathway of DHFR in Cellular Metabolism

The following diagram illustrates the central role of DHFR in the folate metabolic pathway, which is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR disrupts this pathway, leading to cell death.

DHFR_Pathway cluster_folate Folate Metabolism cluster_synthesis Nucleotide & Amino Acid Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS One-carbon donor Purines Purine Synthesis THF->Purines Amino_Acids Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acids DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Cofactor dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis & Cell Proliferation dTMP->DNA Purines->DNA Inhibitor This compound Inhibitor->DHFR Inhibition

Caption: The role of DHFR in the folate metabolic pathway.

A Comparative Guide to the Off-Target Effects of 5,6,7,8-Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective inhibitors targeting various enzymes and receptors. While on-target potency is a primary goal in drug design, a thorough evaluation of off-target effects is critical for de-risking candidates and predicting potential clinical adverse effects. This guide provides a comparative evaluation of the off-target profiles of three distinct classes of drugs derived from the 5,6,7,8-tetrahydroquinazoline core, alongside established competitor compounds.

Evaluation of Topoisomerase II (TopoII) Inhibitors

Primary Target: Human Topoisomerase IIα (TopoIIα) Therapeutic Area: Oncology

Derivatives of 6-amino-tetrahydroquinazoline have been identified as novel catalytic inhibitors of TopoIIα, a validated target for anticancer drugs. Unlike clinically used TopoII poisons such as Etoposide, which trap the DNA-enzyme cleavage complex and can lead to secondary leukemias, these tetrahydroquinazoline-based compounds inhibit the enzyme's function without inducing DNA damage. A leading example from this class is ARN-21934 .

Comparative Analysis:

The key advantage of ARN-21934 lies in its mechanism and isoform selectivity. It potently inhibits TopoIIα with an approximately 100-fold selectivity over the TopoIIβ isoform.[1][2] This selectivity is significant, as inhibition of TopoIIβ is often linked to the severe side effects of existing therapies. Furthermore, as a catalytic inhibitor rather than a poison, it offers a potentially safer therapeutic window.

A comprehensive off-target assessment against a broad panel of kinases and other safety-relevant targets (GPCRs, ion channels) is a critical next step in the preclinical development of this compound class to identify any unforeseen liabilities.

Table 1: On-Target and Known Selectivity Profile of TopoII Inhibitors

CompoundPrimary TargetCompetitor CompoundOn-Target IC50 (DNA Relaxation)Known Selectivity/Off-Target Profile
ARN-21934 Topoisomerase IIαEtoposide2 µM[1][2]~100-fold selective for TopoIIα over TopoIIβ (IC50 >120 µM).[1][2] Does not act as a TopoII poison.[1]
Etoposide Topoisomerase IIARN-21934120 µM[1][2]Acts as a TopoII poison, stabilizing the DNA-enzyme complex.[1] Broader off-target effects can contribute to toxicity.

Evaluation of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Primary Target: Epidermal Growth Factor Receptor (EGFR) Therapeutic Area: Oncology (Non-Small-Cell Lung Cancer)

The quinazoline core is central to first-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[3][4] These drugs are effective in patients with specific activating mutations in EGFR. However, their activity against wild-type (WT) EGFR leads to dose-limiting toxicities, such as skin rash and diarrhea. Furthermore, broad kinome profiling has revealed that these inhibitors interact with numerous other kinases, which may contribute to their side-effect profile.[2][5] The development of next-generation inhibitors based on scaffolds like 5,6,7,8-tetrahydroquinazoline aims to improve selectivity for mutant forms of EGFR over WT and enhance overall kinome selectivity.

Comparative Analysis:

As shown in the table below, first-generation EGFR inhibitors exhibit activity against a range of off-target kinases. For instance, kinome profiling of Erlotinib in mouse hearts revealed the dysregulation of 88 different kinases.[2] This polypharmacology underscores the need for developing more selective inhibitors. The goal for novel tetrahydroquinazoline-based EGFR inhibitors is to demonstrate high potency against clinically relevant EGFR mutants (e.g., L858R, Del19) while showing minimal activity against WT EGFR and a clean profile in a broad kinase panel screen.

Table 2: On-Target and Off-Target Kinase Profiles of EGFR Inhibitors

CompoundPrimary TargetCompetitor CompoundOn-Target PotencyKey Off-Target Kinases (% Inhibition @ 1µM)
Tetrahydroquinazoline Scaffold Mutant EGFR (e.g., L858R, Del19)Gefitinib, Erlotinib(Hypothetical) High potency (low nM)(Goal) Minimal inhibition (<10%) of other kinases.
Gefitinib EGFRTetrahydroquinazoline ScaffoldIC50 = 38.9 nMRIPK2 (98%), GAK (91%), STK10 (87%), MAP4K5 (84%), FLT4 (77%), TEC (76%)
Erlotinib EGFRTetrahydroquinazoline ScaffoldIC50 = 33.25 nM[6]GAK (98%), MAP3K2 (95%), MAP4K5 (93%), STK10 (91%), FLT4 (89%), TEC (88%)

Off-target data for Gefitinib and Erlotinib is illustrative and compiled from various public kinome screening datasets. The exact inhibition values can vary based on assay conditions.

Evaluation of Dihydrofolate Reductase (DHFR) Inhibitors

Primary Target: Dihydrofolate Reductase (DHFR) Therapeutic Area: Infectious Disease (Tuberculosis)

The folate biosynthetic pathway is an essential pathway for DNA synthesis, making DHFR a validated target for both antimicrobial and anticancer agents. Tetrahydroquinazoline derivatives have been explored as potential inhibitors of Mycobacterium tuberculosis DHFR (MtDHFR). The key challenge in this area is to achieve high selectivity for the microbial enzyme over human DHFR (hDHFR) to minimize host toxicity.

Comparative Analysis:

The classic DHFR inhibitor, Methotrexate, is highly potent but lacks significant selectivity between microbial and human DHFR, leading to well-documented side effects related to the inhibition of folate metabolism in healthy human cells, such as myelosuppression and mucositis. In contrast, compounds like Epiroprim, a diaminopyrimidine derivative structurally related to tetrahydroquinazolines, were developed to be selective inhibitors of microbial DHFR. A successful tetrahydroquinazoline-based anti-tubercular agent would need to demonstrate potent inhibition of MtDHFR while having a high selectivity index over hDHFR, resulting in a favorable safety profile.

Table 3: On-Target Selectivity and Off-Target Profile of DHFR Inhibitors

CompoundPrimary TargetCompetitor CompoundOn-Target ActivitySelectivity & Known Off-Target Profile
Tetrahydroquinazoline Scaffold M. tuberculosis DHFRMethotrexate, Epiroprim(Goal) Potent inhibition (nM range)(Goal) High selectivity for MtDHFR over human DHFR (>100-fold).
Epiroprim Microbial DHFRMethotrexate, Tetrahydroquinazoline ScaffoldMIC vs. M. leprae = 10 mg/lSelective inhibitor of microbial DHFR.
Methotrexate Dihydrofolate ReductaseEpiroprim, Tetrahydroquinazoline ScaffoldPotent inhibitor of both human and microbial DHFRNon-selective; inhibits folate metabolism in host cells, leading to side effects like gastrointestinal issues, liver problems, and blood cell disorders.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Off_Target_Screening_Workflow cluster_primary Primary & Secondary Pharmacology cluster_cellular Cellular Target Engagement cluster_analysis Data Analysis & Decision Compound Test Compound (Tetrahydroquinazoline Derivative) PrimaryAssay Primary Target Potency Assay (e.g., TopoII, EGFR, DHFR) Compound->PrimaryAssay KinomeScreen Kinome-Wide Selectivity Screen (e.g., KINOMEscan) Compound->KinomeScreen SafetyPanel In Vitro Safety Panel (GPCRs, Ion Channels, etc.) Compound->SafetyPanel CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Profile Generate Selectivity Profile (On- vs. Off-Target) PrimaryAssay->Profile KinomeScreen->Profile SafetyPanel->Profile CETSA->Profile Decision Go / No-Go Decision Profile->Decision

Caption: A generalized workflow for evaluating the off-target effects of a novel compound.

Logical_Relationship cluster_classes Inhibitor Classes cluster_evaluation Off-Target Evaluation Scaffold 5,6,7,8-Tetrahydro- quinazoline Scaffold TopoII TopoII Inhibitor (ARN-21934) Scaffold->TopoII EGFR EGFR Inhibitor Scaffold->EGFR DHFR DHFR Inhibitor Scaffold->DHFR Selectivity Target Selectivity (Isoform, Mutant vs. WT, Organism) TopoII->Selectivity BroadPanel Broad Panel Screening (Kinome, Safety) TopoII->BroadPanel EGFR->Selectivity EGFR->BroadPanel DHFR->Selectivity DHFR->BroadPanel Outcome Predicted Safety Profile & Therapeutic Index Selectivity->Outcome BroadPanel->Outcome

Caption: Logical relationship from chemical scaffold to predicted safety profile.

Experimental Protocols

A multi-pronged approach is essential for a robust assessment of off-target effects. The following are key experimental methodologies used in the industry.

Protocol 1: In Vitro Kinase Profiling (e.g., KINOMEscan®)

Objective: To determine the selectivity of a kinase inhibitor by screening it against a large, representative panel of human kinases.

Methodology: This assay format is typically a competitive binding assay.

  • Assay Principle: The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The assay measures the amount of kinase that binds to the immobilized ligand. A potent inhibitor will compete for the active site, reducing the amount of kinase captured on the solid support. The amount of bound kinase is quantified, often using quantitative PCR (qPCR) for high sensitivity.

  • Compound Preparation: The test compound (e.g., an EGFR-targeted tetrahydroquinazoline) is prepared at a standard screening concentration, typically 1 µM or 10 µM in DMSO.

  • Screening: The compound is screened against a large panel of purified, recombinant human kinases (e.g., the KINOMEscan® panel of over 480 kinases).

  • Data Analysis: Results are often reported as '% Control' or '% Inhibition'. Hits that show significant inhibition (e.g., >65% at 1 µM) are typically followed up with dose-response experiments to determine the dissociation constant (Kd) or IC50 value for each off-target interaction.

  • Interpretation: The data is used to generate a selectivity profile, highlighting unintended kinase targets. This allows for structure-activity relationship (SAR) studies to engineer out unwanted off-target activity while maintaining on-target potency.

Protocol 2: In Vitro Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44™)

Objective: To identify potential adverse drug reactions by screening the test compound against a panel of targets known to be implicated in clinical side effects.

Methodology: These panels typically consist of radioligand binding assays for a diverse set of non-kinase targets.

  • Assay Principle: For each target (e.g., a GPCR, ion channel, or transporter), a membrane preparation containing the target is incubated with a specific, high-affinity radioligand and the test compound. The ability of the test compound to displace the radioligand from the target is measured by quantifying the remaining radioactivity bound to the membrane after washing.

  • Compound Preparation: The test compound is typically screened at a single high concentration (e.g., 10 µM).

  • Screening Panel: The panel includes a curated set of targets associated with common adverse effects (e.g., the SafetyScreen44™ panel includes adrenergic, dopaminergic, serotonergic, and opioid receptors, as well as key ion channels like hERG).

  • Data Analysis: Results are expressed as the percent inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential interaction.

  • Follow-up: Positive hits are confirmed, and functional, cell-based assays are often employed to determine if the compound acts as an agonist or antagonist at the off-target receptor, providing a more complete picture of the potential clinical liability.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding of a compound to its intended target (target engagement) and potential off-targets in a physiological, cellular context.

Methodology: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.

  • Cell Treatment: Intact cells are incubated with the test compound at a desired concentration (e.g., 10 µM) or a vehicle control (DMSO).

  • Heat Treatment: Aliquots of the treated cell suspension are heated to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western Blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift of this curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein. This method can be adapted to a proteome-wide scale (thermal proteome profiling) to identify off-target binders in an unbiased manner.

References

Safety Operating Guide

Proper Disposal of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydroquinazolin-2-amine, a crucial compound in contemporary research and drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Disposal and Handling

Prior to disposal, all personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

Waste Collection and Storage

Solid this compound waste should be collected in a clearly labeled, dedicated waste container.[2][3] The container must be made of a material compatible with amines and have a secure, tightly fitting lid to prevent the release of dust or vapors.

Labeling is critical. The waste container must be clearly and accurately labeled with the following information:

  • "Hazardous Waste"

  • "this compound"

  • The approximate quantity of the waste

  • The date the waste was first added to the container

Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as oxidizing agents.[1]

Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Step-by-Step Disposal Plan:

  • Segregation: Ensure that waste this compound is not mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Place the solid waste directly into the designated hazardous waste container. For any residual amounts in empty containers, they should be managed as hazardous waste.

  • Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.

  • Arrange for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup. Follow their specific procedures for collection and transport.

Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[1][2]
Storage Location Designated, well-ventilated satellite accumulation area
Waste Container Compatible material, securely sealed, clearly labeled[2][3]
Disposal Method Approved hazardous waste disposal facility[1][3][4]
Prohibited Disposal Do not dispose of in sewer or regular trash[2]

Experimental Protocols

While direct chemical neutralization in the lab is not recommended without specific institutional approval and a validated protocol, some literature suggests methods for the degradation of aromatic amines. One such general method involves oxidation with acidified potassium permanganate. This is provided for informational purposes only and must be evaluated and approved by your EHS department before any attempt is made.

General Protocol for Aromatic Amine Degradation (for informational purposes only):

  • A solution of the aromatic amine is prepared in sulfuric acid.

  • Potassium permanganate solution is added to the amine solution.

  • The mixture is allowed to stand at room temperature for a specified period (e.g., 8 hours).

  • Excess permanganate is then reduced by the slow addition of sodium bisulfite until the purple color disappears.

Caution: This procedure is a general method for aromatic amines and has not been specifically validated for this compound. Reactions of this type can generate heat and potentially hazardous byproducts.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_prohibited Prohibited Actions start Start: Have this compound for Disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) ppe->ventilation container Select a Compatible and Sealable Waste Container ventilation->container labeling Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Quantity & Date container->labeling storage Store in a Designated Satellite Accumulation Area labeling->storage contact_ehs Contact Institutional EHS or Approved Waste Vendor storage->contact_ehs no_drain DO NOT Dispose Down the Drain no_trash DO NOT Dispose in Regular Trash schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup documentation Complete all Necessary Waste Disposal Documentation schedule_pickup->documentation end End: Waste Transferred to Approved Facility documentation->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5,6,7,8-Tetrahydroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydroquinazolin-2-amine was not located. The following guidance is based on the safety protocols for structurally similar compounds, including various amino-tetrahydroquinazolines and tetrahydroquinolines. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on information for related compounds.[1][2][3][4]

Protection Type Specifications Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly.[1][2][5]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and for maintaining the integrity of experimental work.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

  • Keep the container tightly closed.

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6]

  • Avoid the formation of dust and aerosols.[2]

  • Use appropriate tools and techniques to prevent spills and contamination.

  • Wash hands thoroughly with soap and water after handling.[1][2]

3. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and to comply with regulations.

1. Waste Classification:

  • This compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) should be treated as hazardous waste.

2. Waste Collection and Labeling:

  • Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.

  • The label should include "Hazardous Waste," the full chemical name, and any appropriate hazard warnings.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.[2]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

A Receipt and Storage - Inspect container - Store in a cool, dry, well-ventilated area B Preparation - Wear full PPE - Work in a chemical fume hood A->B C Handling and Use - Weigh/measure as needed - Perform experiment B->C D Decontamination - Clean work area - Decontaminate equipment C->D E Waste Collection - Segregate hazardous waste - Label container correctly D->E F Disposal - Arrange for pickup by EHS - Document waste disposal E->F

Caption: Standard laboratory workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.